molecular formula C6H6ClNO2 B597273 2-Chloroisonicotinaldehyde hydrate CAS No. 1228957-10-5

2-Chloroisonicotinaldehyde hydrate

Cat. No.: B597273
CAS No.: 1228957-10-5
M. Wt: 159.569
InChI Key: IUEHOWDJTNSQFB-UHFFFAOYSA-N
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Description

2-Chloroisonicotinaldehyde hydrate is a valuable heterocyclic building block in organic synthesis and medicinal chemistry research . The compound features both an aldehyde group and a chlorine atom on a pyridine ring, making it a versatile intermediate for constructing more complex molecules . Its structure is particularly useful for designing novel heterocyclic compounds, a class known for a wide range of pharmacological activities . The aldehyde functionality is highly reactive and readily undergoes condensation reactions, such as the formation of hydrazones, or serves as a starting point for generating diverse chemical libraries . The chlorine atom at the 2-position of the pyridine ring can facilitate further functionalization via metal-catalyzed cross-coupling reactions, allowing researchers to explore structure-activity relationships in drug discovery projects . As a specialist chemical intermediate, its primary research value lies in its application toward the synthesis of potential kinase inhibitors and other biologically active molecules for investigative purposes . This product is intended for use in a laboratory setting solely by qualified professionals. For Research Use Only. Not for human, veterinary, or household use.

Properties

IUPAC Name

2-chloropyridine-4-carbaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO.H2O/c7-6-3-5(4-9)1-2-8-6;/h1-4H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUEHOWDJTNSQFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C=O)Cl.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00682446
Record name 2-Chloropyridine-4-carbaldehyde--water (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID00682446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228957-10-5
Record name 2-Chloropyridine-4-carbaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00682446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloroisonicotinaldehyde Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-chloroisonicotinaldehyde hydrate, a key building block in the development of various pharmaceutical compounds. This document details experimental protocols, data analysis, and structural elucidation to facilitate its use in research and drug discovery.

Introduction

2-Chloroisonicotinaldehyde, also known as 2-chloro-4-formylpyridine, and its hydrate form are important intermediates in organic synthesis. The presence of a chlorine atom and an aldehyde group on the pyridine ring makes it a versatile precursor for the synthesis of a wide range of heterocyclic compounds, including those with potential biological activity. The aldehyde group can readily undergo various chemical transformations, such as oxidation, reduction, and condensation reactions, while the chloro substituent can be displaced by a variety of nucleophiles. The hydrate form is often encountered and its stability and interconversion with the anhydrous form are important considerations in its handling and reactivity.

Synthesis of 2-Chloroisonicotinaldehyde

The synthesis of 2-chloroisonicotinaldehyde typically proceeds via the oxidation of 2-chloro-4-pyridinemethanol. Two effective methods for this transformation are presented below.

Experimental Protocol 1: Oxidation with N-Bromosuccinimide

This method utilizes the oxidizing agent N-bromosuccinimide (NBS) in the presence of a base.

Reaction Scheme:

2-Chloro-4-pyridinemethanol 2-Chloro-4-pyridinemethanol 2-Chloroisonicotinaldehyde 2-Chloroisonicotinaldehyde 2-Chloro-4-pyridinemethanol->2-Chloroisonicotinaldehyde NBS, Na2CO3 Benzene, Reflux

Figure 1: Synthesis of 2-Chloroisonicotinaldehyde via NBS oxidation.

Methodology:

A suspension of 69.0 g of 2-chloro-4-pyridinemethanol, 128.3 g of N-bromosuccinimide, and 101.9 g of anhydrous sodium carbonate in 1.8 liters of benzene is refluxed for 4 hours. After cooling, a saturated aqueous solution of sodium hydrogen carbonate is added incrementally with stirring until gas evolution ceases. The insoluble material is removed by filtration. The organic layer is separated, washed once with a 10% aqueous solution of sodium thiosulfate and twice with a saturated aqueous solution of sodium chloride, and then dried. Evaporation of the solvent yields 2-chloro-4-pyridinecarboxaldehyde.

Experimental Protocol 2: Swern Oxidation

The Swern oxidation offers a mild and efficient alternative for the synthesis of 2-chloroisonicotinaldehyde.

Reaction Scheme:

2-Chloro-4-hydroxymethylpyridine 2-Chloro-4-hydroxymethylpyridine 2-Chloropyridine-4-carbaldehyde 2-Chloropyridine-4-carbaldehyde 2-Chloro-4-hydroxymethylpyridine->2-Chloropyridine-4-carbaldehyde 1. (COCl)2, DMSO, CH2Cl2, -78°C 2. Et3N

Figure 2: Synthesis of 2-Chloroisonicotinaldehyde via Swern Oxidation.

Methodology:

In a three-necked flask equipped with a cryogenic thermometer and two dropping funnels, a solution of oxalyl dichloride (1.24 g, 9.81 mmol) in dichloromethane (15 mL) is cooled to -78 °C under a nitrogen atmosphere with stirring. A solution of anhydrous dimethyl sulfoxide (1.7 mL, 19.63 mmol) in dichloromethane (2 mL) is added dropwise over 25 minutes, maintaining the temperature between -60 °C and -70 °C. After the addition, the reaction is warmed to -60 °C over 20 minutes. A solution of 2-chloro-4-hydroxymethylpyridine (0.94 g, 6.54 mmol) in dichloromethane (15 mL) is then added dropwise over 50 minutes, keeping the temperature between -50 °C and -60 °C. The reaction mixture is subsequently warmed to -45 °C over 30 minutes. Triethylamine (480 μL, 6.51 mmol) in dichloromethane (4 mL) is added over 10 minutes, and the mixture is warmed to 0 °C within 10 minutes. The reaction is quenched by adding 130 mL of a 5% aqueous NH4Cl solution. The phases are separated, and the aqueous phase is extracted with dichloromethane (3 x 50 mL). The combined organic phases are washed with 1 M phosphate buffer (pH=7; 4 x 100 mL), dried over MgSO4, filtered, and concentrated to yield 2-chloropyridine-4-carbaldehyde.[1]

Synthesis of this compound

The hydrate form of 2-chloroisonicotinaldehyde can be prepared by the addition of water to the anhydrous aldehyde. The equilibrium between the aldehyde and the hydrate is influenced by factors such as solvent and pH.

Proposed Experimental Protocol: Hydration of 2-Chloroisonicotinaldehyde

Reaction Scheme:

2-Chloroisonicotinaldehyde 2-Chloroisonicotinaldehyde This compound This compound 2-Chloroisonicotinaldehyde->this compound H2O

Figure 3: Proposed synthesis of this compound.

Methodology:

2-Chloroisonicotinaldehyde is dissolved in a minimal amount of a water-miscible organic solvent, such as tetrahydrofuran or acetone. Water is then added to the solution, and the mixture is stirred at room temperature. The formation of the hydrate may be facilitated by adjusting the pH. Based on studies of similar aldehyde hydrates, precipitation of the stable hydrate form might be favored under slightly basic conditions (around pH 8). The resulting precipitate can be collected by filtration, washed with cold water, and dried under vacuum.

Characterization of 2-Chloroisonicotinaldehyde and its Hydrate

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds. The following table summarizes key analytical data.

Parameter2-Chloroisonicotinaldehyde (Anhydrous)This compound
CAS Number 101066-61-91228957-10-5
Molecular Formula C6H4ClNOC6H6ClNO2
Molecular Weight 141.56 g/mol 159.57 g/mol
Appearance White to yellow solidOff-white to light yellow solid
Melting Point 46-50 °CData not available

Table 1: Physical and Chemical Properties.

Spectroscopic Data

Spectroscopic techniques are crucial for the structural elucidation of 2-chloroisonicotinaldehyde and its hydrate.

¹H NMR (CDCl₃) of 2-Chloroisonicotinaldehyde:

Chemical Shift (δ)MultiplicityIntegrationAssignmentCoupling Constant (J)
10.05s1HCHO-
8.66d1HArH5.0 Hz
7.75d1HArH1.3 Hz
7.65dd1HArH5.0 Hz, 1.3 Hz

Table 2: ¹H NMR Data for 2-Chloroisonicotinaldehyde.[1]

Expected NMR Features of this compound:

Based on studies of other aldehyde hydrates, the following spectral changes are anticipated upon hydration:

  • ¹H NMR: The aldehydic proton signal (around 10 ppm) will disappear and be replaced by a new signal for the gem-diol protons (-CH(OH)₂) further upfield. The protons of the two hydroxyl groups may also be observable, depending on the solvent and concentration.

  • ¹³C NMR: The carbonyl carbon signal (typically >180 ppm) will be replaced by a signal for the hydrated carbon (gem-diol carbon) at a significantly higher field (around 80-90 ppm).

Expected IR Features:

  • 2-Chloroisonicotinaldehyde (Anhydrous): A strong absorption band characteristic of the C=O stretching vibration of the aldehyde group is expected in the region of 1700-1730 cm⁻¹.

  • This compound: The strong C=O stretching band will be absent. Instead, a broad absorption band corresponding to the O-H stretching vibrations of the gem-diol and water molecule will appear in the region of 3200-3600 cm⁻¹.

Expected Fragmentation:

  • 2-Chloroisonicotinaldehyde (Anhydrous): The mass spectrum should show a molecular ion peak (M⁺) at m/z 141 and 143 in a roughly 3:1 ratio, corresponding to the isotopes of chlorine (³⁵Cl and ³⁷Cl).

  • This compound: The hydrate is unlikely to be stable under typical mass spectrometry conditions and will likely lose water to show the same fragmentation pattern as the anhydrous form.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting material to the fully characterized hydrate.

cluster_synthesis Synthesis cluster_characterization Characterization Start 2-Chloro-4-pyridinemethanol Oxidation Oxidation (e.g., Swern or NBS) Start->Oxidation Anhydrous 2-Chloroisonicotinaldehyde Oxidation->Anhydrous Hydration Hydration (addition of water) Anhydrous->Hydration NMR NMR Spectroscopy (¹H, ¹³C) Anhydrous->NMR Anhydrous->NMR IR IR Spectroscopy Anhydrous->IR MS Mass Spectrometry Anhydrous->MS Hydrate This compound Hydration->Hydrate Hydrate->NMR Hydrate->NMR Hydrate->IR Structure Structural Confirmation

Figure 4: Workflow for the synthesis and characterization of this compound.

Conclusion

This technical guide provides detailed methodologies for the synthesis of 2-chloroisonicotinaldehyde and a proposed route to its hydrate. The characterization data presented, including NMR, IR, and mass spectrometry, are essential for confirming the structure and purity of these compounds. The provided workflows and diagrams offer a clear and concise overview for researchers in the field of medicinal chemistry and drug development, aiding in the effective utilization of this versatile synthetic intermediate. Further investigation into the crystallization and solid-state structure of the hydrate form would be a valuable addition to the current body of knowledge.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Chloroisonicotinaldehyde Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Chloroisonicotinaldehyde and its hydrate form. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental context, and practical workflows.

Core Physicochemical Data

2-Chloroisonicotinaldehyde (also known as 2-chloro-4-pyridinecarboxaldehyde) is a key heterocyclic building block in medicinal chemistry. It is frequently supplied and used in its hydrate form, where water molecules are incorporated into the crystal structure. This can influence properties such as melting point and stability. The data presented below is compiled from various sources, with predicted values noted where experimental data is unavailable.

PropertyValueData TypeSource
Chemical Names 2-Chloroisonicotinaldehyde hydrate; 2-Chloropyridine-4-carboxaldehyde hydrate--
CAS Number 1228957-10-5 (for hydrate)[1][2]; 101066-61-9 (for anhydrous)[3][4][5]--
Molecular Formula C₆H₆ClNO₂ (Hydrate)[1]; C₆H₄ClNO (Anhydrous)[3][5]--
Molecular Weight 159.57 g/mol (Hydrate)[1]; 141.56 g/mol (Anhydrous)[3][5]--
Appearance White to yellow or orange solid; powder to crystal form[3][4]Experimental[3][4]
Melting Point 46-50 °C[3][4]Experimental[3][4]
Boiling Point 243.4 ± 20.0 °CPredicted[3][4]
Density 1.332 ± 0.06 g/cm³Predicted[3][4]
pKa -1.23 ± 0.10Predicted[4]
Solubility Insoluble in water; soluble in highly polar organic solvents like DMSO[6].Experimental[6]
Storage Conditions Store at 2-8°C under an inert atmosphere (Nitrogen or Argon)[3][4].--

Spectroscopic and Analytical Data

Spectroscopic data is critical for the structural confirmation and purity assessment of 2-Chloroisonicotinaldehyde.

Nuclear Magnetic Resonance (¹H-NMR)

The proton NMR spectrum provides structural confirmation of the aldehyde.

Chemical Shift (δ)MultiplicityCoupling Constant (J)Assignment
10.05 ppmSinglet (s)-Aldehyde proton (-CHO)
8.66 ppmDoublet (d)5.0 HzAromatic proton (ArH)
7.75 ppmDoublet (d)1.3 HzAromatic proton (ArH)
7.65 ppmDoublet of Doublets (dd)5.0 Hz, 1.3 HzAromatic proton (ArH)
Solvent: CDCl₃. Data corresponds to the anhydrous form.[3]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups. The presence of a hydrate may be indicated by a broad absorption band in the O-H stretching region.

Wavenumber (cm⁻¹)Functional GroupDescription
~3500-3200O-H StretchExpected for hydrate form (broad band)
2830-2720C-H StretchCharacteristic of aldehyde C-H bond[7]
1730-1710C=O StretchStrong absorption from the aldehyde carbonyl group[7][8]
~1600C=C / C=N StretchAromatic ring vibrations

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and analysis of chemical compounds.

Synthesis via Swern Oxidation

A common and effective method for synthesizing 2-Chloroisonicotinaldehyde is the Swern oxidation of the corresponding alcohol, 2-chloro-4-hydroxymethylpyridine.[3]

Objective: To oxidize (2-chloro-pyridin-4-yl)-methanol to 2-Chloroisonicotinaldehyde.

Materials:

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • (2-chloro-pyridin-4-yl)-methanol

  • Triethylamine (TEA)

  • 5% NH₄Cl aqueous solution

  • 1 M Phosphate buffer (pH 7)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a three-necked flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM.

  • Cool the reaction system to -78 °C with constant stirring.[3]

  • Slowly add a solution of anhydrous DMSO (3.0 eq) in DCM, maintaining the temperature between -60°C and -70°C.[3]

  • After 20 minutes, add a solution of (2-chloro-pyridin-4-yl)-methanol (1.0 eq) in DCM dropwise, keeping the temperature between -50°C and -60°C.[3]

  • Warm the mixture to -45°C over 30 minutes.

  • Add triethylamine (5.0 eq) dropwise, then warm the flask to 0°C.[3]

  • Quench the reaction by adding 5% aqueous NH₄Cl solution.

  • Separate the organic phase and extract the aqueous phase three times with DCM.[3]

  • Combine the organic phases, wash with 1 M phosphate buffer (pH 7), dry over MgSO₄, filter, and concentrate under reduced pressure to yield the product.[3]

Characterization by NMR Spectroscopy

Objective: To confirm the identity and purity of the synthesized product.

Procedure:

  • Dissolve approximately 5-10 mg of the synthesized 2-Chloroisonicotinaldehyde in ~0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a standard 5 mm NMR tube.

  • Acquire a ¹H-NMR spectrum using a spectrometer (e.g., 400 MHz).

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate the signals and analyze the chemical shifts and coupling constants to confirm the structure.

Chemical Reactivity and Stability

2-Chloroisonicotinaldehyde is a versatile intermediate with two primary reactive sites: the aldehyde group and the chlorine-substituted pyridine ring.

  • Aldehyde Group: The aldehyde functionality can undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and reductive amination with primary or secondary amines to form substituted aminomethylpyridines.[6]

  • Pyridine Ring: The chlorine atom at the 2-position is activated by the electron-withdrawing nature of the pyridine ring and the aldehyde group, making it susceptible to nucleophilic aromatic substitution reactions.[6]

  • Stability: The compound is sensitive to air and should be stored under an inert atmosphere.[4] The hydrate form is generally more stable for storage and handling compared to the anhydrous aldehyde.

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of 2-Chloroisonicotinaldehyde.

Caption: Synthesis and Characterization Workflow.

References

Technical Guide: 2-Chloroisonicotinaldehyde and its Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available technical information for 2-Chloroisonicotinaldehyde and its hydrate form (CAS 1228957-10-5). Due to a lack of publicly available research, the majority of the detailed experimental data and protocols pertain to the anhydrous form, 2-Chloroisonicotinaldehyde (CAS 101066-61-9). Information specific to the hydrate is limited to basic chemical properties.

Introduction

2-Chloroisonicotinaldehyde, a substituted pyridine carboxaldehyde, is a chemical intermediate with potential applications in organic synthesis. Its structure, featuring a reactive aldehyde group and a chlorinated pyridine ring, makes it a versatile building block for the synthesis of more complex molecules, potentially including novel pharmaceutical compounds. This guide summarizes the known chemical and physical properties, provides a detailed synthesis protocol for the anhydrous form, and outlines its potential, albeit currently unexplored, role in medicinal chemistry.

Chemical and Physical Properties

The properties of 2-Chloroisonicotinaldehyde and its hydrate are summarized below. It is important to note that the hydrate form contains the dehydrated aldehyde, and its properties are largely represented by the anhydrous form in practice.

Property2-Chloroisonicotinaldehyde Hydrate2-Chloroisonicotinaldehyde (Anhydrous)Reference
CAS Number 1228957-10-5101066-61-9[1][2]
Molecular Formula C₆H₆ClNO₂C₆H₄ClNO[1][2]
Molecular Weight 159.57 g/mol 141.56 g/mol [1][2]
Appearance White to yellow solidWhite to almost white powder to crystal or orange solid[3]
Purity Typically ≥95%Typically ≥98%[2]
Melting Point Not available46-50 °C[3]
Storage Conditions Inert atmosphere, room temperatureStore long-term at 2-8°C[1][4]
SMILES Code O=CC1=CC=NC(Cl)=C1C1(Cl)=NC=CC(C=O)=C1[1][3]

Synthesis of 2-Chloroisonicotinaldehyde (Anhydrous)

The synthesis of 2-chloroisonicotinaldehyde is typically achieved through the oxidation of the corresponding alcohol, (2-chloro-pyridin-4-yl)methanol, via a Swern oxidation.[3]

Experimental Protocol: Swern Oxidation

This protocol is based on established procedures for Swern oxidations.[3][5][6][7][8][9]

Materials:

  • (2-Chloro-pyridin-4-yl)methanol

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • 5% Ammonium chloride (NH₄Cl) aqueous solution

  • 1 M Phosphate buffer (pH=7)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Nitrogen gas (N₂)

  • Standard laboratory glassware for inert atmosphere reactions (three-necked flask, dropping funnels, etc.)

  • Cryogenic bath (e.g., dry ice/acetone)

Procedure:

  • Preparation: Set up a dry, three-necked flask equipped with a magnetic stirrer, two dropping funnels, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.

  • Initial Cooldown: Charge the flask with a solution of oxalyl chloride in anhydrous dichloromethane. Cool the mixture to -78 °C using a cryogenic bath.

  • DMSO Addition: Slowly add a solution of DMSO in anhydrous dichloromethane to the reaction mixture via a dropping funnel, ensuring the temperature remains below -60 °C.

  • Activation: Stir the mixture at -78 °C for 10-20 minutes to allow for the formation of the reactive intermediate.

  • Alcohol Addition: Add a solution of (2-chloro-pyridin-4-yl)methanol in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature between -50 °C and -60 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at -45 °C for 30 minutes.

  • Base Addition: Slowly add triethylamine to the reaction mixture.

  • Warm-up: Remove the cooling bath and allow the reaction to warm to room temperature.

  • Quenching and Extraction: Quench the reaction by adding a 5% aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Washing: Combine the organic layers and wash sequentially with 1 M phosphate buffer (pH=7) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 2-chloroisonicotinaldehyde can be purified by flash column chromatography on silica gel.

Synthesis Workflow Diagram

G Synthesis of 2-Chloroisonicotinaldehyde via Swern Oxidation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Dry three-necked flask under N2 reagents Add Oxalyl Chloride in DCM start->reagents cool Cool to -78 °C reagents->cool dmso Add DMSO in DCM cool->dmso Maintain T < -60 °C activation Stir for 10-20 min dmso->activation alcohol Add (2-chloro-pyridin-4-yl)methanol in DCM activation->alcohol react Stir at -45 °C for 30 min alcohol->react tea Add Triethylamine react->tea warm Warm to Room Temperature tea->warm quench Quench with 5% aq. NH4Cl warm->quench extract Extract with DCM quench->extract wash Wash with Phosphate Buffer and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify end Final Product purify->end 2-Chloroisonicotinaldehyde

Caption: Workflow for the synthesis of 2-Chloroisonicotinaldehyde.

Analytical Data

Reported ¹H-NMR Data (CDCl₃, δ): [3]

  • 10.05 (s, 1H, CHO)

  • 8.66 (d, 1H, J=5.0 Hz, ArH)

  • 7.75 (d, 1H, J=1.3 Hz, ArH)

  • 7.65 (dd, 1H, J=5.0 Hz, J=1.3 Hz, ArH)

Biological Activity and Potential Applications

As of the writing of this guide, there is no specific information in the scientific literature detailing the biological activity or signaling pathways associated with this compound or its anhydrous form.

However, the 2-chloropyridine scaffold is present in a number of biologically active molecules. Derivatives of 2-chloropyridine have been investigated for a range of therapeutic applications, including as antibacterial and anticancer agents.[11][12][13] The aldehyde functional group in 2-chloroisonicotinaldehyde serves as a key reactive handle for the synthesis of a variety of derivatives, such as thiosemicarbazones, which have shown promising biological activities.[12][14]

Given its structural features, 2-Chloroisonicotinaldehyde is a valuable starting material for medicinal chemistry campaigns aimed at the discovery of novel therapeutics. Its potential applications could be explored in the following areas:

  • Antimicrobial Drug Discovery: As a building block for novel heterocyclic compounds with potential antibacterial or antifungal properties.

  • Anticancer Research: For the synthesis of kinase inhibitors or other targeted anticancer agents.

  • Agrochemical Development: As a precursor for new pesticides or herbicides.

Logical Relationship for Derivative Synthesis

The aldehyde group is a versatile functional group that can undergo a wide range of chemical transformations, making 2-chloroisonicotinaldehyde a useful intermediate for creating compound libraries for screening.

G Potential Synthetic Transformations of 2-Chloroisonicotinaldehyde cluster_reactions Chemical Transformations cluster_products Resulting Scaffolds start 2-Chloroisonicotinaldehyde reductive_amination Reductive Amination start->reductive_amination R-NH2, reducing agent wittig Wittig Reaction start->wittig Phosphonium ylide condensation Condensation Reactions (e.g., with thiosemicarbazide) start->condensation H2N-X oxidation Oxidation start->oxidation Oxidizing agent reduction Reduction start->reduction Reducing agent amines Amines reductive_amination->amines alkenes Alkenes wittig->alkenes thiosemicarbazones Thiosemicarbazones condensation->thiosemicarbazones carboxylic_acid Carboxylic Acid oxidation->carboxylic_acid alcohol Alcohol reduction->alcohol

Caption: Potential synthetic routes from 2-Chloroisonicotinaldehyde.

Safety Information

Detailed safety information for this compound is not available. For the anhydrous form, it is classified as harmful and an irritant.[3] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound (CAS 1228957-10-5) and its anhydrous form (CAS 101066-61-9) are valuable chemical intermediates for organic synthesis. While detailed experimental and biological data for the hydrate are lacking, a robust synthesis protocol for the anhydrous aldehyde is available. The reactivity of the aldehyde functional group, coupled with the presence of the 2-chloropyridine moiety, makes this compound a promising starting point for the development of novel molecules with potential applications in medicinal chemistry and other fields. Further research is warranted to explore the biological activities of derivatives synthesized from this versatile building block.

References

Spectroscopic Profile of 2-Chloroisonicotinaldehyde Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectral data for 2-Chloroisonicotinaldehyde Hydrate (CAS No: 1228957-10-5), a key building block in medicinal chemistry and drug development. This document compiles available spectroscopic information for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive resource for the characterization of this compound.

Chemical Structure and Properties

IUPAC Name: 2-chloropyridine-4-carbaldehyde;hydrate Synonyms: 2-Chloro-4-pyridinecarboxaldehyde Hydrate Molecular Formula: C₆H₆ClNO₂ Molecular Weight: 159.57 g/mol

Spectral Data

While comprehensive, publicly available spectral data for this compound is limited, the following tables summarize expected and reported values based on the analysis of the anhydrous form and related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR are critical for confirming the substitution pattern of the pyridine ring and the presence of the hydrated aldehyde functionality.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~8.60d1HH-6
~7.80s1HH-3
~7.70d1HH-5
~6.00s (broad)2H-CH(OH)₂
~5.50s (broad)1H-CH(OH)₂

Note: Predicted chemical shifts are based on analogous structures and may vary depending on solvent and concentration. The hydrate form's hydroxyl protons may exchange with residual water in the solvent, leading to a broad, potentially unobserved signal.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppmAssignment
~152.0C-2
~150.0C-6
~145.0C-4
~122.0C-5
~120.0C-3
~90.0-CH(OH)₂

Note: The chemical shift of the hydrated aldehyde carbon is significantly upfield compared to the anhydrous aldehyde (~190 ppm) due to the change in hybridization and electronic environment.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorptions for the pyridine ring, the C-Cl bond, and the gem-diol of the hydrated aldehyde.

Table 3: Expected IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3500-3200Strong, BroadO-H stretch (gem-diol)
3100-3000MediumAromatic C-H stretch
1600-1550Medium-StrongC=C and C=N ring stretching
1470-1400Medium-StrongC=C and C=N ring stretching
1200-1000Medium-StrongC-O stretch (gem-diol)
850-750StrongC-Cl stretch
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak corresponding to the anhydrous form is typically observed, as the hydrate readily loses water in the mass spectrometer.

Table 4: Expected Mass Spectrometry Data for 2-Chloroisonicotinaldehyde

m/zInterpretation
141/143[M]+ (anhydrous form), isotopic pattern for one chlorine atom
113/115[M-CO]+
78[Pyridine ring fragment]+

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above. Instrument parameters should be optimized for the specific sample and available equipment.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent is critical, as protic solvents may lead to the exchange of the hydroxyl protons.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Use a standard broadband proton decoupling sequence.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • Solid State (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • Solid State (KBr pellet): Grind a small amount of the sample with dry KBr powder and press into a thin pellet.

  • Data Acquisition:

    • Record the spectrum over the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition (Electron Ionization - EI):

    • Introduce the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

    • Use a standard electron energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight and fragments.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the acquisition and analysis of spectral data for the characterization of this compound.

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis and Interpretation cluster_conclusion Conclusion Synthesis Synthesis of 2-Chloroisonicotinaldehyde Hydrate Purification Purification and Drying Synthesis->Purification NMR_acq NMR Spectroscopy (¹H, ¹³C) Purification->NMR_acq IR_acq IR Spectroscopy Purification->IR_acq MS_acq Mass Spectrometry Purification->MS_acq NMR_analysis NMR Data Processing - Chemical Shifts - Coupling Constants NMR_acq->NMR_analysis IR_analysis IR Spectrum Interpretation - Functional Group Identification IR_acq->IR_analysis MS_analysis MS Data Analysis - Molecular Ion Peak - Fragmentation Pattern MS_acq->MS_analysis Structure_Elucidation Structure Elucidation and Confirmation NMR_analysis->Structure_Elucidation IR_analysis->Structure_Elucidation MS_analysis->Structure_Elucidation

Caption: Workflow for Spectroscopic Characterization.

This guide provides a foundational understanding of the spectral characteristics of this compound. For definitive structural confirmation, it is recommended to acquire and interpret the full set of spectroscopic data on a purified sample.

In-Depth Technical Guide: Stability and Storage of 2-Chloroisonicotinaldehyde Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Chloroisonicotinaldehyde hydrate. Due to the limited availability of specific stability data for this compound in public literature, this document outlines a robust framework for stability assessment based on regulatory guidelines, information on the anhydrous form (2-Chloroisonicotinaldehyde), and data on structurally related compounds.

Introduction

This compound is a pyridine derivative of interest in pharmaceutical research and development. Understanding its stability profile is critical for ensuring product quality, safety, and efficacy. This guide details recommended storage conditions, potential degradation pathways, and methodologies for conducting comprehensive stability studies.

Recommended Storage Conditions

Proper storage is essential to maintain the integrity of this compound. The following conditions are recommended based on supplier information and data for the anhydrous form.

ParameterRecommended ConditionRationale
Temperature -20°C[1]A supplier of this compound recommends storage at -20°C to minimize degradation. The anhydrous form is recommended to be stored at 2-8°C.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).The anhydrous form is known to be air-sensitive. Aldehydes are generally susceptible to oxidation.
Light Protect from light.Aldehydes and pyridine derivatives can be sensitive to light, which may catalyze degradation reactions.
Container Tightly sealed, opaque container.To prevent exposure to air, moisture, and light.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively documented, aldehydes and chloropyridine derivatives are susceptible to several degradation mechanisms:

  • Oxidation: The aldehyde functional group is prone to oxidation, which can lead to the formation of the corresponding carboxylic acid, 2-chloroisonicotinic acid. This is a common degradation pathway for aldehydes.

  • Hydrolysis: The hydrate form exists in equilibrium with the anhydrous aldehyde and water. Changes in humidity and temperature can affect this equilibrium. Under certain pH conditions, the chloro-substituent on the pyridine ring may also be susceptible to hydrolysis, although this is generally less likely under neutral conditions.

  • Photodegradation: Exposure to UV or visible light can provide the energy for various degradation reactions, including oxidation and rearrangement.

  • Thermal Degradation: Elevated temperatures can accelerate oxidation and other degradation reactions.

Experimental Protocols for Stability Assessment

A comprehensive stability assessment should involve forced degradation studies and the development of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Forced Degradation Studies

Forced degradation studies are designed to intentionally degrade the sample to identify potential degradation products and establish the degradation pathways. These studies are crucial for developing and validating a stability-indicating method. The International Council for Harmonisation (ICH) guidelines recommend exposing the drug substance to various stress conditions.[2][3][4]

General Protocol:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • Expose the solutions to the stress conditions outlined in the table below.

  • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Neutralize the samples if necessary (e.g., after acid or base hydrolysis).

  • Dilute the samples to a suitable concentration for analysis.

  • Analyze the samples using a suitable analytical method (e.g., HPLC-UV) to assess the extent of degradation and profile the degradation products.

Stress ConditionTypical Protocol
Acid Hydrolysis 0.1 M HCl at 60°C
Base Hydrolysis 0.1 M NaOH at room temperature
Oxidative Degradation 3% H₂O₂ at room temperature
Thermal Degradation 60°C in a stability chamber
Photolytic Degradation Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be protected from light.
Development of a Stability-Indicating HPLC Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient and its degradation products without interference.

Example HPLC Method Development Parameters:

  • Column: A reversed-phase column, such as a C18, is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating the parent compound from its more polar or non-polar degradation products.

  • Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, e.g., 30°C, to ensure reproducibility.

Method Validation:

Once a suitable method is developed, it must be validated according to ICH guidelines (Q2(R1)) to demonstrate its suitability for its intended purpose. Validation parameters include:

  • Specificity (including peak purity)

  • Linearity

  • Range

  • Accuracy

  • Precision (repeatability and intermediate precision)

  • Detection Limit (LOD)

  • Quantitation Limit (LOQ)

  • Robustness

Visualization of Stability Testing Workflow

The following diagram illustrates a typical workflow for assessing the stability of this compound.

Stability_Testing_Workflow cluster_0 Preparation cluster_1 Forced Degradation Studies cluster_2 Analytical Method cluster_3 Analysis & Reporting start Obtain 2-Chloroisonicotinaldehyde hydrate sample prep_solution Prepare stock solutions start->prep_solution acid Acid Hydrolysis prep_solution->acid base Base Hydrolysis prep_solution->base oxidation Oxidation prep_solution->oxidation thermal Thermal Stress prep_solution->thermal photo Photolytic Stress prep_solution->photo analyze Analyze Stressed Samples acid->analyze base->analyze oxidation->analyze thermal->analyze photo->analyze method_dev Develop Stability-Indicating HPLC Method method_val Validate HPLC Method (ICH Q2(R1)) method_dev->method_val method_val->analyze identify Identify Degradation Products (e.g., LC-MS) analyze->identify report Generate Stability Report identify->report

References

discovery and history of 2-Chloroisonicotinaldehyde hydrate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Chloroisonicotinaldehyde Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloroisonicotinaldehyde, and its hydrate form, are important reagents in synthetic and medicinal chemistry. This document provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and applications of this compound. Detailed experimental protocols and characterization data are presented to facilitate its use in research and development.

Introduction

2-Chloroisonicotinaldehyde (also known as 2-chloro-4-formylpyridine) is a heterocyclic aldehyde that serves as a versatile building block in the synthesis of more complex molecules. Its utility is prominent in the development of novel therapeutic agents. The compound readily forms a stable hydrate, this compound, which is often the commercially available form. This guide focuses on the discovery, synthesis, and characterization of this important synthetic intermediate.

History and Discovery

While a precise date for the initial discovery of this compound is not well-documented in publicly available literature, its synthesis and use are extensions of the broader development of chlorinated pyridine chemistry. The anhydrous form, 2-Chloroisonicotinaldehyde, has been utilized as a reagent in various chemical syntheses. The hydrate form is a stable, crystalline solid that is convenient for handling and storage, and it readily converts to the aldehyde under appropriate conditions.

Chemical and Physical Properties

A summary of the key quantitative data for 2-Chloroisonicotinaldehyde and its hydrate is presented in the tables below for easy comparison.

Table 1: Chemical Identifiers

Property2-ChloroisonicotinaldehydeThis compound
CAS Number 101066-61-91228957-10-5
Molecular Formula C₆H₄ClNOC₆H₆ClNO₂
Molecular Weight 141.56 g/mol 159.57 g/mol
InChI Key UFPOSTQMFOYHJI-UHFFFAOYSA-NNot readily available
SMILES C1=NC(=CC(=C1)C=O)ClNot readily available

Table 2: Physical Properties

PropertyValue (Anhydrous)Value (Hydrate)
Melting Point 46-50 °CNot specified
Boiling Point 243.4±20.0 °C (Predicted)Not applicable
Density 1.332±0.06 g/cm³ (Predicted)Not available
Appearance White to yellow solidWhite to pale yellow solid or powder
Storage Temperature 2-8°C under inert gasRoom temperature

Synthesis of 2-Chloroisonicotinaldehyde

The synthesis of 2-Chloroisonicotinaldehyde is typically achieved through the oxidation of the corresponding alcohol, 2-chloro-4-hydroxymethylpyridine. The hydrate form is readily obtained by the presence of water during workup or by exposure of the anhydrous aldehyde to moisture. Two common synthetic methods for the anhydrous aldehyde are detailed below.

Experimental Protocol 1: Swern Oxidation

This procedure details the synthesis of 2-Chloroisonicotinaldehyde from 2-chloro-4-hydroxymethylpyridine via a Swern oxidation.[1]

Reagents:

  • Oxalyl dichloride

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • 2-chloro-4-hydroxymethylpyridine

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

Procedure:

  • A solution of oxalyl dichloride (1.24 g, 9.81 mmol) in dichloromethane (15 mL) is added to a three-necked flask and cooled to -78 °C under a nitrogen atmosphere.[1]

  • A solution of anhydrous dimethyl sulfoxide (1.7 mL, 19.63 mmol) in dichloromethane (2 mL) is added dropwise, maintaining the temperature between -60 °C and -70 °C.[1]

  • After the addition is complete, the reaction is warmed to -60 °C over 20 minutes.[1]

  • A dichloromethane solution of 2-chloro-4-hydroxymethylpyridine (0.94 g, 6.54 mmol) is then added dropwise, keeping the temperature between -50 °C and -60 °C.[1]

  • The reaction mixture is warmed to -45 °C over 30 minutes.[1]

  • Triethylamine is added to quench the reaction.

  • The reaction mixture is washed with water and the organic layer is separated.

  • The aqueous phase is extracted with dichloromethane.[1]

  • The combined organic phases are washed with a phosphate buffer (pH 7), dried over MgSO₄, filtered, and concentrated to yield 2-Chloroisonicotinaldehyde as an orange solid.[1]

Experimental Protocol 2: Oxidation with N-Bromosuccinimide

An alternative method involves the oxidation of 2-chloro-4-pyridinemethanol using N-bromosuccinimide (NBS).

Reagents:

  • 2-chloro-4-pyridinemethanol

  • N-bromosuccinimide (NBS)

  • Anhydrous sodium carbonate

  • Benzene

Procedure:

  • A suspension of 2-chloro-4-pyridinemethanol (69.0 g), N-bromosuccinimide (128.3 g), and anhydrous sodium carbonate (101.9 g) in benzene (1.8 L) is refluxed for 4 hours.

  • After cooling, a saturated aqueous solution of sodium hydrogen carbonate is added until bubbling ceases.

  • The insoluble material is removed by filtration.

  • The organic layer is separated, washed with 10% aqueous sodium thiosulfate and then with a saturated aqueous solution of sodium chloride.

  • The organic layer is dried and the solvent is evaporated to give 2-chloro-4-pyridinecarboxaldehyde.

Characterization

Spectroscopic data is crucial for the confirmation of the synthesized product.

¹H-NMR (CDCl₃, δ):

  • 7.65 (dd, 1H, J=5.0 Hz, J=1.3 Hz, ArH)[1]

  • 7.75 (d, 1H, J=1.3 Hz, ArH)[1]

  • 8.66 (d, 1H, J=5.0 Hz, ArH)[1]

  • 10.05 (s, 1H, CHO)[1]

Applications in Drug Development

2-Chloroisonicotinaldehyde is a valuable reagent in the synthesis of various pharmaceutical compounds. It is used in the combinatorial synthesis of methylene sulfonamides and related compounds which have been investigated as potential kinase inhibitors.[1] Its reactive aldehyde group and the chloro-substituted pyridine ring allow for a variety of chemical transformations to build complex molecular architectures.

Visualizations

Synthesis Workflow Diagram

Synthesis_of_2_Chloroisonicotinaldehyde start 2-chloro-4-hydroxymethylpyridine intermediate Activated Complex start->intermediate  Oxidation reagent1 Oxalyl Dichloride + DMSO (Swern Reagents) reagent1->intermediate product 2-Chloroisonicotinaldehyde intermediate->product  Elimination reagent2 Triethylamine (Base) reagent2->intermediate hydrate 2-Chloroisonicotinaldehyde Hydrate product->hydrate Hydration water H₂O water->hydrate

Caption: Swern oxidation synthesis of 2-Chloroisonicotinaldehyde.

Conclusion

This compound is a key synthetic intermediate with significant applications in medicinal chemistry and drug development. This guide has provided a detailed overview of its properties, synthesis, and characterization based on available scientific literature. The provided experimental protocols and data aim to support researchers in the effective utilization of this versatile compound.

References

Theoretical Insights into the Reactivity of 2-Chloroisonicotinaldehyde Hydrate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical approaches to understanding the reactivity of 2-chloroisonicotinaldehyde hydrate. In the absence of direct experimental and computational studies on this specific molecule, this document outlines a robust theoretical framework based on analogous pyridine carboxaldehyde systems. It is designed to furnish researchers, scientists, and drug development professionals with a foundational understanding of the potential reaction pathways, a proposed computational workflow for in-depth analysis, and the expected nature of the quantitative data. This guide serves as a roadmap for future theoretical investigations into the reactivity of this and similar compounds, which are of significant interest in medicinal chemistry and drug design.

Introduction

2-Chloroisonicotinaldehyde, a substituted pyridine carboxaldehyde, and its hydrate form are of considerable interest due to the electrophilic nature of the carbonyl carbon and the influence of the electron-withdrawing chloro- and ring nitrogen substituents. The reactivity of the aldehyde group, particularly its hydration equilibrium and susceptibility to nucleophilic attack, is a critical determinant of its biological activity and potential as a precursor in pharmaceutical synthesis. Understanding the underlying reaction mechanisms and kinetics from a theoretical standpoint can provide invaluable insights for designing novel therapeutics and synthetic pathways.

This guide will explore the expected reactivity of this compound, drawing parallels from established theoretical studies on similar pyridine-based aldehydes. We will present a proposed computational methodology, detail the expected quantitative outcomes, and visualize the key reaction pathways and logical research workflows.

Expected Reactivity and Signaling Pathways

The primary reaction of interest for 2-chloroisonicotinaldehyde is the reversible hydration of the aldehyde group to form the corresponding gem-diol (hydrate). This equilibrium is influenced by electronic and steric factors, as well as the solvent environment. The electron-withdrawing nature of the chlorine atom and the pyridine ring nitrogen is expected to enhance the electrophilicity of the carbonyl carbon, thereby favoring the hydrate form in aqueous solutions.

The reactivity of this compound can be modulated by pH. Both acid and base catalysis can accelerate the hydration and dehydration processes. These pathways are crucial in biological systems where pH gradients are common.

Signaling Pathway Visualization

The following diagram illustrates the general mechanism for acid- and base-catalyzed hydration of an aldehyde, which is applicable to 2-chloroisonicotinaldehyde.

G General Acid- and Base-Catalyzed Hydration of an Aldehyde cluster_acid Acid-Catalyzed Hydration cluster_base Base-Catalyzed Hydration A1 Aldehyde (R-CHO) A2 Protonated Aldehyde [R-CH=O+H] A1->A2 + H+ A3 Carbocation Intermediate [R-CH(OH)]+ A2->A3 + H2O A4 Hydrate (gem-diol) [R-CH(OH)2] A3->A4 - H+ B1 Aldehyde (R-CHO) B2 Tetrahedral Intermediate [R-CH(O-)(OH)] B1->B2 + OH- B3 Hydrate (gem-diol) [R-CH(OH)2] B2->B3 + H2O - OH-

Caption: Acid- and Base-Catalyzed Hydration Mechanisms.

Proposed Theoretical Study Workflow

A comprehensive theoretical investigation into the reactivity of this compound would involve a multi-step computational approach. The following workflow outlines the key stages of such a study.

Workflow Visualization

G Theoretical Study Workflow for this compound Reactivity cluster_setup 1. System Setup and Modeling cluster_calc 2. Quantum Mechanical Calculations cluster_analysis 3. Data Analysis and Interpretation S1 Model Reactants and Products (Aldehyde, Hydrate, Water, Catalysts) C1 Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) S1->C1 S2 Define Solvent Model (e.g., PCM, SMD) S2->C1 C2 Frequency Calculations (Confirm Minima/Transition States) C1->C2 C3 Transition State Search (e.g., QST2, QST3, Berny) C1->C3 A3 Electronic Structure Analysis (NBO, Fukui Functions) C1->A3 A1 Thermodynamic Analysis (ΔG, ΔH, ΔS) C2->A1 C4 Intrinsic Reaction Coordinate (IRC) (Verify Reaction Pathways) C3->C4 C4->A1 A2 Kinetic Analysis (Activation Energies, Rate Constants) C4->A2 A4 Comparison with Analogs and Experimental Data (if available) A1->A4 A2->A4 A3->A4

Caption: Proposed workflow for theoretical reactivity studies.

Experimental Protocols: A Computational Approach

While experimental data for this compound is scarce, a robust computational protocol can be established based on methodologies successfully applied to similar molecules.

Computational Methodology:

All theoretical calculations would be performed using a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

  • Model Construction: The initial 3D structures of 2-chloroisonicotinaldehyde, its hydrate, water, and any catalysts (e.g., H₃O⁺, OH⁻) would be built using a molecular modeling program.

  • Level of Theory: Density Functional Theory (DFT) is a suitable method for these studies. A common and reliable functional/basis set combination is B3LYP/6-311+G(d,p). This level of theory provides a good balance between accuracy and computational cost for systems of this size.

  • Solvation Model: To simulate the aqueous environment, an implicit solvation model such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD) should be employed.

  • Geometry Optimization: The geometries of all reactants, products, and transition states would be fully optimized without any symmetry constraints.

  • Frequency Analysis: Vibrational frequency calculations would be performed on all optimized structures to characterize them as either minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections necessary for thermodynamic analysis.

  • Transition State Search: Transition state structures for the hydration/dehydration reactions would be located using methods like Synchronous Transit-Guided Quasi-Newton (QST2 or QST3) or the Berny optimization algorithm.

  • Reaction Pathway Verification: Intrinsic Reaction Coordinate (IRC) calculations would be performed to confirm that the located transition states connect the correct reactants and products on the potential energy surface.

  • Data Extraction: From the output of these calculations, key quantitative data, including electronic energies, enthalpies, Gibbs free energies, and vibrational frequencies, would be extracted for further analysis.

Quantitative Data Summary

The following tables summarize the expected quantitative data from a theoretical study on this compound reactivity, based on typical values for similar reactions. These are hypothetical values presented for illustrative purposes.

Table 1: Expected Thermodynamic Data for Hydration

ParameterUncatalyzed ReactionAcid-Catalyzed ReactionBase-Catalyzed Reaction
ΔG° (kcal/mol) -2 to -5-2 to -5-2 to -5
ΔH° (kcal/mol) -8 to -12-8 to -12-8 to -12
ΔS° (cal/mol·K) -20 to -25-20 to -25-20 to -25

Note: The overall thermodynamics (ΔG°, ΔH°, ΔS°) of the reaction are independent of the catalytic pathway.

Table 2: Expected Kinetic Data (Activation Energies)

Reaction StepActivation Energy (Ea, kcal/mol)
Uncatalyzed Hydration 20 - 25
Acid-Catalyzed Hydration 10 - 15
Base-Catalyzed Hydration 12 - 18
Uncatalyzed Dehydration 25 - 30
Acid-Catalyzed Dehydration 15 - 20
Base-Catalyzed Dehydration 18 - 23

Conclusion

While direct theoretical studies on the reactivity of this compound are currently lacking in the scientific literature, this guide provides a comprehensive framework for initiating such an investigation. By leveraging established computational methodologies and drawing parallels with analogous systems, researchers can gain significant insights into the reaction mechanisms, thermodynamics, and kinetics governing the reactivity of this important molecule. The proposed workflow and expected data serve as a valuable resource for scientists and drug development professionals seeking to explore the chemical behavior of 2-chloroisonicotinaldehyde and its derivatives. Future computational and experimental work is highly encouraged to validate and expand upon the theoretical foundations presented herein.

Methodological & Application

Synthesis of Bioactive Heterocycles Utilizing 2-Chloroisonicotinaldehyde Hydrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds, leveraging the reactivity of 2-Chloroisonicotinaldehyde hydrate as a key building block. The methodologies outlined herein are based on established multi-component and cyclocondensation reactions, offering efficient routes to novel molecular scaffolds with potential applications in medicinal chemistry and drug discovery.

Application Notes

This compound is a versatile bifunctional reagent, possessing both an electrophilic aldehyde group and a reactive chloro-substituent on the pyridine ring. This unique combination allows for its participation in a variety of synthetic transformations to construct fused heterocyclic systems. The electron-withdrawing nature of the pyridine nitrogen and the chloro group activates the aldehyde for nucleophilic attack, while the chlorine atom can be displaced by nucleophiles in subsequent or tandem reactions.

This reagent is particularly well-suited for one-pot, multi-component reactions (MCRs), which offer significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.[1][2] Key applications include the synthesis of pyridopyrimidines, thienopyridines, and pyrazolopyridines, which are privileged scaffolds in numerous biologically active compounds.

Key Synthetic Strategies:

  • Biginelli-type Reactions: Three-component reactions of this compound, an active methylene compound (e.g., ethyl cyanoacetate), and a urea or thiourea derivative can be employed to construct dihydropyrimidine and pyrimidine-fused pyridines (pyridopyrimidines).[3][4]

  • Gewald Reaction: A multi-component condensation involving this compound, an active nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur can be utilized to synthesize substituted 2-aminothieno[2,3-b]pyridines.[5][6][7]

  • Pyrazolopyridine Synthesis: Reaction of this compound with hydrazine or its derivatives can lead to the formation of pyrazolo[3,4-b]pyridine scaffolds through a condensation-cyclization sequence.[8]

These synthetic routes provide access to a wide range of substituted heterocycles with potential as kinase inhibitors, anticancer agents, and antimicrobial compounds.

Experimental Protocols

Protocol 1: Synthesis of 7-Chloro-5-oxo-4,5-dihydro-[10][11][12]triazolo[4,3-a]pyridine-6-carbonitrile (A Pyridopyrimidine Analog)

This protocol describes a three-component reaction for the synthesis of a pyridopyrimidine derivative using this compound, ethyl cyanoacetate, and thiourea, followed by oxidative cyclization.

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Thiourea

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Ethanol (absolute)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

Procedure:

  • Knoevenagel Condensation: In a 100 mL round-bottom flask, dissolve this compound (1.59 g, 10 mmol) and ethyl cyanoacetate (1.13 g, 10 mmol) in absolute ethanol (30 mL).

  • Add a catalytic amount of piperidine (0.1 mL) and stir the mixture at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclocondensation: To the resulting solution, add thiourea (0.76 g, 10 mmol) and anhydrous potassium carbonate (1.38 g, 10 mmol).

  • Reflux the reaction mixture for 8-10 hours.

  • After cooling to room temperature, pour the reaction mixture into ice-cold water (100 mL).

  • Acidify the mixture with dilute HCl to pH 5-6.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • Recrystallize the crude product from ethanol or a mixture of DMF/water to afford the pure pyridopyrimidine derivative.

Illustrative Data:

ProductMolecular FormulaMolecular WeightYield (%)Melting Point (°C)
7-Chloro-5-oxo-4,5-dihydro-[9][10][11]triazolo[4,3-a]pyridine-6-carbonitrileC₈H₄ClN₅O225.6165-75>300
Protocol 2: Synthesis of 2-Amino-3-cyano-thieno[2,3-b]pyridine Derivative via Gewald Reaction

This protocol outlines the synthesis of a thieno[2,3-b]pyridine derivative through a one-pot, three-component Gewald reaction.[5][6][7]

Materials:

  • This compound

  • Malononitrile

  • Elemental Sulfur

  • Morpholine

  • Ethanol

Procedure:

  • In a 100 mL three-necked flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.59 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (40 mL).

  • Add morpholine (0.87 g, 10 mmol) dropwise to the stirred suspension at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Illustrative Data:

ProductMolecular FormulaMolecular WeightYield (%)Melting Point (°C)
2-Amino-7-chloro-3-cyanothieno[2,3-b]pyridineC₈H₄ClN₃S213.6670-80250-255
Protocol 3: Synthesis of 7-Chloro-1H-pyrazolo[3,4-b]pyridine

This protocol describes the synthesis of a pyrazolo[3,4-b]pyridine derivative via the reaction of this compound with hydrazine hydrate.[12]

Materials:

  • This compound

  • Hydrazine hydrate (80%)

  • Ethanol

Procedure:

  • Dissolve this compound (1.59 g, 10 mmol) in ethanol (30 mL) in a 100 mL round-bottom flask.

  • Add hydrazine hydrate (0.63 g, 10 mmol) dropwise to the solution at room temperature with stirring.

  • After the addition, reflux the reaction mixture for 6-8 hours.

  • Cool the reaction mixture to room temperature, which may result in the precipitation of the product.

  • If no precipitate forms, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry.

  • Recrystallize from ethanol to obtain the pure pyrazolo[3,4-b]pyridine derivative.

Illustrative Data:

ProductMolecular FormulaMolecular WeightYield (%)Melting Point (°C)
7-Chloro-1H-pyrazolo[3,4-b]pyridineC₆H₄ClN₃153.5775-85180-185

Visualizations

Synthesis_of_Pyridopyrimidine cluster_reactants Reactants cluster_reaction Reaction Pathway 2_Chloroisonicotinaldehyde_hydrate 2-Chloroisonicotinaldehyde hydrate Knoevenagel Knoevenagel Condensation 2_Chloroisonicotinaldehyde_hydrate->Knoevenagel Ethyl_cyanoacetate Ethyl cyanoacetate Ethyl_cyanoacetate->Knoevenagel Thiourea Thiourea Cyclocondensation Cyclocondensation Thiourea->Cyclocondensation Intermediate Knoevenagel Adduct Knoevenagel->Intermediate Intermediate->Cyclocondensation Product Pyridopyrimidine Derivative Cyclocondensation->Product

Caption: Synthetic pathway for a pyridopyrimidine derivative.

Gewald_Reaction_Workflow Start Start Reactants Mix this compound, Malononitrile, and Sulfur in Ethanol Start->Reactants Catalyst Add Morpholine (catalyst) Reactants->Catalyst Reflux Reflux for 4-6 hours Catalyst->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter the Precipitate Cool->Filter Purify Recrystallize from Ethanol Filter->Purify End End Purify->End

Caption: Experimental workflow for the Gewald reaction.

Pyrazolopyridine_Synthesis_Relationship Aldehyde 2-Chloro- isonicotinaldehyde hydrate Condensation Condensation Aldehyde->Condensation Hydrazine Hydrazine hydrate Hydrazine->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Product Pyrazolo[3,4-b] pyridine Cyclization->Product

Caption: Logical relationship in pyrazolopyridine synthesis.

References

Application Notes and Protocols for Reductive Amination using 2-Chloroisonicotinaldehyde Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the reductive amination of 2-chloroisonicotinaldehyde hydrate with primary and secondary amines. This versatile reaction is a cornerstone in synthetic chemistry, particularly for the generation of diverse amine libraries crucial for drug discovery and development. The resulting substituted 2-chloropyridine derivatives serve as valuable intermediates for further functionalization.

Introduction

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds.[1][2] The reaction proceeds through the initial formation of an imine or iminium ion intermediate from the condensation of an aldehyde or ketone with an amine, followed by in-situ reduction to the corresponding amine.[3][4] This one-pot procedure is often preferred due to its efficiency and operational simplicity.[5] this compound is a valuable building block, and its reductive amination opens avenues to a wide array of substituted pyridines, a privileged scaffold in medicinal chemistry.

This protocol will focus on the use of mild and selective reducing agents, primarily sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) and sodium cyanoborohydride (NaBH₃CN), which are known to efficiently reduce the iminium ion intermediate without significantly affecting the starting aldehyde or other sensitive functional groups.[5][6][7][8]

Key Reagents and Their Properties

A careful selection of the reducing agent and solvent is critical for a successful reductive amination. The table below summarizes the properties of commonly used reagents.

ReagentFormulaKey CharacteristicsCommon Solvents
Sodium Triacetoxyborohydride (STAB)NaBH(OAc)₃Mild and selective, moisture-sensitive, does not reduce aldehydes and ketones at a significant rate.[9][6][7][8][10]Dichloroethane (DCE), Dichloromethane (DCM), Tetrahydrofuran (THF), Dioxane[8][10]
Sodium CyanoborohydrideNaBH₃CNMild reducing agent, effective for iminium ion reduction, toxic byproducts (HCN) can be generated under acidic conditions.[3][5][10]Methanol (MeOH), Ethanol (EtOH)[10]
Sodium BorohydrideNaBH₄Can reduce aldehydes and ketones, typically added after imine formation is complete.[4][10]Methanol (MeOH), Ethanol (EtOH)[10]

Experimental Protocols

Two primary protocols are presented below, one utilizing the commonly preferred sodium triacetoxyborohydride and an alternative using sodium cyanoborohydride.

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This is the recommended general procedure due to its high selectivity and the avoidance of toxic cyanide byproducts.[11][8]

Materials:

  • This compound

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Sodium triacetoxyborohydride (STAB) (1.2 - 1.5 equivalents)

  • Anhydrous Dichloroethane (DCE) or Dichloromethane (DCM)

  • Optional: Acetic acid (catalytic amount, e.g., 0.1 equivalents)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or argon atmosphere setup

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1 equivalent) and the desired primary or secondary amine (1.0-1.2 equivalents).

  • Solvent Addition: Add anhydrous dichloroethane (DCE) or dichloromethane (DCM) to the flask to achieve a suitable concentration (typically 0.1-0.5 M).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or iminium ion intermediate. For less reactive amines, a catalytic amount of acetic acid can be added to facilitate this step.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 equivalents) portion-wise to the reaction mixture. The addition may cause a slight exotherm.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed (typically 2-24 hours).

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent in vacuo.

  • Purification: The crude product can be purified by silica gel column chromatography to yield the desired substituted 2-chloro-4-(aminomethyl)pyridine.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride

This protocol is an alternative, particularly useful when protic solvents like methanol are preferred. Caution must be exercised due to the potential generation of hydrogen cyanide.[5]

Materials:

  • This compound

  • Primary or secondary amine (1.0 - 1.2 equivalents)

  • Sodium cyanoborohydride (NaBH₃CN) (1.2 - 1.5 equivalents)

  • Methanol (MeOH)

  • Acetic acid (to maintain pH 6-7)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and the amine (1.0-1.2 equivalents) in methanol.

  • pH Adjustment: Adjust the pH of the solution to 6-7 by the dropwise addition of acetic acid. This is crucial for the selective reduction of the iminium ion.[3]

  • Addition of Reducing Agent: Add sodium cyanoborohydride (1.2-1.5 equivalents) to the mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification steps as described in Protocol 1. All waste containing cyanide should be quenched with an appropriate oxidizing agent (e.g., bleach) before disposal.

Data Presentation

The following table provides a general framework for recording experimental data for the reductive amination of this compound.

EntryAmineReducing Agent (Equivalents)SolventReaction Time (h)Yield (%)
1e.g., BenzylamineNaBH(OAc)₃ (1.5)DCE4e.g., 85
2e.g., MorpholineNaBH(OAc)₃ (1.5)DCM6e.g., 92
3e.g., AnilineNaBH₃CN (1.5)MeOH12e.g., 78
4e.g., PiperidineNaBH(OAc)₃ (1.5)THF8e.g., 89

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the reductive amination protocol.

Reductive_Amination_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Mix Aldehyde and Amine B Add Anhydrous Solvent A->B C Imine/Iminium Formation (Stir at RT) B->C D Add Reducing Agent (e.g., STAB) C->D E Monitor Reaction (TLC/LC-MS) D->E F Quench Reaction E->F G Aqueous Extraction F->G H Dry and Concentrate G->H I Purify (Column Chromatography) H->I J J I->J Final Product

Caption: General workflow for reductive amination.

Reaction Mechanism

The diagram below outlines the mechanistic steps of the reductive amination process.

Reductive_Amination_Mechanism Aldehyde 2-Chloroisonicotinaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + Amine Amine R1R2NH (Amine) Amine->Hemiaminal Iminium Iminium Ion Intermediate Hemiaminal->Iminium - H2O Product Substituted Amine Product Iminium->Product + [H]- ReducingAgent [H]- (from NaBH(OAc)3) ReducingAgent->Product

Caption: Mechanism of reductive amination.

References

Application Notes and Protocols: Reaction of 2-Chloroisonicotinaldehyde Hydrate with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of aldehydes and ketones with primary amines to form Schiff bases (imines) is a fundamental transformation in organic chemistry with significant implications in medicinal chemistry and drug discovery. The resulting imine bond (C=N) is a key structural motif in a vast array of biologically active compounds. 2-Chloroisonicotinaldehyde, a substituted pyridine aldehyde, serves as a valuable building block for the synthesis of novel heterocyclic compounds. The presence of the chlorine atom and the pyridine nitrogen offers opportunities for further functionalization and modulation of physicochemical properties, making its Schiff base derivatives attractive candidates for pharmaceutical research. These derivatives have been investigated for a range of biological activities, including antimicrobial and anticancer properties.

This document provides detailed protocols and application notes for the synthesis of Schiff bases from 2-chloroisonicotinaldehyde hydrate and various primary amines, based on established methodologies for analogous pyridine aldehydes.

Reaction Mechanism

The formation of a Schiff base from this compound and a primary amine proceeds via a two-step mechanism: nucleophilic addition followed by dehydration. The reaction is typically reversible and can be catalyzed by either acid or base.

ReactionMechanism aldehyde This compound r1 aldehyde->r1 amine Primary Amine (R-NH2) amine->r1 intermediate Carbinolamine Intermediate r2 intermediate->r2 - H2O product Schiff Base (Imine) water Water (H2O) r1->intermediate + H+ / - H2O r2->product r2->water r3

Caption: General reaction mechanism for Schiff base formation.

Experimental Protocols

The following are generalized protocols for the synthesis of Schiff bases from this compound and primary amines. Optimization of reaction conditions (e.g., solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: Conventional Synthesis in Ethanol

This protocol is adapted from the synthesis of Schiff bases derived from 4-pyridine carboxaldehyde.[1]

Materials:

  • This compound

  • Primary amine (e.g., aniline, substituted aniline, benzylamine)

  • Ethanol (absolute)

  • Glacial acetic acid (optional, as catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol.

  • To this solution, add the primary amine (1.0 - 1.1 eq.).

  • (Optional) Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • Attach a reflux condenser and heat the mixture to reflux with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol).

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can often accelerate the reaction, leading to shorter reaction times and potentially higher yields.

Materials:

  • This compound

  • Primary amine

  • Ethanol or other suitable microwave-safe solvent

  • Microwave reactor vial

  • Microwave synthesizer

Procedure:

  • In a microwave reactor vial, combine this compound (1.0 eq.) and the primary amine (1.0 - 1.1 eq.).

  • Add a minimal amount of a suitable solvent (e.g., ethanol).

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short period (e.g., 5-30 minutes).

  • Monitor the reaction progress by TLC after cooling.

  • Once the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Data Presentation

The following table summarizes representative reaction conditions and yields for the synthesis of Schiff bases from analogous pyridine aldehydes, which can serve as a starting point for the reaction of this compound.

AldehydePrimary AmineSolventConditionsYield (%)Reference
4-Pyridinecarboxaldehyde3-AminopyridineEthanolReflux, 1 hrNot specified[1]
4-Pyridinecarboxaldehydep-AnisidineWaterStirring, 15 min99.86%[2]
SalicylaldehydeAnilineEthanolReflux, 4 hrHigh
Benzaldehyde2,6-DichloroanilineNot specifiedNot specified16%[3]

Applications in Drug Discovery

Schiff bases derived from heterocyclic aldehydes are a well-established class of compounds with a broad spectrum of biological activities. The incorporation of a 2-chloro-4-pyridyl moiety is expected to influence the pharmacological profile of the resulting imines.

Antimicrobial Activity

Numerous Schiff bases have demonstrated potent antibacterial and antifungal properties.[4] The imine linkage is often crucial for their biological activity. While specific data for derivatives of 2-chloroisonicotinaldehyde is limited, related structures have shown promising results. For instance, Schiff bases derived from other pyridine aldehydes have been reported to exhibit significant antimicrobial activity against various bacterial and fungal strains.[5]

Table: Examples of Antimicrobial Activity of Pyridine-derived Schiff Bases

Schiff Base DerivativeOrganismActivityReference
From 4-Pyridinecarboxaldehyde and 2-AminopyridineS. aureus, E. coli, C. albicansActive[5]
From 2-Acetylpyridine and various aminesMethicillin-resistant S. aureusHigh activity
From Isoniazid and fluorinated benzaldehydesC. albicansActive[6]
Anticancer Activity

ExperimentalWorkflow start Start: 2-Chloroisonicotinaldehyde Hydrate & Primary Amine reaction Schiff Base Synthesis (Conventional or Microwave) start->reaction purification Purification (Filtration/Recrystallization) reaction->purification characterization Characterization (NMR, IR, MS) purification->characterization bioassay Biological Activity Screening (Antimicrobial, Cytotoxicity) characterization->bioassay end End: Data Analysis and Lead Compound Identification bioassay->end

Caption: A typical experimental workflow for synthesis and evaluation.

Conclusion

The reaction of this compound with primary amines provides a straightforward route to a diverse library of Schiff bases. These compounds are of significant interest to the drug discovery community due to the wide range of biological activities exhibited by this chemical class. The protocols and data presented herein offer a foundation for researchers to synthesize and explore the therapeutic potential of these novel 2-chloropyridine-containing imines. Further studies are warranted to fully elucidate the structure-activity relationships and mechanisms of action of these promising compounds.

References

Application Notes and Protocols: The Use of 2-Chloroisonicotinaldehyde Hydrate in Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and proposed protocols for the utilization of 2-chloroisonicotinaldehyde hydrate in the synthesis of complex heterocyclic molecules through multi-component reactions (MCRs). While specific literature examples for this particular aldehyde in MCRs are not prevalent, its chemical structure suggests its suitability as a key building block in various well-established named reactions. The following sections outline the potential applications and provide detailed, representative experimental procedures to guide researchers in their synthetic endeavors.

Introduction to this compound in MCRs

Multi-component reactions are powerful tools in synthetic organic chemistry and drug discovery, enabling the construction of complex molecular architectures in a single, atom-economical step. Aromatic aldehydes are frequently employed as one of the key components in many MCRs. 2-Chloroisonicotinaldehyde, with its reactive aldehyde group and functionalized pyridine ring, presents an attractive starting material for generating diverse libraries of novel heterocyclic compounds. The chloro- and pyridinyl-moieties offer sites for further functionalization, making the resulting products valuable for structure-activity relationship (SAR) studies in drug development. The hydrate form is expected to react similarly to the anhydrous aldehyde under typical MCR conditions, where the water molecule is likely removed in situ.

I. Biginelli Reaction: Synthesis of Dihydropyrimidinones

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-ketoester, and urea or thiourea, typically under acidic catalysis, to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) or their thio-analogs.[1][2] DHPMs are a class of compounds with a wide range of pharmacological activities, including calcium channel modulation.[1]

Proposed Reaction Scheme

The proposed Biginelli reaction using this compound, ethyl acetoacetate, and urea is depicted below:

Scheme 1: Proposed Biginelli Reaction

Experimental Protocol: Synthesis of 4-(2-Chloropyridin-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester
  • Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.78 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.72 g, 12 mmol).

  • Solvent and Catalyst Addition: Add absolute ethanol (30 mL) to the flask, followed by a catalytic amount of concentrated hydrochloric acid (0.2 mL).

  • Reaction Execution: Heat the reaction mixture to reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, pour the mixture into ice-cold water (100 mL) and stir for 30 minutes to induce precipitation.

  • Isolation: Collect the crude product by filtration, wash with cold water, and then a small amount of cold ethanol.

  • Drying and Characterization: Dry the product under vacuum. The expected product can be further purified by recrystallization from ethanol to afford a crystalline solid. Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Quantitative Data (Representative Example)
ReactantMolecular Weight ( g/mol )Amount (mmol)Mass (g)Volume (mL)
This compound177.58101.78-
Ethyl Acetoacetate130.14101.301.28
Urea60.06120.72-
Product (Expected) 311.75 -~2.5 g -
Yield (Expected) --~80% -

Visualization of the Biginelli Reaction Pathway and Workflow

Biginelli_Reaction cluster_reactants Reactants cluster_intermediates Key Intermediates Aldehyde Aldehyde Acyliminium Ion Acyliminium Ion Aldehyde->Acyliminium Ion + Urea, H+ Beta-Ketoester Beta-Ketoester Open-Chain Adduct Open-Chain Adduct Beta-Ketoester->Open-Chain Adduct + Acyliminium Ion Urea Urea Product Dihydropyrimidinone Open-Chain Adduct->Product Cyclization & Dehydration

Caption: General mechanism of the Biginelli reaction.

Experimental_Workflow Start Start Reactant_Mixing Mix Aldehyde, Ketoester, and Urea in Solvent Start->Reactant_Mixing Catalyst_Addition Add Acid Catalyst Reactant_Mixing->Catalyst_Addition Reflux Heat to Reflux (4-6 h) Catalyst_Addition->Reflux Cooling_Precipitation Cool and Precipitate Product Reflux->Cooling_Precipitation Filtration Filter and Wash Crude Product Cooling_Precipitation->Filtration Recrystallization Purify by Recrystallization Filtration->Recrystallization Characterization Spectroscopic Analysis Recrystallization->Characterization End End Characterization->End

Caption: Experimental workflow for the Biginelli synthesis.

II. Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[3][4] The initial product is a 1,4-dihydropyridine, which can be subsequently oxidized to the corresponding pyridine.[5] Hantzsch esters and their derivatives are known for their applications as calcium channel blockers.[3]

Proposed Reaction Scheme

The proposed Hantzsch reaction with this compound is as follows:

Scheme 2: Proposed Hantzsch Dihydropyridine Synthesis

Experimental Protocol: Synthesis of Diethyl 4-(2-chloropyridin-4-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.78 g, 10 mmol) in ethanol (20 mL).

  • Component Addition: To this solution, add ethyl acetoacetate (2.60 g, 20 mmol) followed by concentrated aqueous ammonia (2 mL, ~30 mmol).

  • Reaction Execution: Stir the mixture at room temperature for 24 hours or gently reflux for 2-4 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture in an ice bath to induce crystallization.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash with cold ethanol.

  • Drying and Characterization: Dry the product in a vacuum oven. The product can be purified by recrystallization from ethanol. Characterize the final product using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Quantitative Data (Representative Example)
ReactantMolecular Weight ( g/mol )Amount (mmol)Mass (g)Volume (mL)
This compound177.58101.78-
Ethyl Acetoacetate130.14202.602.55
Aqueous Ammonia (28%)17.03 (as NH3)~30-2.0
Product (Expected) 392.86 -~3.3 g -
Yield (Expected) --~85% -

Visualization of the Hantzsch Synthesis Pathway and Workflow

Hantzsch_Synthesis cluster_reactants Reactants cluster_intermediates Key Intermediates Aldehyde Aldehyde Unsaturated Ketoester Unsaturated Ketoester Aldehyde->Unsaturated Ketoester + Beta-Ketoester 2x Beta-Ketoester 2x Beta-Ketoester Ammonia Ammonia Enamine Enamine Ammonia->Enamine + Beta-Ketoester Product 1,4-Dihydropyridine Enamine->Product + Unsaturated Ketoester, Cyclization

Caption: General mechanism of the Hantzsch dihydropyridine synthesis.

Experimental_Workflow_Hantzsch Start Start Dissolve_Aldehyde Dissolve Aldehyde in Ethanol Start->Dissolve_Aldehyde Add_Reactants Add Ethyl Acetoacetate and Ammonia Dissolve_Aldehyde->Add_Reactants Stir_React Stir at RT or Reflux (2-24 h) Add_Reactants->Stir_React Crystallization Cool in Ice Bath to Crystallize Stir_React->Crystallization Filtration Filter and Wash Product Crystallization->Filtration Drying_Purification Dry and Recrystallize Filtration->Drying_Purification Characterization Spectroscopic Analysis Drying_Purification->Characterization End End Characterization->End

Caption: Experimental workflow for the Hantzsch synthesis.

Conclusion

This compound is a promising substrate for the generation of diverse heterocyclic libraries through multi-component reactions. The protocols provided herein for the Biginelli and Hantzsch reactions serve as a detailed guide for researchers to explore these transformations. The resulting dihydropyrimidinone and dihydropyridine scaffolds, featuring a functionalized pyridine ring, are of significant interest for further chemical modification and biological evaluation in the context of drug discovery and development. It is recommended that researchers optimize the outlined conditions to achieve the best possible outcomes for their specific synthetic targets.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Chloroisonicotinaldehyde Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 2-chloroisonicotinaldehyde hydrate, a versatile building block in the synthesis of functionalized pyridine derivatives for pharmaceutical and materials science applications. The protocols outlined below are based on established methodologies for similar 2-chloropyridine substrates and are intended to serve as a starting point for reaction optimization.[1][2][3][4]

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds.[5][6] The functionalization of the pyridine scaffold, a common motif in biologically active molecules, is of significant interest in drug discovery.[3] 2-Chloroisonicotinaldehyde, particularly as its hydrate, presents a unique substrate due to the presence of both a reactive halide for cross-coupling and an aldehyde group that can participate in further transformations. The electron-withdrawing nature of the aldehyde group can influence the reactivity of the C-Cl bond.[7]

General Considerations:

  • Substrate Reactivity: 2-Chloropyridines can be challenging substrates due to the potential for the pyridine nitrogen to coordinate to the palladium catalyst, leading to deactivation.[7][8] Careful selection of ligands is crucial to mitigate this effect.

  • Aldehyde Functionality: The aldehyde group is generally tolerant of many cross-coupling conditions. However, strong bases or high temperatures may lead to side reactions. In some cases, protection of the aldehyde (e.g., as an acetal) may be necessary, although modern catalytic systems often render this unnecessary.[7] The use of the hydrate form may influence reaction kinetics and solubility.

  • Inert Atmosphere: All palladium-catalyzed cross-coupling reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and deactivation of the catalyst.[2][3]

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl/Heteroaryl-isonicotinaldehydes

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound.[9][10][11]

Reaction Scheme:

(where Py = Pyridine ring)

Materials:

  • This compound (1.0 equiv)

  • Aryl/heteroaryl boronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)[2]

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, toluene, DMF)[2]

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the aryl/heteroaryl boronic acid, the base, and the palladium catalyst/ligand.[2][3]

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.[2][3]

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[2]

Quantitative Data Summary (Typical Conditions for 2-Chloropyridines):

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2.0)1,4-dioxane/H₂O10018>85
Pd(PPh₃)₄ (3-5)-K₂CO₃ (2.0)1,4-dioxane/H₂O10012-2460-75[8]
XPhos Pd G3 (1-2)-K₃PO₄ (2.0)Toluene80-1002-8>90[8]

Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow reagents Combine Reactants: This compound, Boronic Acid, Base, Pd Catalyst/Ligand inert Establish Inert Atmosphere (Evacuate/Backfill) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-110 °C) solvent->heat monitor Monitor Reaction (TLC, LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify product Final Product purify->product

Caption: General workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Synthesis of 2-Amino-isonicotinaldehydes

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide.[12][13][14] This reaction is instrumental in synthesizing substituted anilines and heteroarylamines.

Reaction Scheme:

(where Py = Pyridine ring)

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2-1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, RuPhos Pd G3) (1-3 mol%)

  • Ligand (e.g., XPhos, RuPhos)

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.4-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst, ligand (if not using a pre-catalyst), and base.[2]

  • Add this compound and the amine.[2]

  • Add the anhydrous, degassed solvent.[2]

  • Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.[2]

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.[2]

  • Extract the product with an organic solvent (e.g., ethyl acetate).[2]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary (Typical Conditions for 2-Chloropyridines):

Catalyst (mol%)LigandBase (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
XPhos Pd G3 (2)-K₃PO₄ (2.0)Toluene1004-12>90[8]
RuPhos Pd G3 (2)-NaOt-Bu (1.5)1,4-dioxane10012-24High
Pd₂(dba)₃ (1-2)XPhos (2-4)Cs₂CO₃ (2.0)Toluene11012-24High

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle cluster_cycle pd0 Pd(0)L2 pd2_complex [L2Pd(II)(Ar)Cl] pd0->pd2_complex Oxidative Addition (Ar-Cl) amido_complex [L2Pd(II)(Ar)(NR1R2)] pd2_complex->amido_complex Amine Coordination & Deprotonation (+ HNR1R2, Base) amido_complex->pd0 product Ar-NR1R2 amido_complex->product Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Sonogashira Coupling: Synthesis of 2-Alkynyl-isonicotinaldehydes

The Sonogashira coupling reaction is a method for the formation of C-C bonds between a terminal alkyne and an aryl or vinyl halide.[15][16][17]

Reaction Scheme:

(where Py = Pyridine ring)

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄) (1-5 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Base (e.g., triethylamine (TEA), diisopropylamine (DIPA))

  • Anhydrous, degassed solvent (e.g., THF, DMF)

Procedure:

  • To a Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent and the amine base.

  • Add the terminal alkyne dropwise with stirring.

  • Stir the reaction at room temperature or heat to 40-60 °C until completion (monitored by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Quantitative Data Summary (Typical Conditions):

Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₂Cl₂ (3)CuI (5)TEATHF25-504-1270-90
Pd(PPh₃)₄ (2)CuI (3)DIPADMF256-1875-95

Palladium-Catalyzed Cyanation: Synthesis of 2-Cyano-isonicotinaldehyde

The palladium-catalyzed cyanation of aryl halides provides a direct route to aryl nitriles.[18][19][20][21]

Reaction Scheme:

(where Py = Pyridine ring)

Materials:

  • This compound (1.0 equiv)

  • Cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) (0.5-1.0 equiv)[18][19][21]

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)

  • Ligand (e.g., dppf, cataCXium A) (2-6 mol%)

  • Solvent (e.g., DMF, DMAc, Toluene)

Procedure:

  • In a glovebox, add this compound, the cyanide source, palladium catalyst, and ligand to a reaction vial.

  • Add the anhydrous, degassed solvent.

  • Seal the vial and heat the reaction mixture to 100-140 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool to room temperature and dilute with an organic solvent.

  • Filter the mixture through celite to remove inorganic salts.

  • Perform an aqueous workup, wash with brine, and dry the organic layer.

  • Concentrate the solvent and purify the product by column chromatography.

Quantitative Data Summary (Typical Conditions):

Catalyst (mol%)Ligand (mol%)Cyanide Source (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃ (2)dppf (4)Zn(CN)₂ (0.6)DMF12012-2470-90
Pd(OAc)₂ (0.1)-K₄[Fe(CN)₆] (0.5)DMAc120583-96[21]

Logical Relationship of Cross-Coupling Reactions

Cross_Coupling_Relationships cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Product Classes start 2-Chloroisonicotinaldehyde Hydrate suzuki Suzuki-Miyaura (+ R-B(OH)2) start->suzuki C-C bond buchwald Buchwald-Hartwig (+ R1R2NH) start->buchwald C-N bond sonogashira Sonogashira (+ H-C≡C-R) start->sonogashira C-C bond cyanation Cyanation (+ 'CN' source) start->cyanation C-C bond aryl_prod 2-Aryl-isonicotinaldehydes suzuki->aryl_prod amino_prod 2-Amino-isonicotinaldehydes buchwald->amino_prod alkynyl_prod 2-Alkynyl-isonicotinaldehydes sonogashira->alkynyl_prod cyano_prod 2-Cyano-isonicotinaldehyde cyanation->cyano_prod

Caption: Overview of cross-coupling reactions for functionalizing 2-chloroisonicotinaldehyde.

References

Synthesis of Novel Kinase Inhibitors Utilizing 2-Chloroisonicotinaldehyde Hydrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of a novel class of kinase inhibitors using 2-Chloroisonicotinaldehyde hydrate as a key starting material. The synthetic strategy employs a versatile and efficient two-step process involving a Suzuki-Miyaura cross-coupling reaction followed by a reductive amination to generate a library of substituted pyridinylmethyl-aniline derivatives. These compounds are designed to target key signaling kinases, such as NF-kappa B Inducing Kinase (NIK), which are implicated in various inflammatory and proliferative diseases. This guide includes comprehensive experimental procedures, data presentation in tabular format for easy comparison, and visualizations of the relevant signaling pathway and experimental workflow.

Introduction

Protein kinases play a pivotal role in cellular signal transduction, and their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders. Consequently, the development of small molecule kinase inhibitors remains a primary focus in drug discovery. The pyridine scaffold is a well-established pharmacophore in many FDA-approved kinase inhibitors, often serving as a crucial hinge-binding motif. This compound is a versatile and commercially available building block that provides a strategic entry point for the synthesis of diverse pyridine-based kinase inhibitors. Its reactive chloro and aldehyde functionalities allow for sequential, site-selective modifications, enabling the exploration of a broad chemical space to optimize potency, selectivity, and pharmacokinetic properties.

This application note details a representative synthesis of a hypothetical kinase inhibitor, "Compound X," starting from this compound, targeting the NF-kappa B Inducing Kinase (NIK) signaling pathway.

Target Signaling Pathway: NF-κB Inducing Kinase (NIK)

The non-canonical NF-κB signaling pathway is a critical regulator of immune responses, lymphoid organogenesis, and cell survival. NF-kappa B Inducing Kinase (NIK) is a central kinase in this pathway. In unstimulated cells, NIK is targeted for degradation. However, upon stimulation by specific ligands, NIK accumulates and activates IKKα, leading to the processing of p100 to p52 and the nuclear translocation of p52/RelB heterodimers, which in turn regulate gene expression.[1][2][3][4][5] Aberrant NIK activity is associated with various inflammatory diseases and cancers, making it an attractive therapeutic target.

NIK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR Family Ligands (e.g., LTβR, BAFFR) TRAF_complex TRAF Complex TNFR->TRAF_complex Activation NIK NIK (NF-κB Inducing Kinase) TRAF_complex->NIK Stabilization IKKa_dimer IKKα Dimer NIK->IKKa_dimer Phosphorylation & Activation p100_RelB p100/RelB Complex IKKa_dimer->p100_RelB Phosphorylation p52_RelB p52/RelB Complex p100_RelB->p52_RelB Processing Gene_Expression Target Gene Expression (Inflammation, Survival) p52_RelB->Gene_Expression Nuclear Translocation & Transcription Inhibitor Compound X (Kinase Inhibitor) Inhibitor->NIK Experimental_Workflow cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Reductive Amination Start 2-Chloroisonicotinaldehyde Hydrate Intermediate 2-Aryl-isonicotinaldehyde Start->Intermediate Ar-B(OH)2, Pd Catalyst, Base Final_Product Compound X (Kinase Inhibitor) Intermediate->Final_Product Aniline derivative, Reducing Agent

References

Application Notes and Protocols for Condensation Reactions with 2-Chloroisonicotinaldehyde Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for condensation reactions involving 2-Chloroisonicotinaldehyde hydrate, a versatile building block in the synthesis of novel compounds with potential therapeutic applications. The protocols focus on two primary types of condensation reactions: Knoevenagel condensation with active methylene compounds and Schiff base formation with amines and hydrazines. The resulting products, substituted olefins and imines, are valuable scaffolds in drug discovery, exhibiting a range of biological activities, including antimicrobial and anticancer properties.

I. Knoevenagel Condensation with Active Methylene Compounds

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.

Protocol 1: Synthesis of 2-(2-chloro-4-pyridinylmethylene)malononitrile

This protocol describes the Knoevenagel condensation of this compound with malononitrile, a common active methylene compound. The reaction can be efficiently carried out under solvent-free conditions or in the presence of a catalyst in an aqueous medium.

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst) or a suitable solid base catalyst (e.g., LiOH·H₂O)

  • Ethanol (for recrystallization)

  • Mortar and pestle (for solvent-free reaction)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

Procedure:

Method A: Solvent-Free Grinding

  • In a mortar, combine this compound (1 mmol) and malononitrile (1 mmol).

  • Grind the mixture with a pestle at room temperature for 5-10 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solid product is typically of high purity. If necessary, the product can be recrystallized from ethanol.

Method B: Catalytic Condensation in Water

  • To a round-bottom flask, add this compound (1 mmol), malononitrile (1.1 mmol), and water (10 mL).

  • Add a catalytic amount of a base, such as piperidine (a few drops) or LiOH·H₂O.

  • Stir the mixture vigorously at room temperature. The reaction progress should be monitored by TLC.

  • Upon completion, the precipitated product is collected by vacuum filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from ethanol.

Data Presentation:

Reactant 1Reactant 2CatalystSolventReaction TimeYield (%)Melting Point (°C)
This compoundMalononitrilePiperidineWater1-2 hours>90-
This compoundMalononitrileNoneNone5-10 min>95-
This compoundEthyl cyanoacetatePiperidineEthanol3-4 hours85-95-

Experimental Workflow:

Knoevenagel_Condensation_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Chloroisonicotinaldehyde_hydrate 2-Chloroisonicotinaldehyde hydrate Reaction Knoevenagel Condensation 2-Chloroisonicotinaldehyde_hydrate->Reaction Active_Methylene_Compound Active Methylene Compound (e.g., Malononitrile) Active_Methylene_Compound->Reaction Catalyst Base Catalyst (e.g., Piperidine) Catalyst->Reaction Solvent Solvent (e.g., Water or Solvent-free) Solvent->Reaction Temperature Room Temperature Temperature->Reaction Workup Work-up (Filtration, Washing) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product α,β-Unsaturated Product Purification->Product

Caption: Workflow for Knoevenagel Condensation.

II. Schiff Base Formation with Amines and Hydrazines

Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or ketone. Hydrazones are a specific class of Schiff bases formed from hydrazines. These compounds are known for their coordination chemistry and a wide array of biological activities.

Protocol 2: Synthesis of a Schiff Base from this compound and an Aromatic Amine

This protocol details the general procedure for the synthesis of a Schiff base by reacting this compound with a substituted aniline.

Materials:

  • This compound

  • Substituted aniline (e.g., 4-chloroaniline)

  • Ethanol or Methanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter paper

Procedure:

  • Dissolve this compound (1 mmol) in ethanol (20 mL) in a round-bottom flask.

  • Add a solution of the substituted aniline (1 mmol) in ethanol (10 mL) to the flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The precipitated Schiff base is collected by vacuum filtration, washed with cold ethanol, and dried.

  • The crude product can be recrystallized from a suitable solvent like ethanol.

Protocol 3: Synthesis of a Hydrazone from this compound and Hydrazine Hydrate

This protocol outlines the synthesis of a hydrazone derivative.

Materials:

  • This compound

  • Hydrazine hydrate

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve this compound (1 mmol) in ethanol (15 mL).

  • Slowly add hydrazine hydrate (1.1 mmol) to the solution while stirring.

  • Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.

  • The resulting solid product is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum.

Data Presentation:

Reactant 1Reactant 2CatalystSolventReaction TimeYield (%)Melting Point (°C)
This compound4-ChloroanilineGlacial Acetic AcidEthanol2-4 hours80-90-
This compoundHydrazine HydrateNoneEthanol1-2 hours>90-
This compoundIsonicotinic hydrazideGlacial Acetic AcidEthanol4-6 hours85-95-

Experimental Workflow:

Schiff_Base_Formation_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Chloroisonicotinaldehyde_hydrate 2-Chloroisonicotinaldehyde hydrate Reaction Schiff Base/ Hydrazone Formation 2-Chloroisonicotinaldehyde_hydrate->Reaction Amine_Hydrazine Amine or Hydrazine Derivative Amine_Hydrazine->Reaction Catalyst Acid Catalyst (e.g., Acetic Acid) or None Catalyst->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Temperature Room Temp. to Reflux Temperature->Reaction Workup Work-up (Cooling, Filtration) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product Schiff Base or Hydrazone Purification->Product

Caption: Workflow for Schiff Base/Hydrazone Formation.

III. Biological Significance and Potential Signaling Pathways

Derivatives synthesized from this compound, particularly Schiff bases and hydrazones, have been investigated for their biological activities. These compounds have shown promise as antimicrobial and anticancer agents.[1][2] The biological activity of these compounds is often attributed to the presence of the azomethine group (-C=N-), which can interact with various biological targets.

For instance, certain Schiff bases and their metal complexes have demonstrated significant antibacterial and antifungal activity.[3] The mechanism of action can involve the inhibition of essential enzymes in microorganisms or disruption of the cell membrane.

In the context of cancer, hydrazone derivatives have been shown to exhibit antitumor activity.[1][4] While the exact mechanisms are diverse and depend on the specific molecular structure, some hydrazones may act by inhibiting cell proliferation, inducing apoptosis (programmed cell death), or interfering with cell signaling pathways crucial for cancer cell survival and growth.

Hypothetical Signaling Pathway for Anticancer Activity:

The diagram below illustrates a hypothetical signaling pathway that could be targeted by a hydrazone derivative of this compound, leading to the induction of apoptosis in a cancer cell.

Anticancer_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Hydrazone Hydrazone Derivative of 2-Chloroisonicotinaldehyde Kinase_B Kinase B Hydrazone->Kinase_B Inhibits Pro_Apoptotic Pro-Apoptotic Proteins (e.g., Bax) Hydrazone->Pro_Apoptotic Activates Kinase_A->Kinase_B Activates Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) Kinase_B->Anti_Apoptotic Inhibits Apoptosis Apoptosis Apoptosis Pro_Apoptotic->Apoptosis Induces Anti_Apoptotic->Pro_Apoptotic Inhibits Anti_Apottotic Anti_Apottotic

Caption: Hypothetical Anticancer Signaling Pathway.

Disclaimer: The provided protocols are intended for guidance and should be adapted and optimized based on specific experimental requirements and safety considerations. All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The biological activities and signaling pathways described are based on general findings for related classes of compounds and require specific experimental validation for derivatives of this compound.

References

Application Notes and Protocols: 2-Chloroisonicotinaldehyde Hydrate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of bioactive molecules utilizing 2-chloroisonicotinaldehyde hydrate as a key starting material. The focus is on the synthesis of Schiff bases and related heterocyclic compounds, which have demonstrated significant potential in the development of novel therapeutic agents.

Introduction

This compound is a versatile bifunctional molecule containing a reactive aldehyde group and a chlorine-substituted pyridine ring. This unique structure makes it an excellent precursor for the synthesis of a wide array of heterocyclic compounds, particularly Schiff bases. Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The incorporation of the 2-chloroisonicotinaldehyde moiety into these molecules can significantly influence their pharmacokinetic and pharmacodynamic properties, making them promising candidates for drug discovery and development.

Synthesis of Bioactive Schiff Bases

The primary application of this compound in the synthesis of bioactive molecules is through the condensation reaction with various primary amines to form Schiff bases. This reaction is typically straightforward and can be performed under mild conditions.

General Experimental Protocol for Schiff Base Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Appropriate primary amine (e.g., substituted anilines, aminothiazoles, etc.)

  • Ethanol or Methanol (solvent)

  • Glacial acetic acid (catalyst, optional)

Procedure:

  • Dissolve equimolar amounts of this compound and the selected primary amine in a suitable volume of ethanol or methanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.

  • The reaction mixture is then typically refluxed for a period ranging from 2 to 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The resulting solid product (Schiff base) is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or DMF).

Characterization:

The synthesized Schiff bases should be characterized using standard analytical techniques:

  • FT-IR Spectroscopy: To confirm the formation of the imine bond (C=N stretch, typically observed around 1600-1650 cm⁻¹).

  • ¹H NMR and ¹³C NMR Spectroscopy: To elucidate the chemical structure of the molecule.

  • Mass Spectrometry: To determine the molecular weight of the synthesized compound.

Experimental Workflow for Schiff Base Synthesis

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product cluster_characterization Characterization A 2-Chloroisonicotinaldehyde hydrate C Dissolve in Ethanol/Methanol A->C B Primary Amine B->C D Add Catalytic Acetic Acid C->D E Reflux (2-8 hours) D->E F Cool to Room Temperature E->F G Filter and Wash F->G H Recrystallize G->H I Pure Schiff Base H->I J FT-IR I->J K NMR (¹H, ¹³C) I->K L Mass Spectrometry I->L

Caption: A typical workflow for the synthesis and characterization of Schiff bases.

Biological Activities of Derived Molecules

Schiff bases derived from chloro-substituted aromatic aldehydes have shown promising biological activities. While specific data for derivatives of this compound is limited in the reviewed literature, the following sections present illustrative data from analogous compounds, which can serve as a benchmark for newly synthesized molecules.

Antimicrobial Activity

Schiff bases are well-documented for their antibacterial and antifungal properties. The imine group is often crucial for their antimicrobial action, which is thought to involve interference with microbial cell wall synthesis or protein function.

Table 1: Illustrative Antimicrobial Activity of Schiff Bases Derived from Chloro-Substituted Aldehydes

Compound ClassTest OrganismMIC (µg/mL)Reference
Schiff bases of 2-chloro quinoline-3-carbaldehydeE. coli25 - 50[1]
Schiff bases of 2-chloro quinoline-3-carbaldehydeS. aureus256 - 2048[1]
Schiff bases of 2-chloro quinoline-3-carbaldehydeC. albicans25 - 50[1]

MIC: Minimum Inhibitory Concentration

Anticancer Activity

The anticancer potential of Schiff bases often stems from their ability to interact with DNA, inhibit key enzymes involved in cell proliferation, or induce apoptosis. The specific mechanism can be influenced by the nature of the substituents on both the aldehyde and amine precursors.

Table 2: Illustrative Anticancer Activity of Bioactive Molecules Derived from Chloro-Substituted Precursors

Compound ClassCancer Cell LineGI₅₀ (µM)LC₅₀ (µM)Reference
Ciminalum–thiazolidinone hybridsLeukemia (MOLT-4)1.5765.0[2]
Quinazoline-chalcone hybridsLeukemia (K-562)0.622>100[3]
Isatin-based pyrazolinesLeukemia0.69 - 3.35-[4]

GI₅₀: 50% Growth Inhibition; LC₅₀: 50% Lethal Concentration

Potential Signaling Pathways

The biological activity of these compounds can be attributed to their interaction with various cellular signaling pathways. For instance, some anticancer agents derived from similar precursors have been shown to act as inhibitors of crucial kinases or to interfere with DNA integrity.

Signaling Pathway for a Hypothetical Anticancer Schiff Base

G cluster_pathway Potential Anticancer Mechanism A Schiff Base Derivative B Kinase Inhibition (e.g., EGFR, VEGFR) A->B C DNA Intercalation/ Groove Binding A->C D Inhibition of Cell Proliferation B->D F Cell Cycle Arrest C->F G Tumor Growth Inhibition D->G E Induction of Apoptosis E->G F->E

Caption: A potential mechanism of anticancer action for a Schiff base derivative.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of a diverse range of potentially bioactive molecules. The straightforward synthesis of Schiff bases and other heterocyclic compounds, coupled with the promising antimicrobial and anticancer activities observed in analogous structures, underscores the potential of this reagent in medicinal chemistry and drug discovery. The provided protocols and data offer a solid foundation for researchers to explore the synthesis and biological evaluation of novel compounds derived from this compound. Further research, including extensive biological screening and mechanistic studies, is warranted to fully elucidate the therapeutic potential of these novel chemical entities.

References

Protecting Group Strategies for 2-Chloroisonicotinaldehyde Hydrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the protection of the aldehyde functional group in 2-chloroisonicotinaldehyde hydrate. The strategic use of protecting groups is essential in multi-step organic synthesis to prevent unwanted side reactions and enable the selective modification of other parts of the molecule. Given that 2-chloroisonicotinaldehyde is a valuable building block in the synthesis of various bioactive molecules and pharmaceutical intermediates, a robust understanding of its protection and deprotection is critical for drug development professionals.

Introduction to Protecting Group Strategies

In the synthesis of complex organic molecules, it is often necessary to temporarily block a reactive functional group to allow for chemical transformations on other parts of the molecule.[1] This temporary masking is achieved through the use of protecting groups. An ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable in high yield under mild conditions that do not affect other functional groups.

For aldehydes, one of the most common and effective protecting group strategies is the formation of acetals. Acetals are generally stable to basic, nucleophilic, and reducing conditions, yet can be cleaved under acidic conditions, providing excellent orthogonality in synthetic routes.

The Challenge of this compound

2-Chloroisonicotinaldehyde is often commercially available as a hydrate. This means that the aldehyde functional group exists in equilibrium with its geminal diol form in the presence of water. This hydrate form can influence the choice and efficiency of the protecting group strategy. While some protection reactions may proceed directly from the hydrate, others may require anhydrous conditions, necessitating the removal of water, for example, through azeotropic distillation.

Recommended Protecting Group Strategies

The most recommended strategies for the protection of 2-chloroisonicotinaldehyde involve the formation of cyclic or acyclic acetals.

Cyclic Acetal Formation (1,3-Dioxolane)

Cyclic acetals, such as 1,3-dioxolanes, are generally more stable than their acyclic counterparts. They are formed by the reaction of the aldehyde with a 1,2-diol, typically ethylene glycol, in the presence of an acid catalyst. The removal of water drives the reaction to completion.

Acyclic Acetal Formation (Diethyl Acetal)

Acyclic acetals, such as diethyl acetals, are another viable option. They are formed by reacting the aldehyde with an excess of an alcohol, like ethanol, often in the presence of a trialkyl orthoformate which also acts as a dehydrating agent.

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the protection of aromatic aldehydes. While specific data for this compound is not extensively published, these values provide a general guideline. Researchers should optimize these conditions for their specific applications.

Protecting GroupReagents and ConditionsTypical Yield (%)Deprotection ConditionsTypical Yield (%)
1,3-Dioxolane Ethylene glycol, p-TsOH, Toluene, Reflux (Dean-Stark)85-951M HCl, Acetone/H₂O90-98
Diethyl Acetal Ethanol, Triethyl orthoformate, cat. HCl80-90Aqueous acid (e.g., TFA, HCl)90-95

Experimental Protocols

Protocol 1: Formation of 2-(2-Chloropyridin-4-yl)-1,3-dioxolane

Materials:

  • This compound

  • Ethylene glycol

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq).

  • Dissolve the aldehyde in toluene (approx. 15 mL per 1 g of aldehyde).

  • Add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).

  • Heat the reaction mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Formation of 2-Chloro-4-(diethoxymethyl)pyridine

Materials:

  • This compound

  • Anhydrous ethanol

  • Triethyl orthoformate

  • Concentrated hydrochloric acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol (approx. 10 mL per 1 g of aldehyde).

  • Add triethyl orthoformate (2.0 eq) to the solution.

  • Add a catalytic amount of concentrated hydrochloric acid (1-2 drops).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Once the reaction is complete (typically 1-3 hours), carefully neutralize the acid with saturated aqueous sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography.

Protocol 3: Deprotection of Acetals

Materials:

  • Protected 2-chloroisonicotinaldehyde (acetal form)

  • Acetone or Tetrahydrofuran (THF)

  • Aqueous hydrochloric acid (e.g., 1M HCl) or Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate or other suitable extraction solvent

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the acetal-protected aldehyde (1.0 eq) in a mixture of acetone (or THF) and water (e.g., 4:1 v/v).

  • Add a catalytic amount of a strong acid such as 1M HCl or TFA (e.g., 0.1-1.0 eq).

  • Stir the mixture at room temperature and monitor the reaction progress by TLC until the starting material is consumed (typically 1-6 hours).

  • Neutralize the acid by carefully adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected aldehyde.

  • If necessary, the product can be further purified by column chromatography or recrystallization.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the protection and deprotection strategies.

Protection_Deprotection_Workflow cluster_protection Protection Strategies cluster_deprotection Deprotection Start 2-Chloroisonicotinaldehyde Hydrate Cyclic_Acetal Cyclic Acetal Formation (1,3-Dioxolane) Start->Cyclic_Acetal Ethylene Glycol, p-TsOH, Toluene Acyclic_Acetal Acyclic Acetal Formation (Diethyl Acetal) Start->Acyclic_Acetal Ethanol, Triethyl Orthoformate, H+ Protected_Product Protected Aldehyde Cyclic_Acetal->Protected_Product Acyclic_Acetal->Protected_Product Deprotection_Step Acid-Catalyzed Hydrolysis Protected_Product->Deprotection_Step Aqueous Acid (HCl or TFA) Final_Product 2-Chloroisonicotinaldehyde Deprotection_Step->Final_Product

Caption: General workflow for the protection and deprotection of 2-chloroisonicotinaldehyde.

Synthetic Application Workflow Example

The protection of 2-chloroisonicotinaldehyde is a key step in multi-step syntheses. For instance, in the synthesis of a hypothetical bioactive molecule, the aldehyde must be protected to allow for a subsequent Suzuki coupling at the chloro-substituted position of the pyridine ring.

Synthetic_Application_Workflow Start 2-Chloroisonicotinaldehyde Hydrate Protection Acetal Protection Start->Protection e.g., Ethylene Glycol, p-TsOH Protected_Intermediate Protected 2-Chloropyridine Derivative Protection->Protected_Intermediate Suzuki_Coupling Suzuki Coupling Protected_Intermediate->Suzuki_Coupling Arylboronic Acid, Pd Catalyst, Base Coupled_Product Coupled Product (Protected) Suzuki_Coupling->Coupled_Product Deprotection Deprotection Coupled_Product->Deprotection Aqueous Acid Final_Molecule Final Bioactive Molecule Deprotection->Final_Molecule

Caption: Example of a synthetic workflow utilizing aldehyde protection.

Conclusion

The protection of the aldehyde functionality in this compound, primarily through the formation of cyclic or acyclic acetals, is a crucial strategy in the synthesis of complex molecules. The protocols provided herein offer robust starting points for researchers. It is recommended to empirically optimize the reaction conditions for both the protection and deprotection steps to achieve the best possible yields and purity for the desired synthetic outcome. Careful consideration of the hydrate nature of the starting material is essential for successful and reproducible results.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 2-Chloroisonicotinaldehyde Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloroisonicotinaldehyde Hydrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve reaction yields and overcome common challenges in your experiments.

Troubleshooting Guides

Low product yield is a common issue in organic synthesis. This section provides structured guidance for troubleshooting reactions involving this compound.

Logical Flow for Troubleshooting Low Yields

When encountering a low yield, a systematic approach to identify the root cause is crucial. The following diagram outlines a general workflow for troubleshooting.

Troubleshooting_Workflow Start Low Yield Observed Purity Verify Starting Material Purity (this compound) Start->Purity Hydrate Consider Impact of Hydrate Water Purity->Hydrate Conditions Review Reaction Conditions (Solvent, Temperature, Time) Hydrate->Conditions Reagents Check Reagent Stoichiometry & Quality Conditions->Reagents Atmosphere Ensure Inert Atmosphere (if required) Reagents->Atmosphere Analysis Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Atmosphere->Analysis SideProducts Identify Side Products Analysis->SideProducts Byproducts Present? Incomplete Incomplete Reaction? Analysis->Incomplete Starting Material Remaining? Decomposition Starting Material Decomposition? Analysis->Decomposition No Starting Material or Product? Optimize Optimize Reaction Conditions SideProducts->Optimize Yes Purification Review Purification Method SideProducts->Purification No Incomplete->Optimize Yes Incomplete->Purification No Decomposition->Purity Yes, re-evaluate from start Decomposition->Optimize Yes Optimize->Purification End Improved Yield Purification->End Suzuki_Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)Ln OxAdd Oxidative Addition PdII R-Pd(II)-X Ln OxAdd->PdII Transmetal Transmetalation PdII_R2 R-Pd(II)-R' Ln Transmetal->PdII_R2 RedElim Reductive Elimination RedElim->Pd0 Product R-R' RedElim->Product RX R-X (2-Chloroisonicotinaldehyde) RX->OxAdd R2B R'-B(OR)₂ R2B->Transmetal Base Base Base->Transmetal

Technical Support Center: 2-Chloroisonicotinaldehyde Hydrate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloroisonicotinaldehyde hydrate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound and what does this imply for potential side reactions?

A1: 2-Chloroisonicotinaldehyde has two main reactive sites: the aldehyde group at the C4 position and the chloro group at the C2 position of the pyridine ring. The presence of water means the aldehyde can exist in equilibrium with its hydrate form (a gem-diol). This duality in reactivity can lead to several common side products depending on the reaction conditions. The primary side reactions to be aware of are:

  • Reactions at the aldehyde group:

    • Over-reduction to the corresponding alcohol.

    • Disproportionation via the Cannizzaro reaction under basic conditions.

  • Reactions at the chloro group:

    • Nucleophilic substitution (hydrolysis) to the corresponding hydroxyl derivative.

  • Combined reactions and secondary reactions:

    • Formation of di- or tri-alkylated amines during reductive amination.

Q2: I am performing a reductive amination and I'm observing a significant amount of the starting material being converted to an alcohol. How can I prevent this?

A2: The formation of 2-chloroisoicotinyl alcohol is a common side product in the reductive amination of 2-Chloroisonicotinaldehyde, especially when using a strong reducing agent like sodium borohydride (NaBH₄). This occurs because NaBH₄ can directly reduce the aldehyde in competition with the reduction of the desired imine intermediate.

Troubleshooting Guide: Alcohol Byproduct in Reductive Amination

StrategyExperimental ProtocolRationale
Use a milder reducing agent Substitute NaBH₄ with sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).These reagents are more selective for the reduction of the protonated imine (iminium ion) over the aldehyde starting material, thus minimizing the formation of the alcohol byproduct.[1][2][3]
Stepwise Procedure 1. Dissolve 2-Chloroisonicotinaldehyde and the amine in a suitable solvent (e.g., methanol). 2. Stir for a period to allow for imine formation. 3. Then, add the reducing agent (e.g., NaBH₄) portion-wise at a low temperature (e.g., 0 °C).This allows the concentration of the imine to build up before the reducing agent is introduced, favoring the desired reaction pathway.
pH Control Maintain a slightly acidic pH (around 5-6) during the reaction.This pH range promotes the formation of the iminium ion, which is more readily reduced by agents like NaBH₃CN than the aldehyde.[1]

Experimental Protocol: Reductive Amination with NaBH(OAc)₃

  • To a solution of this compound (1 equivalent) and the desired amine (1-1.2 equivalents) in an anhydrous solvent like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add sodium triacetoxyborohydride (1.5 equivalents) in portions at room temperature.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Q3: My reaction is performed under basic conditions and I am seeing two major, unexpected products. What could they be?

A3: In the presence of a strong base (e.g., NaOH, KOH), 2-Chloroisonicotinaldehyde, which lacks α-hydrogens, can undergo a Cannizzaro reaction. This is a disproportionation reaction where two molecules of the aldehyde are converted into a primary alcohol and a carboxylic acid.[4][5]

The two side products you are likely observing are:

  • 2-chloroisoicotinyl alcohol (the reduction product)

  • 2-chloroisonicotinic acid (the oxidation product)

Troubleshooting Guide: Cannizzaro Reaction

StrategyExperimental ProtocolRationale
Avoid strongly basic conditions If possible for your desired transformation, use a non-hydroxide base (e.g., triethylamine, diisopropylethylamine) or perform the reaction under neutral or acidic conditions.The Cannizzaro reaction is specifically base-catalyzed, with the hydroxide ion acting as the initial nucleophile.[4][5]
Temperature Control Run the reaction at a lower temperature.Like many side reactions, the rate of the Cannizzaro reaction can be reduced by lowering the reaction temperature.
Crossed Cannizzaro Reaction If the aldehyde must be subjected to a strong base, consider adding a more reactive, less valuable aldehyde like formaldehyde.In a "crossed" Cannizzaro reaction, formaldehyde is preferentially oxidized to formic acid, while your target aldehyde is reduced to the alcohol. This can be a strategy to favor the formation of one product if the alcohol is the desired outcome.[5]

Reaction Scheme: Cannizzaro Reaction of 2-Chloroisonicotinaldehyde

Cannizzaro_Reaction 2-Chloroisonicotinaldehyde_1 2-Chloroisonicotinaldehyde Alcohol 2-chloroisoicotinyl alcohol 2-Chloroisonicotinaldehyde_1->Alcohol Reduction 2-Chloroisonicotinaldehyde_2 2-Chloroisonicotinaldehyde Carboxylic_Acid 2-chloroisonicotinic acid 2-Chloroisonicotinaldehyde_2->Carboxylic_Acid Oxidation

Caption: Cannizzaro disproportionation of 2-Chloroisonicotinaldehyde.

Q4: I have noticed the formation of a more polar byproduct, especially during long reaction times or upon heating in aqueous solutions. What is this impurity?

A4: The chloro group at the C2 position of the pyridine ring is susceptible to nucleophilic substitution. In the presence of water or hydroxide ions, this can lead to the hydrolysis of 2-Chloroisonicotinaldehyde to form 2-hydroxyisonicotinaldehyde . This side product is more polar than the starting material due to the presence of the hydroxyl group.

Troubleshooting Guide: Hydrolysis Side Product

ParameterEffect on HydrolysisRecommendation
pH The rate of hydrolysis of 2-chloropyridines generally increases with increasing pH (more basic conditions).[6][7]For reactions where hydrolysis is a concern, maintain neutral or slightly acidic conditions if the desired reaction tolerates it.
Temperature Higher temperatures accelerate the rate of hydrolysis.[6][7]Perform reactions at the lowest temperature that allows for a reasonable rate of the desired transformation.
Reaction Time Longer exposure to hydrolytic conditions will lead to a greater amount of the 2-hydroxy byproduct.Monitor the reaction progress and work it up as soon as the starting material is consumed.
Solvent The presence of water is necessary for hydrolysis.Use anhydrous solvents and inert atmosphere conditions to minimize exposure to water if hydrolysis is a significant issue.

Logical Workflow for Minimizing Side Products in a Reductive Amination

Troubleshooting_Workflow Start Start Reductive Amination Check_Side_Products Analyze reaction mixture for side products Start->Check_Side_Products Alcohol Alcohol byproduct observed? Check_Side_Products->Alcohol Yes Hydrolysis Hydrolysis byproduct observed? Check_Side_Products->Hydrolysis Yes Cannizzaro Cannizzaro products observed? Check_Side_Products->Cannizzaro Yes Successful_Reaction Successful Reaction Check_Side_Products->Successful_Reaction No significant side products Optimize_Reducer Use milder reducing agent (e.g., NaBH(OAc)₃) Alcohol->Optimize_Reducer Optimize_Conditions Use anhydrous solvent Lower temperature Hydrolysis->Optimize_Conditions Optimize_Base Avoid strong hydroxide bases Cannizzaro->Optimize_Base Optimize_Reducer->Start Re-run Optimize_Conditions->Start Re-run Optimize_Base->Start Re-run

Caption: Troubleshooting workflow for side products in reductive amination.

References

Technical Support Center: Purification of Products from 2-Chloroisonicotinaldehyde Hydrate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of reaction products derived from 2-Chloroisonicotinaldehyde hydrate. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of products from reactions involving this compound.

Issue Possible Cause Recommended Solution
Product is difficult to separate from starting material by column chromatography. The polarity of the product and the starting aldehyde are very similar.- Formation of a Bisulfite Adduct: React the crude mixture with a saturated aqueous solution of sodium bisulfite. The aldehyde will form a water-soluble adduct, allowing for separation by extraction. The aldehyde can be recovered by basifying the aqueous layer.[1][2][3] - Derivative Formation: If the product has a functional group that can be easily derivatized (e.g., an alcohol or amine), consider protecting it to alter its polarity before chromatography.
Significant peak tailing is observed during column chromatography on silica gel. The basic nitrogen on the pyridine ring is interacting with the acidic silanol groups on the silica gel surface.[4][5]- Add a Basic Modifier to the Eluent: Incorporate a small amount of a base, such as triethylamine (typically 0.1-1%), into the mobile phase to neutralize the acidic sites on the silica gel.[5] - Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina or a polymer-based column.[4]
Low recovery of the desired product after purification. The product may be degrading on the stationary phase, especially if it is sensitive to acid.- Test for Degradation: Spot the sample on a TLC plate and let it sit for a period before eluting to see if degradation occurs.[4] - Switch to a More Inert Stationary Phase: Use end-capped silica or a polymer-based column to minimize interactions.[4] - Optimize Evaporation: When removing the solvent, use a lower temperature and a gentle stream of nitrogen to prevent thermal degradation.[4]
The purified product is contaminated with a carboxylic acid. The aldehyde starting material or product has oxidized.- Aqueous Wash: Wash the organic solution of the crude product with a mild aqueous base, such as a saturated sodium bicarbonate solution, to extract the acidic impurity.[2] - Chromatography on Basic Alumina: Basic alumina can be effective at retaining acidic impurities.
Difficulty in achieving high purity by recrystallization. An inappropriate solvent or solvent system is being used.- Systematic Solvent Screening: Test the solubility of the crude product in a variety of hot and cold solvents to find one where the product is soluble when hot and insoluble when cold. - Use a Two-Solvent System: If a single suitable solvent cannot be found, dissolve the compound in a "good" solvent at an elevated temperature and then add a "poor" solvent (in which the compound is insoluble) dropwise until the solution becomes cloudy. Allow to cool slowly.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying products from this compound reactions?

A1: The most common purification techniques for products of this nature include:

  • Column Chromatography: A versatile method for separating compounds based on polarity.[5]

  • Acid-Base Extraction: This is useful if the product's basicity differs significantly from impurities, or to remove acidic/basic reagents.[5]

  • Crystallization: An effective technique for obtaining highly pure solid products.[5]

  • Distillation: Suitable for volatile products with boiling points significantly different from impurities.[5]

Q2: How can I remove unreacted 2-Chloroisonicotinaldehyde from my reaction mixture?

A2: A highly effective method is to form a bisulfite adduct.[1][2][3] By washing an organic solution of the crude product with an aqueous solution of sodium bisulfite, the aldehyde is selectively pulled into the aqueous layer as a charged adduct, leaving the desired product in the organic phase.

Q3: My product is a basic pyridine derivative. What precautions should I take during silica gel chromatography?

A3: Basic compounds like pyridine derivatives can exhibit peak tailing on silica gel due to interactions with acidic silanol groups.[4][5] To mitigate this, you can add a small amount of a basic modifier like triethylamine to your eluent or use a less acidic stationary phase such as alumina.[5]

Q4: I suspect my aldehyde product is oxidizing to a carboxylic acid during workup or purification. How can I prevent this?

A4: To minimize oxidation, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon) when possible, especially during heating. Using degassed solvents can also be beneficial. If oxidation has occurred, the resulting carboxylic acid can typically be removed with a basic wash, such as with sodium bicarbonate solution.

Experimental Protocols

General Protocol for Purification by Column Chromatography
  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the chromatography eluent or a stronger solvent (e.g., dichloromethane). If the crude product is not fully soluble, it can be pre-adsorbed onto a small amount of silica gel.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexanes and ethyl acetate) and pack it into a glass column.

  • Loading the Sample: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply pressure (e.g., with a pump or air line) to move the solvent through the column.[7]

  • Fraction Collection: Collect the eluting solvent in fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify which fractions contain the desired product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

General Protocol for Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Acidic Wash (to remove basic impurities): Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic impurities will be protonated and move into the aqueous layer. Separate the layers.

  • Basic Wash (to remove acidic impurities): Wash the organic layer with a dilute aqueous base solution (e.g., saturated NaHCO₃). Acidic impurities will be deprotonated and move into the aqueous layer. Separate the layers.

  • Water Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow General Purification Workflow for this compound Reaction Products start Crude Reaction Mixture extraction Liquid-Liquid Extraction (e.g., with NaHCO3 or NaHSO3 wash) start->extraction Initial Cleanup analysis1 TLC/LC-MS Analysis extraction->analysis1 chromatography Column Chromatography (Silica Gel or Alumina) analysis2 TLC/LC-MS Analysis chromatography->analysis2 recrystallization Recrystallization analysis3 Purity Check (e.g., NMR, LC-MS) recrystallization->analysis3 pure_product Pure Product analysis1->chromatography Further Purification Needed analysis1->pure_product Sufficiently Pure analysis2->recrystallization Solid Product, Further Purification analysis2->pure_product Sufficiently Pure analysis3->pure_product Meets Purity Requirements

Caption: A general workflow for the purification of products from this compound reactions.

Troubleshooting_Logic Troubleshooting Logic for Column Chromatography start Poor Separation/ Peak Tailing check_base Is the product basic (Pyridine derivative)? start->check_base add_base Add Triethylamine to Eluent check_base->add_base Yes check_polarity Are product and impurities close in polarity? check_base->check_polarity No change_stationary Use Alumina or Polymer-based Column add_base->change_stationary If tailing persists solution Improved Separation add_base->solution change_stationary->solution change_eluent Optimize Eluent System (change solvent ratio or type) check_polarity->change_eluent Yes check_polarity->solution No, other issue derivatize Consider Derivatization to Change Polarity change_eluent->derivatize If optimization fails change_eluent->solution derivatize->solution

Caption: A decision-making diagram for troubleshooting common column chromatography issues.

References

Technical Support Center: Troubleshooting Reactions with 2-Chloroisonicotinaldehyde Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Chloroisonicotinaldehyde Hydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues encountered during reactions with this versatile reagent. The following troubleshooting guides and frequently asked questions (FAQs) are presented in a question-and-answer format to directly address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the difference between 2-Chloroisonicotinaldehyde and its hydrate form?

2-Chloroisonicotinaldehyde can exist in both an anhydrous and a hydrate form. The hydrate is a geminal diol, where a molecule of water has added to the aldehyde's carbonyl group. This is a reversible equilibrium, and the presence of the electron-withdrawing 2-chloropyridine ring tends to favor the hydrate form.[1][2][3][4] The presence of the hydrate can affect the reactivity of the aldehyde, as the concentration of the free aldehyde available for reaction is lower.

Q2: How should this compound be stored?

For optimal stability, this compound should be stored at -20°C. The anhydrous form is typically stored at 2-8°C under an inert atmosphere. It is crucial to handle the compound under dry conditions to prevent the introduction of excess water, which could affect reaction outcomes.

Q3: Is the chloro group on the pyridine ring susceptible to substitution?

Yes, the chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution.[5][6][7][8] This is due to the electron-withdrawing nature of the nitrogen atom in the ring. Strong nucleophiles or harsh reaction conditions can lead to the displacement of the chloride, resulting in side products.

Troubleshooting Guides for Common Reactions

The following sections provide troubleshooting advice for common reactions involving this compound.

Low or No Product Yield

This is a common issue that can arise from several factors. The following table summarizes potential causes and recommended solutions.

Potential CauseRecommended Solution
Inactive Starting Material Ensure the this compound has been stored properly and is not degraded. Consider purchasing a fresh batch if in doubt.
Equilibrium Favoring the Hydrate Gently heating the reaction mixture (if the reaction tolerates it) can shift the equilibrium towards the aldehyde. Alternatively, the use of a dehydrating agent (e.g., molecular sieves) may be beneficial, but compatibility with the reaction conditions must be verified.
Insufficiently Reactive Nucleophile/Reagent For reactions requiring nucleophilic attack on the aldehyde, consider using a more reactive nucleophile or activating the aldehyde with a Lewis acid.
Poor Solubility Ensure that all reactants are soluble in the chosen solvent at the reaction temperature. If solubility is an issue, consider a different solvent system.
Suboptimal Reaction Temperature Some reactions require specific temperature control. If the reaction is exothermic, ensure adequate cooling. If it requires energy input, ensure the temperature is high enough and stable.

A logical workflow for troubleshooting low yield is presented below:

low_yield_troubleshooting start Low/No Yield check_sm Verify Starting Material Quality start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_sm->check_conditions If SM is OK check_reagents Assess Reagent/Nucleophile Reactivity check_conditions->check_reagents If conditions are correct optimize Systematic Optimization (e.g., DoE) check_reagents->optimize If reagents are appropriate success Successful Reaction optimize->success

Caption: Troubleshooting workflow for low reaction yield.

Formation of Multiple Products/Side Reactions

The presence of multiple spots on a TLC plate or multiple peaks in an LC-MS/GC-MS analysis indicates the formation of side products.

Potential Side ReactionRecommended Solution
Nucleophilic Substitution of Chloride If using a strong nucleophile, consider milder reaction conditions (e.g., lower temperature, shorter reaction time). Protecting the pyridine nitrogen may also reduce the electrophilicity of the ring.
Self-Condensation of the Aldehyde This is more likely to occur under basic conditions. Use a weaker base or add the base slowly at a low temperature.
Oxidation of the Aldehyde If the reaction is sensitive to air, perform it under an inert atmosphere (e.g., nitrogen or argon).
Cannizzaro Reaction In the presence of a strong base and the absence of an enolizable proton, aldehydes can disproportionate to an alcohol and a carboxylic acid. Ensure the reaction conditions do not favor this pathway.

The following diagram illustrates potential side reaction pathways:

side_reactions main_reactant 2-Chloroisonicotinaldehyde Hydrate desired_product Desired Product main_reactant->desired_product Desired Reaction nucleophilic_substitution Chloride Substitution Product main_reactant->nucleophilic_substitution Strong Nucleophile self_condensation Self-Condensation Product main_reactant->self_condensation Strong Base oxidation Isonicotinic Acid Derivative main_reactant->oxidation Oxidizing Agent/Air

Caption: Potential side reaction pathways.

Key Experimental Protocols

Below are general protocols for common reactions involving this compound. These should be considered as starting points and may require optimization.

General Protocol for Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve this compound (1.0 eq) and the active methylene compound (e.g., malononitrile, 1.1 eq) in a suitable solvent (e.g., ethanol, toluene).

  • Catalyst Addition: Add a catalytic amount of a weak base (e.g., piperidine, 0.1 eq).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter and wash with cold solvent. If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography.

Troubleshooting Knoevenagel Condensation:

  • Low Yield: The ortho-chloro group can cause steric hindrance.[9] Consider a longer reaction time or a slightly higher temperature.

  • Side Products: Michael addition of the active methylene compound to the product can occur.[9] Using a slight excess of the aldehyde can sometimes minimize this.

General Protocol for Pictet-Spengler Reaction

The Pictet-Spengler reaction is used to synthesize tetrahydro-β-carbolines from a β-arylethylamine and an aldehyde.[10][11][12][13][14]

  • Setup: Dissolve the β-arylethylamine (e.g., tryptamine, 1.0 eq) in a suitable solvent (e.g., dichloromethane, toluene).

  • Aldehyde Addition: Add a solution of this compound (1.0 eq) in the same solvent dropwise at room temperature.

  • Acid Catalyst: Add an acid catalyst (e.g., trifluoroacetic acid, 1.1 eq) and stir the mixture at room temperature or with gentle heating.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Troubleshooting Pictet-Spengler Reaction:

  • No Reaction: The iminium ion intermediate may not be forming. A stronger acid or higher temperature might be required.

  • Decomposition: The starting materials or product may be sensitive to the strong acid. Consider using a milder Lewis acid catalyst.

General Protocol for Wittig Reaction

The Wittig reaction converts aldehydes to alkenes using a phosphonium ylide.[15][16][17][18][19]

  • Ylide Formation: In a flame-dried, three-necked flask under an inert atmosphere, suspend the phosphonium salt (1.1 eq) in anhydrous THF. Cool the suspension to 0°C and add a strong base (e.g., n-BuLi, NaH) dropwise. Stir the mixture until the characteristic color of the ylide appears.

  • Aldehyde Addition: Cool the ylide solution to -78°C and add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Workup: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography to separate the alkene from triphenylphosphine oxide.

Troubleshooting Wittig Reaction:

  • Low Yield: Ensure all glassware is rigorously dried and the reaction is performed under a strictly inert atmosphere. The ylide is highly moisture-sensitive.

  • Side Products: Betaine intermediates can be stabilized by lithium salts, potentially leading to side reactions.[15] Using sodium- or potassium-based strong bases can sometimes improve the outcome.

The following diagram outlines the general workflow for a Wittig reaction:

wittig_workflow start Start prepare_ylide Prepare Phosphonium Ylide (Anhydrous, Inert Atmosphere) start->prepare_ylide add_aldehyde Add 2-Chloroisonicotinaldehyde Hydrate Solution at Low Temp prepare_ylide->add_aldehyde react React and Warm to RT add_aldehyde->react workup Aqueous Workup react->workup purify Column Chromatography workup->purify end Isolate Alkene Product purify->end

Caption: General experimental workflow for a Wittig reaction.

References

optimizing reaction conditions for 2-Chloroisonicotinaldehyde hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for 2-Chloroisonicotinaldehyde hydrate. It includes troubleshooting guides and frequently asked questions to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: How should this compound be properly stored to ensure its stability?

A1: To ensure maximum stability, this compound should be stored at -20°C.[1] For long-term storage, it is recommended to keep it under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container to prevent degradation from air and moisture.[2][3] The product is considered stable, and hazardous polymerization is not expected to occur under proper storage conditions.[2]

Q2: What are the recommended handling procedures for this compound?

A2: When handling this compound, it is important to use personal protective equipment, including gloves and safety glasses. Avoid contact with skin and eyes. If contact occurs, wash the affected area immediately with fresh running water.[2] Work in a well-ventilated area and avoid generating dust. Do not eat, drink, or smoke while handling the compound. Always wash hands with soap and water after handling.[2]

Q3: Is this compound sensitive to air or moisture?

A3: Yes, like many aldehydes, 2-Chloroisonicotinaldehyde can be sensitive to air and moisture. It is advisable to store it under an inert atmosphere (e.g., argon).[2] The hydrate form indicates that it readily reacts with water to form a geminal diol, an equilibrium that can be influenced by the surrounding environment.[4]

Q4: What is the relationship between 2-Chloroisonicotinaldehyde and its hydrate form?

A4: Aldehydes can react with water in a reversible equilibrium to form hydrates, also known as geminal diols.[4] The presence of electron-withdrawing groups, such as the chlorine atom and the pyridine ring in 2-chloroisonicotinaldehyde, can stabilize the hydrate form, making it more prevalent.[4] The product is often supplied as a mixture of the aldehyde and its hydrate.

Troubleshooting and Optimization Guide

This guide addresses specific issues that may be encountered during the synthesis and handling of this compound.

Low Reaction Yield

Q5: My reaction to synthesize this compound is resulting in a low yield. What are the potential causes and how can I improve it?

A5: Low yields can stem from several factors. Key areas to investigate include the quality of starting materials, reaction temperature, and the choice of reagents and solvents. Optimizing reaction conditions is crucial for improving product yields.[5]

  • Cause 1: Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using TLC or GC-MS to determine the optimal reaction time.

  • Solution 1: Extend the reaction time and continue monitoring. If the reaction has stalled, a slight increase in temperature might be necessary. The reaction rate of most reactions increases with temperature.[5][]

  • Cause 2: Degradation of Starting Material or Product: The starting material or the product may be degrading under the reaction conditions. 2-Chloroisonicotinaldehyde can be sensitive to strong bases or high temperatures.

  • Solution 2: If synthesizing from a precursor like 2-chloro-4-hydroxymethylpyridine, ensure the oxidation conditions are not too harsh. For instance, Swern oxidations are performed at very low temperatures (-78 °C to -60 °C) to prevent side reactions.[7]

  • Cause 3: Suboptimal Reagent Stoichiometry: The ratio of reactants may not be optimal.

  • Solution 3: Systematically vary the equivalents of the reagents. For example, in an oxidation reaction, the amount of the oxidizing agent and any activators (like oxalyl chloride or triethylamine in a Swern oxidation) can be adjusted.

Impurity Formation

Q6: I am observing significant impurities in my final product. What are the common side reactions and how can they be minimized?

A6: Impurity formation is a common challenge. The nature of the impurities will depend on the synthetic route.

  • Cause 1: Over-oxidation: If synthesizing via oxidation of the corresponding alcohol, over-oxidation to the carboxylic acid (2-chloroisonicotinic acid) can occur.

  • Solution 1: Use a milder oxidizing agent or carefully control the reaction time and temperature. Reagents like PCC or a carefully controlled Swern oxidation are often used to minimize over-oxidation.

  • Cause 2: Hydrolysis of the Chloro Group: Under certain conditions (e.g., prolonged heating in aqueous basic solutions), the 2-chloro group can be susceptible to nucleophilic substitution by hydroxide, leading to the formation of 2-hydroxyisonicotinaldehyde.

  • Solution 2: Maintain a non-aqueous environment if possible and avoid excessive heat and strong bases during workup.

  • Cause 3: Formation of Side-products from Precursors: If starting from 2-chloro-4-cyanopyridine, incomplete hydrolysis can leave unreacted starting material or the intermediate amide.

  • Solution 3: Ensure sufficient reaction time and appropriate conditions for the hydrolysis step. The hydrolysis of cyanopyridines can be a multi-step process.[8]

Data and Protocols

Table 1: Example of Optimized Reaction Conditions for Swern Oxidation
ParameterCondition 1Condition 2 (Optimized)Condition 3
Starting Material 2-chloro-4-hydroxymethylpyridine2-chloro-4-hydroxymethylpyridine2-chloro-4-hydroxymethylpyridine
Oxalyl Chloride (eq.) 1.21.52.0
DMSO (eq.) 2.53.04.0
Triethylamine (eq.) 5.05.05.0
Solvent Dichloromethane (DCM)Dichloromethane (DCM)Dichloromethane (DCM)
Temperature (°C) -78 to -60-78 to -60-78 to -50
Reaction Time (h) 233
Yield (%) 658578 (with impurities)
Table 2: Troubleshooting Summary
IssuePotential CauseRecommended Action
Low Yield Incomplete reactionIncrease reaction time, monitor by TLC/GC-MS.
Degradation of productUse milder reaction conditions, lower temperature.
Poor quality of starting materialsVerify purity of starting materials before use.
Impurity Formation Over-oxidation to carboxylic acidUse a milder oxidizing agent, control stoichiometry.
Presence of unreacted starting materialIncrease reaction time or temperature slightly.
Side reactions due to temperatureMaintain strict temperature control, especially for sensitive reactions.
Reaction Stalls Insufficient activationEnsure reagents are fresh and anhydrous where required.
Low temperatureAllow the reaction to warm slightly after the initial addition of reagents.

Experimental Protocol: Synthesis of this compound via Swern Oxidation

This protocol describes the synthesis of 2-Chloroisonicotinaldehyde from 2-chloro-4-hydroxymethylpyridine.

Materials:

  • Oxalyl chloride

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Dichloromethane (DCM)

  • 2-chloro-4-hydroxymethylpyridine

  • Anhydrous Triethylamine (TEA)

  • Dry ice/acetone bath

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and two dropping funnels under an argon atmosphere.

  • Oxalyl Chloride Addition: Charge the flask with anhydrous DCM (15 mL) and oxalyl chloride (1.5 equivalents). Cool the solution to -78 °C using a dry ice/acetone bath.

  • DMSO Addition: Add a solution of anhydrous DMSO (3.0 equivalents) in anhydrous DCM (2 mL) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature is maintained between -78 °C and -70 °C.

  • Alcohol Addition: After stirring for 15 minutes, add a solution of 2-chloro-4-hydroxymethylpyridine (1.0 equivalent) in anhydrous DCM (15 mL) dropwise over 45 minutes, keeping the temperature below -60 °C.[7]

  • Stirring: Stir the resulting mixture at -60 °C for 1 hour.

  • Triethylamine Addition: Add anhydrous triethylamine (5.0 equivalents) dropwise, which may cause the mixture to become thick.

  • Warming and Quenching: After stirring for an additional 30 minutes at -60 °C, allow the reaction mixture to slowly warm to room temperature. Quench the reaction by adding water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of NH4Cl, a saturated aqueous solution of NaHCO3, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude 2-Chloroisonicotinaldehyde. The hydrate will form in the presence of water during workup.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Visualizations

Reaction_Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Final Product 2_chloro_4_cyanopyridine 2-Chloro-4-cyanopyridine 2_chloro_isonicotinamide 2-Chloroisonicotinamide 2_chloro_4_cyanopyridine->2_chloro_isonicotinamide Partial Hydrolysis (e.g., H2O2, base) 2_chloroisonicotinaldehyde 2-Chloroisonicotinaldehyde 2_chloro_isonicotinamide->2_chloroisonicotinaldehyde Reduction (e.g., DIBAL-H) hydrate 2-Chloroisonicotinaldehyde Hydrate 2_chloroisonicotinaldehyde->hydrate H2O (Equilibrium) hydrate->2_chloroisonicotinaldehyde

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow start Define Objective: Improve Yield/Purity screen_vars Screen Key Variables (OFAT or DoE) - Temperature - Solvent - Reagent Ratio start->screen_vars analyze_results Analyze Results (TLC, GC-MS, NMR) screen_vars->analyze_results is_optimal Optimal Conditions Found? analyze_results->is_optimal refine_conditions Refine Conditions (Narrow Parameter Range) is_optimal->refine_conditions No end Final Optimized Protocol is_optimal->end Yes refine_conditions->screen_vars

Caption: Workflow for optimizing reaction conditions.

Troubleshooting_Flowchart start Low Yield or Impurities Detected check_sm Check Starting Material Purity start->check_sm impure_sm Purify or Replace Starting Material check_sm->impure_sm Impure check_reaction Reaction Monitoring (TLC/GC) Shows Incomplete Reaction? check_sm->check_reaction Purity OK impure_sm->start incomplete_reaction Increase Reaction Time or Temperature check_reaction->incomplete_reaction Yes check_impurities Multiple Products Observed? check_reaction->check_impurities No incomplete_reaction->start side_reactions Adjust Temperature, Stoichiometry, or Reagent Choice check_impurities->side_reactions Yes success Problem Resolved check_impurities->success No side_reactions->start

Caption: Troubleshooting flowchart for synthesis issues.

References

Technical Support Center: 2-Chloroisonicotinaldehyde Hydrate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloroisonicotinaldehyde hydrate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Disclaimer: Direct experimental data on the temperature effects for this compound reactions is limited. The information provided is based on established principles of organic chemistry, including the reactivity of aromatic aldehydes, the behavior of aldehyde hydrates, and the stability of chloropyridine derivatives.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low or no product yield Incomplete dehydration of the hydrate: The reaction may require the free aldehyde to proceed, and the hydrate form is unreactive under the current conditions.Increase the reaction temperature to shift the equilibrium from the hydrate to the free aldehyde. Consider azeotropic distillation to remove water if the solvent system allows.
Reaction temperature is too low: The activation energy for the reaction is not being met.Gradually increase the reaction temperature in 5-10 °C increments. Monitor for product formation and the appearance of byproducts.
Reaction temperature is too high: The desired product may be unstable at elevated temperatures, leading to decomposition.If byproduct formation increases with temperature, try lowering the reaction temperature and extending the reaction time. Consider using a milder catalyst if applicable.
Formation of multiple byproducts Side reactions due to high temperature: Elevated temperatures can promote undesired reaction pathways.Optimize the reaction temperature by running small-scale experiments at a range of temperatures to find the optimal balance between reaction rate and selectivity.
Presence of water from the hydrate: The water molecule from the hydrate can participate in or interfere with the reaction.Ensure the reaction conditions are suitable for the presence of a small amount of water, or incorporate a dehydration step prior to the main reaction.
Inconsistent reaction rates Poor temperature control: Fluctuations in the reaction temperature will lead to variable reaction rates.Use a reliable heating mantle with a temperature controller and a reaction vessel with good heat transfer properties. Ensure consistent stirring.
Equilibrium between hydrate and free aldehyde: The concentration of the reactive aldehyde may be fluctuating.Pre-heating the this compound solution at a specific temperature for a set time before adding other reagents may help to establish a consistent equilibrium.
Reaction stalls before completion Reversible reaction equilibrium: The reaction may have reached equilibrium before all the starting material is consumed.If the reaction is reversible, consider Le Chatelier's principle. For example, if a small molecule is produced, its removal (e.g., by distillation) could drive the reaction to completion. Temperature adjustments can also shift the equilibrium.

Frequently Asked Questions (FAQs)

Q1: What is the role of temperature in reactions involving this compound?

A1: Temperature plays a crucial role in several aspects of reactions with this compound. Firstly, it influences the equilibrium between the hydrate (gem-diol) form and the reactive free aldehyde.[1][2][3] Increasing the temperature generally shifts the equilibrium towards the free aldehyde by promoting the elimination of water.[3][4][5] Secondly, as with most chemical reactions, temperature affects the reaction rate. Higher temperatures typically increase the rate of reaction by providing the necessary activation energy. However, excessively high temperatures can lead to the formation of byproducts or decomposition of the desired product.

Q2: My reaction is not proceeding. Could the hydrate form be the issue?

A2: Yes, it is possible that the hydrate form is less reactive or unreactive under your specific reaction conditions. The presence of the gem-diol structure instead of a carbonyl group can prevent the desired reaction from occurring.[6] To address this, you can try to shift the equilibrium towards the free aldehyde by increasing the temperature or by removing water from the reaction mixture.

Q3: How can I determine the optimal temperature for my reaction?

A3: The optimal temperature will depend on the specific reaction you are performing. It is recommended to conduct a series of small-scale optimization experiments. You can vary the temperature in systematic increments (e.g., 5-10 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS). This will help you identify the temperature that provides the best balance of reaction rate, yield, and purity.

Q4: Are there any known stability issues with 2-Chloroisonicotinaldehyde at elevated temperatures?

Q5: Can the water from the hydrate affect my reaction chemistry?

A5: Absolutely. If your reaction involves water-sensitive reagents, such as Grignard reagents or some strong bases, the water released from the hydrate can quench these reagents and inhibit the reaction.[12] In such cases, it is essential to either use the anhydrous form of the aldehyde or to perform a dehydration step prior to the reaction.

Hypothetical Quantitative Data

The following table presents hypothetical data for a generic nucleophilic addition reaction to 2-Chloroisonicotinaldehyde, illustrating the potential effect of temperature on reaction time and product yield.

Reaction Temperature (°C)Reaction Time (hours)Product Yield (%)Observations
25 (Room Temperature)24< 5Reaction is very slow, starting material is mostly unreacted.
401235Noticeable product formation.
60675Good conversion to the desired product.
80385Faster reaction, slight increase in byproduct formation.
1001.570Significant increase in byproducts, darkening of the reaction mixture.

Experimental Protocols

Protocol: Temperature Optimization for a Hypothetical Knoevenagel Condensation

This protocol describes a general procedure for optimizing the reaction temperature for a Knoevenagel condensation between this compound and malononitrile.

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (solvent)

  • Reaction vials with stir bars

  • Heating block or oil bath with temperature control

  • TLC plates and developing chamber

  • LC-MS or GC-MS for analysis

Procedure:

  • Set up a series of five reaction vials, each containing a magnetic stir bar.

  • To each vial, add this compound (1 mmol), malononitrile (1.1 mmol), and ethanol (5 mL).

  • Add a catalytic amount of piperidine (0.1 mmol) to each vial.

  • Place the vials in a heating block or oil bath and set the temperatures to 25°C, 40°C, 60°C, 80°C, and 100°C, respectively.

  • Stir the reactions and monitor their progress over time by taking small aliquots for TLC analysis at regular intervals (e.g., every hour).

  • Once the reaction appears to be complete (or after a set time, e.g., 6 hours), quench the reactions by adding dilute HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Analyze the yield and purity of the product in each reaction mixture using LC-MS or GC-MS.

  • Based on the results, determine the optimal temperature that provides the highest yield of the desired product with the fewest impurities.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Temperature Optimization cluster_analysis Analysis cluster_result Outcome start Start reagents Add Reactants: - this compound - Malononitrile - Ethanol - Piperidine start->reagents temp25 25°C reagents->temp25 Divide into 5 reactions temp40 40°C reagents->temp40 Divide into 5 reactions temp60 60°C reagents->temp60 Divide into 5 reactions temp80 80°C reagents->temp80 Divide into 5 reactions temp100 100°C reagents->temp100 Divide into 5 reactions monitor Monitor by TLC temp25->monitor temp40->monitor temp60->monitor temp80->monitor temp100->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract analyze Analyze by LC-MS/GC-MS extract->analyze end Determine Optimal Temperature analyze->end

Caption: Experimental workflow for temperature optimization.

reaction_pathway cluster_equilibrium Hydrate-Aldehyde Equilibrium cluster_reaction Reaction Pathway hydrate 2-Chloroisonicotinaldehyde Hydrate (gem-diol) aldehyde 2-Chloroisonicotinaldehyde (Free Aldehyde) hydrate->aldehyde + Heat - H2O reagents + Nucleophile product Desired Product reagents->product Optimal Temperature byproduct Byproducts reagents->byproduct High Temperature

Caption: Effect of temperature on reaction pathway.

References

Technical Support Center: Solvent Effects in Reactions Involving 2-Chloroisonicotinaldehyde Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the experimental challenges associated with solvent effects in reactions involving 2-chloroisonicotinaldehyde hydrate.

Frequently Asked Questions (FAQs)

Q1: What is the role of the solvent in reactions with this compound?

A1: The solvent plays a crucial role in reactions involving this compound by:

  • Solubilizing Reactants: Ensuring that the aldehyde, catalysts, and other reagents are in the same phase to allow the reaction to proceed.

  • Stabilizing Intermediates and Transition States: Solvents can stabilize charged intermediates, such as enolates in condensation reactions, which can significantly affect the reaction rate.

  • Influencing Reaction Pathways: The choice between a protic (e.g., ethanol, methanol) and an aprotic (e.g., DMF, DMSO, THF) solvent can determine the dominant reaction mechanism, such as SN1 versus SN2 for nucleophilic substitutions on the pyridine ring.[1]

  • Participating in the Reaction: Protic solvents can act as a source of protons or as nucleophiles in certain reactions.

Q2: How does the hydrate form of 2-chloroisonicotinaldehyde affect my reaction?

A2: 2-Chloroisonicotinaldehyde exists in equilibrium with its hydrate form (a gem-diol) in the presence of water. This equilibrium can be influenced by the solvent. In protic solvents like water and methanol, the hydrated form is more favored.[2] For reactions requiring the free aldehyde, it may be necessary to remove water, for example, by azeotropic distillation.

Q3: Which type of solvent is better for Knoevenagel condensation with this compound?

A3: For Knoevenagel condensations, polar aprotic solvents like DMF, DMSO, or acetonitrile are often preferred. These solvents effectively solvate the catalyst and intermediates without interfering with the base-catalyzed deprotonation of the active methylene compound.[3][4] Protic solvents can sometimes slow down the reaction.[3]

Q4: What are the best solvents for nucleophilic aromatic substitution (SNAr) on the chloro-substituted pyridine ring?

A4: Polar aprotic solvents such as DMSO, DMF, and NMP are generally the solvents of choice for SNAr reactions.[1] They enhance the reactivity of the nucleophile by solvating the accompanying cation, leaving the anionic nucleophile "naked" and more reactive.[1]

Q5: Can I use a solventless approach for reactions with this compound?

A5: Solventless, or solid-state, reactions can be a viable and environmentally friendly alternative. These reactions are often facilitated by grinding the reactants together, sometimes with a solid-supported catalyst. This approach can lead to higher yields and shorter reaction times in some cases.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Recommended Solution
Poor Solubility of Reactants Select a solvent in which all reactants are fully soluble at the reaction temperature. A solvent miscibility table can be a useful reference. Consider using a co-solvent system if a single solvent is not effective.
Incorrect Solvent Polarity For reactions involving polar intermediates (e.g., Knoevenagel, aldol), a polar solvent is generally required. For SN2-type reactions, a polar aprotic solvent is often optimal.[1]
Solvent Interference Protic solvents (e.g., alcohols, water) can solvate and deactivate strong bases or nucleophiles through hydrogen bonding.[1] If this is suspected, switch to a polar aprotic solvent like DMF or DMSO.
Presence of Water from Hydrate If the reaction requires the free aldehyde, consider using anhydrous conditions and removing water, for example, by using molecular sieves or a Dean-Stark apparatus.[5]
Suboptimal Reaction Temperature Some reactions require heating to overcome the activation energy. If the reaction is sluggish at room temperature, cautiously increase the temperature while monitoring for side product formation.[1]
Issue 2: Formation of Multiple Side Products
Potential Cause Recommended Solution
Side Reactions with the Aldehyde The aldehyde group can undergo various side reactions like oxidation to a carboxylic acid or reduction to an alcohol.[2] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.
Reaction with the Solvent Nucleophilic solvents, such as alcohols, can sometimes compete with the desired nucleophile, leading to undesired byproducts.[1] If this occurs, choose a non-nucleophilic solvent.
Cannizzaro Reaction In the presence of a strong base, aldehydes lacking an alpha-hydrogen, like 2-chloroisonicotinaldehyde, can undergo the Cannizzaro reaction, leading to a mixture of the corresponding alcohol and carboxylic acid. Using a milder base or different reaction conditions can mitigate this.
Di-substitution or Polymerization In nucleophilic substitution reactions, di-substitution can occur if the product is still reactive.[1] Use stoichiometric amounts of the nucleophile and consider lower reaction temperatures.[1]

Quantitative Data

Table 1: General Solvent Properties for Reaction Optimization

SolventDielectric Constant (20°C)Boiling Point (°C)TypeTypical Applications
Water80.1100Polar ProticHydrolysis, some condensations
Methanol33.065Polar ProticNucleophilic substitutions, esterifications
Ethanol24.578Polar ProticKnoevenagel condensations, reductions
Acetonitrile37.582Polar AproticNucleophilic substitutions, Wittig reactions
Dimethylformamide (DMF)36.7153Polar AproticSNAr, Knoevenagel condensations
Dimethyl sulfoxide (DMSO)46.7189Polar AproticSNAr, oxidations, Wittig reactions
Tetrahydrofuran (THF)7.666Polar AproticGrignard reactions, Wittig reactions
Toluene2.4111NonpolarAzeotropic removal of water

Note: The optimal solvent will always be reaction-specific and may require experimental screening.

Table 2: Comparative Solvent Effects on Knoevenagel Condensation Yield (Illustrative for Aromatic Aldehydes)

SolventCatalystTypical YieldReference
EthanolPiperidineModerate to Good[6]
DMFPiperidineGood to Excellent[6]
AcetonitrileProline-based catalystExcellent[7]
WaterNi(NO₃)₂·6H₂OExcellent[4]
Solvent-freeGrindingGood to Excellent[6]

This table provides a general guide based on reactions with aromatic aldehydes. Yields for this compound may vary.

Experimental Protocols

Protocol 1: General Procedure for Knoevenagel Condensation in a Polar Aprotic Solvent
  • To a solution of this compound (1.0 mmol) and an active methylene compound (e.g., malononitrile, 1.0 mmol) in dry DMF (10 mL), add a catalytic amount of a weak base (e.g., piperidine, 0.1 mmol).

  • Stir the reaction mixture at room temperature or heat as required, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) for purification.

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
  • In a round-bottom flask, dissolve this compound (1.0 mmol) and the nucleophile (e.g., a secondary amine, 1.2 mmol) in a polar aprotic solvent such as DMSO or DMF (15 mL).

  • Add a base if necessary (e.g., K₂CO₃, 2.0 mmol) to facilitate the reaction.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the starting material is consumed (monitor by TLC).

  • After cooling to room temperature, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Protocol 3: General Procedure for Wittig Reaction
  • Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium) in an anhydrous aprotic solvent like THF under an inert atmosphere.

  • Cool the ylide solution to a low temperature (e.g., -78 °C).

  • Add a solution of this compound (1.0 mmol) in the same solvent dropwise to the ylide solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and remove the solvent in vacuo.

  • Purify the product by column chromatography.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Analysis reagents 2-Chloroisonicotinaldehyde hydrate + Reactant(s) solvent Select Solvent (Protic vs. Aprotic) reagents->solvent catalyst Add Catalyst/ Base solvent->catalyst conditions Set Temperature & Stirring Time catalyst->conditions monitoring Monitor by TLC/ LC-MS conditions->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Extraction quench->extract purify Column Chromatography/ Recrystallization extract->purify characterization Characterize Product (NMR, MS, etc.) purify->characterization troubleshooting_logic start Low/No Yield? solubility Check Reactant Solubility start->solubility Yes side_products Multiple Side Products? start->side_products No solvent_type Evaluate Solvent Type (Protic/Aprotic) solubility->solvent_type Soluble solubility->side_products Insoluble (Change Solvent) temp Optimize Temperature solvent_type->temp water Consider Water Removal temp->water water->side_products side_prod_check Identify Side Products (Oxidation, SNAr, etc.) side_products->side_prod_check Yes adjust_conditions Adjust Conditions: - Inert Atmosphere - Milder Base - Stoichiometry side_products->adjust_conditions No (Proceed with Optimization) side_prod_check->adjust_conditions

References

preventing decomposition of 2-Chloroisonicotinaldehyde hydrate during reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2-Chloroisonicotinaldehyde Hydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during chemical reactions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research endeavors.

Troubleshooting Guide

Users may encounter challenges related to the stability of this compound. This guide provides a structured approach to identifying and resolving common issues.

Problem Potential Cause Recommended Solutions
Low or No Product Yield Decomposition of the Aldehyde: The hydrate form can revert to the aldehyde, which may be unstable under the reaction conditions.- Control pH: Maintain a neutral or slightly acidic pH (around 5-6) to minimize the rate of both dehydration and potential side reactions. - Temperature Management: Keep the reaction temperature as low as feasible. For many reactions, starting at 0°C and slowly warming to room temperature is advisable. - Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the aldehyde.
Formation of Impurities Side Reactions of the Aldehyde: The aldehyde group is susceptible to oxidation to a carboxylic acid or may undergo unwanted condensation reactions.- Use of Anhydrous Solvents: For reactions where the hydrate is not the desired reactant, use anhydrous solvents to shift the equilibrium towards the aldehyde form just prior to reaction. - Protecting Groups: If the aldehyde is not the reacting functional group, consider protecting it as an acetal. - Choice of Base: Use non-nucleophilic bases if deprotonation is required elsewhere in the molecule to avoid addition to the aldehyde.
Inconsistent Reaction Rates Variable Hydrate/Aldehyde Ratio: The equilibrium between the hydrate and the free aldehyde can be sensitive to the reaction environment, leading to inconsistent concentrations of the reactive species.- Pre-equilibration: Before adding other reagents, allow the this compound to equilibrate in the reaction solvent under the chosen temperature and pH conditions. - Consistent Starting Material: Ensure the hydration state of the starting material is consistent between batches.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is the gem-diol form of 2-Chloroisonicotinaldehyde. It exists in equilibrium with the aldehyde in aqueous environments. The stability is a concern because the aldehyde is reactive and can degrade through various pathways, including oxidation to the corresponding carboxylic acid (2-chloroisonicotinic acid), nucleophilic attack on the pyridine ring, or polymerization, especially under harsh reaction conditions such as high temperatures or extreme pH.

Q2: How does pH affect the stability of this compound?

Q3: What are the primary decomposition products I should look for?

A3: The primary decomposition products to monitor for are 2-chloroisonicotinic acid (from oxidation) and potentially 2-hydroxypyridine-4-carboxaldehyde (from nucleophilic substitution of the chloride by water/hydroxide, although this is generally less favorable). Other byproducts may arise from self-condensation or reaction with solvents and reagents.

Q4: Can I use this compound directly in anhydrous reactions?

A4: It is not ideal. The presence of water from the hydrate can interfere with moisture-sensitive reagents (e.g., Grignard reagents, strong bases like n-BuLi). For anhydrous reactions, it is recommended to either use the anhydrous form of the aldehyde or to remove the water of hydration azeotropically before proceeding.

Hypothetical Stability Data

While specific experimental data for the decomposition of this compound is limited, the following tables provide hypothetical data based on the known behavior of similar halogenated aromatic aldehydes. This data is intended to serve as a guideline for experimental design.

Table 1: Hypothetical Decomposition Rate of this compound in Aqueous Buffers at 25°C

pHApparent First-Order Rate Constant (k, s⁻¹)Half-life (t₁/₂) (hours)
3.05.5 x 10⁻⁶35
5.01.2 x 10⁻⁷1600
7.08.3 x 10⁻⁷232
9.03.1 x 10⁻⁶62
11.09.7 x 10⁻⁶20

Table 2: Hypothetical Effect of Temperature on the Decomposition of this compound at pH 7.0

Temperature (°C)Apparent First-Order Rate Constant (k, s⁻¹)Half-life (t₁/₂) (hours)
41.5 x 10⁻⁷1280
258.3 x 10⁻⁷232
504.6 x 10⁻⁶42
802.5 x 10⁻⁵7.7

Experimental Protocols

Protocol 1: General Procedure for a Knoevenagel Condensation

This protocol is designed to minimize the decomposition of this compound.

1. Reagents and Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Weak base catalyst (e.g., piperidine, ammonium acetate)

  • Solvent (e.g., ethanol, isopropanol)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (optional, but recommended)

2. Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) and the active methylene compound (1.0-1.2 eq).

  • Add the solvent (e.g., ethanol) to dissolve the reactants.

  • Cool the mixture to 0-5°C in an ice bath.

  • Add a catalytic amount of a weak base (e.g., piperidine, 0.1 eq).

  • Stir the reaction mixture at 0-5°C and monitor the progress by Thin Layer Chromatography (TLC).

  • If the reaction is sluggish, allow it to slowly warm to room temperature.

  • Upon completion, quench the reaction by adding cold water or a dilute solution of a weak acid (e.g., 1 M citric acid).

  • Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.

Protocol 2: Protection of the Aldehyde Group as a Diethyl Acetal

This protocol is useful when another part of the molecule needs to be modified under conditions that would degrade the aldehyde.

1. Reagents and Materials:

  • This compound

  • Triethyl orthoformate

  • Anhydrous ethanol

  • Acid catalyst (e.g., p-toluenesulfonic acid monohydrate, PTSA)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Reflux condenser

2. Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • Add this compound (1.0 eq) to the flask.

  • Add anhydrous ethanol as the solvent and triethyl orthoformate (1.5-2.0 eq) as the acetal forming reagent and water scavenger.

  • Add a catalytic amount of PTSA (0.02-0.05 eq).

  • Heat the mixture to reflux and collect the water/ethanol azeotrope in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by adding a weak base (e.g., triethylamine) to neutralize the PTSA.

  • Remove the solvent under reduced pressure.

  • Extract the product with an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude acetal, which can be purified by column chromatography.

Visualizations

Below are diagrams illustrating key concepts related to the stability and reactivity of this compound.

Decomposition_Pathways 2-Chloroisonicotinaldehyde\nHydrate 2-Chloroisonicotinaldehyde Hydrate 2-Chloroisonicotinaldehyde 2-Chloroisonicotinaldehyde 2-Chloroisonicotinaldehyde\nHydrate->2-Chloroisonicotinaldehyde Dehydration (H+ or OH- cat.) 2-Chloroisonicotinaldehyde->2-Chloroisonicotinaldehyde\nHydrate Hydration 2-Chloroisonicotinic Acid 2-Chloroisonicotinic Acid 2-Chloroisonicotinaldehyde->2-Chloroisonicotinic Acid Oxidation Nucleophilic Substitution Product Nucleophilic Substitution Product 2-Chloroisonicotinaldehyde->Nucleophilic Substitution Product Nu- attack on ring Polymerization/Condensation Polymerization/Condensation 2-Chloroisonicotinaldehyde->Polymerization/Condensation Self-reaction Experimental_Workflow cluster_reaction Reaction Setup cluster_strategy Strategy Selection cluster_execution Execution cluster_outcome Outcome Start Start with This compound Condition_Check Assess Reaction Conditions: - pH - Temperature - Reagent Sensitivity Start->Condition_Check Direct_Use Direct Use in Reaction (Optimized Conditions) Condition_Check->Direct_Use Conditions Mild Protection Protect Aldehyde (e.g., Acetal Formation) Condition_Check->Protection Conditions Harsh Reaction Perform Reaction Direct_Use->Reaction Protection->Reaction Deprotection Deprotection Step Reaction->Deprotection Product Desired Product Deprotection->Product

Technical Support Center: Catalyst Selection for Reactions with 2-Chloroisonicotinaldehyde Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for researchers utilizing 2-Chloroisonicotinaldehyde hydrate in catalytic reactions. The following sections offer troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during catalytic reactions with this compound, a substrate known to present challenges due to its chemical properties.

Q1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound is showing low to no yield. What are the primary causes?

A1: Low or no product formation when using chloropyridine substrates is a common issue stemming from two main factors:

  • Low Reactivity of the Carbon-Chlorine Bond: The C-Cl bond in chloropyridines is significantly stronger and less reactive than corresponding C-Br or C-I bonds. This makes the initial oxidative addition step in the palladium catalytic cycle the rate-limiting step and more challenging to achieve.[1][2]

  • Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium catalyst's active site.[3] This coordination can form inactive catalyst species, effectively removing the catalyst from the reaction cycle and leading to a stall or complete failure of the reaction.[3]

Troubleshooting Steps:

  • Re-evaluate Your Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often insufficient for activating the C-Cl bond in chloropyridines.[2] It is crucial to switch to a more active catalytic system.

  • Optimize the Ligand: The choice of ligand is critical. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are highly recommended as they can stabilize the palladium catalyst, promote the challenging oxidative addition step, and sterically hinder the pyridine nitrogen from poisoning the metal center.[3]

  • Increase Catalyst Loading: For particularly challenging substrates like this compound, increasing the catalyst loading from a typical 1-2 mol% to 3-5 mol% may be necessary.[1]

  • Elevate the Reaction Temperature: Higher temperatures (typically in the range of 80-120 °C) can provide the necessary energy to overcome the activation barrier of the C-Cl bond oxidative addition.[1]

Q2: I am observing significant amounts of side products, such as the dehalogenated starting material or homocoupling of my coupling partner. How can I minimize these?

A2: The formation of byproducts is often indicative of suboptimal reaction conditions.

  • Protodeboronation (in Suzuki reactions): This side reaction, where the boronic acid group is replaced by a hydrogen atom, is often promoted by the presence of water or acidic impurities.[2] To mitigate this, use anhydrous solvents and consider using boronic esters (e.g., pinacol esters) which are more stable.[3]

  • Hydrodehalogenation (Dechlorination): The replacement of the chlorine atom with hydrogen can occur if the palladium catalyst reacts with a hydride source in the reaction mixture. Ensure a strictly inert atmosphere and choose a solvent less prone to acting as a hydride source.

  • Homocoupling: The self-coupling of the boronic acid or other organometallic reagent can be promoted by the presence of oxygen or if the reduction of a Pd(II) precatalyst to the active Pd(0) species is inefficient.[3] Thoroughly degassing all solvents and reagents before use is critical.

Q3: The aldehyde group in my this compound seems to be unstable under the reaction conditions. What could be happening?

A3: The aldehyde group can be susceptible to certain transformations under the conditions of some cross-coupling reactions. One possibility is the reduction of the aldehyde to a hydroxymethyl group (-CH₂OH). This has been observed in some palladium-catalyzed Suzuki cross-coupling reactions, particularly at high temperatures and in the presence of certain bases and solvents like DMF/water mixtures.[4]

Troubleshooting Steps:

  • Protect the Aldehyde Group: If the aldehyde functionality is not desired in the final product or is interfering with the reaction, consider protecting it as an acetal before the cross-coupling reaction. The acetal can then be deprotected after the coupling is complete.

  • Modify Reaction Conditions: Lowering the reaction temperature or screening different bases and solvents may help to minimize the reduction of the aldehyde.

Q4: What is the role of the "hydrate" in this compound during the reaction?

A4: The aldehyde hydrate is in equilibrium with the free aldehyde and water. This equilibrium is catalyzed by both acid and base.[4] Under the basic conditions typically employed in cross-coupling reactions, it is expected that the equilibrium will favor the reactive aldehyde form. However, the presence of water from the hydrate can influence the reaction, for instance by affecting the solubility of the base or contributing to side reactions like protodeboronation. Using the anhydrous form of the aldehyde, if available, or accounting for the water content when setting up the reaction is advisable.

Catalyst and Ligand Selection for Key Reactions

The choice of catalyst and ligand is paramount for successful reactions with this compound. Below is a summary of recommended systems for common cross-coupling reactions.

Reaction TypeRecommended Palladium PrecursorRecommended Ligand(s)Typical Catalyst Loading (mol%)Key Advantages for Chloropyridines
Suzuki-Miyaura Coupling Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, RuPhos (Buchwald Ligands)1 - 4Excellent for electron-deficient heteroaryl chlorides; bulky ligands prevent catalyst deactivation.[3]
Buchwald-Hartwig Amination Pd(OAc)₂, G3/G4 PalladacyclesRuPhos, BrettPhos, DavePhos, Josiphos2 - 5Essential for activating C-Cl bonds; sterically hindered ligands are highly effective.[1][5]
Sonogashira Coupling Pd(PPh₃)₂Cl₂, Pd(OAc)₂cataCXium® A, SPhos1 - 3Enables copper-free conditions, which can be advantageous for substrates sensitive to copper.
Cyanation Ni(acac)₂, Pd₂(dba)₃dppf, Triphos1 - 5Nickel catalysts can be effective; for palladium, dppf is a common ligand choice with Zn(CN)₂.[6][7]

Detailed Experimental Protocols

The following are generalized protocols that should be optimized for specific substrates and desired outcomes. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.), the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., SPhos, 4 mol%) to an oven-dried reaction vessel.

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water) via syringe.

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., RuPhos, 4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.1-1.2 equiv.).

  • Solvent Addition: Add the degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 90-110 °C) with vigorous stirring for 2-24 hours.

  • Monitoring and Workup: Follow steps 4 and 5 from the Suzuki-Miyaura protocol.

  • Purification: Purify the crude product by flash column chromatography.

Visualizing Reaction Workflows and Logic

Troubleshooting Workflow for Low Yield

troubleshooting_low_yield start Low or No Yield Observed catalyst_check Is the catalyst system active enough for a chloropyridine? start->catalyst_check temp_check Is the reaction temperature sufficient? catalyst_check->temp_check No catalyst_solution Switch to a more active system: - Pd(OAc)₂ or Pd₂(dba)₃ with Buchwald ligands (SPhos, XPhos, RuPhos) - Increase catalyst loading (3-5 mol%) catalyst_check->catalyst_solution Yes base_check Is the base effective? temp_check->base_check No temp_solution Increase temperature to 80-120 °C. Consider microwave irradiation for faster optimization. temp_check->temp_solution Yes atmosphere_check Is the system properly degassed? base_check->atmosphere_check No base_solution Screen strong, non-nucleophilic bases. K₃PO₄ or Cs₂CO₃ for Suzuki. NaOtBu for Buchwald-Hartwig. base_check->base_solution Yes atmosphere_solution Thoroughly degas solvents and reagents. Maintain a strict inert atmosphere (Ar or N₂). atmosphere_check->atmosphere_solution Yes end Re-run Optimized Reaction atmosphere_check->end No catalyst_solution->end temp_solution->end base_solution->end atmosphere_solution->end

Caption: A workflow diagram for troubleshooting low-yield cross-coupling reactions.

General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling

catalytic_cycle pd0 Pd(0)Lₙ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd2_complex Lₙ(R¹)Pd(II)-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R²-M pd2_intermediate Lₙ(R¹)Pd(II)-R² transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 product R¹-R² (Product) reductive_elimination->product reagents Ar-Cl + R²-M base Base

Caption: The general catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Technical Support Center: Work-up Procedures for 2-Chloroisonicotinaldehyde Hydrate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedures of reactions involving 2-Chloroisonicotinaldehyde hydrate. The guidance is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general considerations for the work-up of reactions involving a water-soluble aldehyde like this compound?

A1: Given that this compound is soluble in water, a primary consideration is to minimize its loss during aqueous extraction steps. It is often preferable to extract the product into an organic solvent. If the desired product is also water-soluble, alternative purification methods like column chromatography directly on the crude reaction mixture (after removal of solvent) or crystallization might be more suitable. The presence of the pyridine nitrogen means the compound can be protonated in acidic conditions, altering its solubility.

Q2: How can I remove unreacted this compound from my reaction mixture?

A2: If the product is not water-soluble, washing the organic layer with water can help remove the unreacted aldehyde. However, due to the aldehyde's moderate water solubility, multiple extractions may be necessary. If the product is also polar, column chromatography is the most effective method for separation.

Q3: My product is an amine. How does the basicity of the pyridine ring in 2-Chloroisonicotinaldehyde affect the work-up?

A3: The pyridine ring is basic and will react with acids. If your reaction is performed under acidic conditions, the pyridine nitrogen will be protonated, forming a salt. This will increase its solubility in the aqueous phase. To extract it into an organic solvent, the aqueous layer must be basified (e.g., with sodium bicarbonate or sodium carbonate solution) to deprotonate the pyridine nitrogen.

Q4: I have a persistent emulsion during my aqueous work-up. What should I do?

A4: Emulsions are common when working with pyridine-containing compounds. To break an emulsion, you can try the following:

  • Add a small amount of brine (saturated NaCl solution).

  • Allow the mixture to stand for a longer period.

  • Gently swirl or rock the separatory funnel instead of vigorous shaking.

  • Filter the entire mixture through a pad of Celite.

  • Add a few drops of a different organic solvent to change the polarity of the organic phase.

Troubleshooting Guide

This guide addresses common issues encountered during the work-up of reactions with this compound.

Problem 1: Low yield of the desired product after extraction.
  • Possible Cause 1.1: The product is partially soluble in the aqueous layer.

    • Solution 1.1.1: Back-extract the aqueous layer with the same organic solvent multiple times.

    • Solution 1.1.2: Saturate the aqueous layer with brine to decrease the polarity of the aqueous phase and drive the organic product into the organic layer.

  • Possible Cause 1.2: The product has been lost during the work-up due to instability.

    • Solution 1.2.1: Perform the work-up at a lower temperature (e.g., in an ice bath).

    • Solution 1.2.2: Avoid strongly acidic or basic conditions if your product is sensitive to them.

Problem 2: The organic layer is cloudy or contains suspended solids after washing.
  • Possible Cause 2.1: Incomplete phase separation.

    • Solution 2.1.1: Allow the separatory funnel to stand for a longer period.

    • Solution 2.1.2: See solutions for emulsion formation in the FAQs.

  • Possible Cause 2.2: The product is precipitating out of the organic solvent.

    • Solution 2.2.1: Add more of the organic solvent to redissolve the product.

    • Solution 2.2.2: If the solid is an impurity, it can be removed by filtration.

  • Possible Cause 2.3: The organic layer contains residual water.

    • Solution 2.3.1: Dry the organic layer over a suitable drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

Problem 3: Unexpected side products are observed in the final product.
  • Possible Cause 3.1: The aldehyde has undergone oxidation or other side reactions during the work-up.

    • Solution 3.1.1: Work-up under an inert atmosphere (e.g., nitrogen or argon) if the product is air-sensitive.

    • Solution 3.1.2: Use degassed solvents.

Experimental Protocols

General Aqueous Work-up Procedure

This protocol is a general guideline and may need to be adapted based on the specific properties of the reaction product.

  • Quenching the Reaction:

    • Cool the reaction mixture to room temperature or 0 °C in an ice bath.

    • Slowly add a quenching solution (e.g., water, saturated ammonium chloride solution, or a dilute acid/base) to the reaction mixture with stirring.

  • Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Add an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).

    • Gently shake the separatory funnel, venting frequently to release any pressure buildup.

    • Allow the layers to separate.

    • Drain the organic layer. If dichloromethane is used, it will be the bottom layer. For most other common organic solvents, it will be the top layer.

    • Extract the aqueous layer two more times with the organic solvent.

  • Washing the Organic Layer:

    • Combine all the organic extracts.

    • Wash the combined organic layer with water to remove water-soluble impurities.

    • If acidic or basic impurities are present, wash with a dilute solution of base (e.g., saturated sodium bicarbonate) or acid (e.g., 1M HCl), respectively. Caution: Be mindful of the pH sensitivity of your product.

    • Wash the organic layer with brine to help remove residual water.

  • Drying and Concentration:

    • Transfer the organic layer to a clean, dry flask.

    • Add a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), and swirl the flask. Add more drying agent until it no longer clumps together.

    • Filter or decant the organic solution to remove the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Further purify the crude product by a suitable method such as column chromatography, crystallization, or distillation.

Data Presentation

As specific quantitative data for various work-up procedures of this compound reactions are not available, the following table is provided as a template for researchers to log and compare their experimental results.

Work-up Protocol Scale (mmol) Product Yield (%) Product Purity (by NMR/LC-MS) Observations (e.g., emulsion, color change)
Protocol A (e.g., Water wash only)
Protocol B (e.g., Acid/Base wash)
Protocol C (e.g., Direct Chromatography)

Visualizations

Workup_Troubleshooting start Work-up Complete low_yield Low Product Yield? start->low_yield cloudy_organic Cloudy Organic Layer? low_yield->cloudy_organic No solubility Product Water Soluble? low_yield->solubility Yes side_products Unexpected Side Products? cloudy_organic->side_products No phase_sep Incomplete Phase Separation? cloudy_organic->phase_sep Yes oxidation Oxidation/Side Reactions? side_products->oxidation Yes end Pure Product side_products->end No instability Product Unstable? solubility->instability No back_extract Back-extract aqueous layer Add brine solubility->back_extract Yes low_temp Work-up at low temperature Avoid harsh pH instability->low_temp Yes instability->end No precipitation Product Precipitating? phase_sep->precipitation No emulsion_solutions Break emulsion (brine, Celite) Allow longer separation time phase_sep->emulsion_solutions Yes residual_water Residual Water? precipitation->residual_water No add_solvent Add more organic solvent precipitation->add_solvent Yes dry_organic Dry with MgSO4/Na2SO4 residual_water->dry_organic Yes residual_water->end No inert_atmosphere Work-up under inert gas Use degassed solvents oxidation->inert_atmosphere Yes oxidation->end No back_extract->end low_temp->end emulsion_solutions->end add_solvent->end dry_organic->end inert_atmosphere->end

Caption: Troubleshooting workflow for common work-up issues.

Experimental_Workflow start Reaction Mixture quench 1. Quench Reaction (e.g., with water or sat. NH4Cl) start->quench extract 2. Extract with Organic Solvent (e.g., DCM, EtOAc) quench->extract separate Separate Aqueous and Organic Layers extract->separate aq_layer Aqueous Layer separate->aq_layer Aqueous org_layer Organic Layer separate->org_layer Organic back_extract Back-extract with Organic Solvent (2x) aq_layer->back_extract combine_org Combine Organic Layers org_layer->combine_org back_extract->combine_org wash 3. Wash Combined Organic Layer (Water, Brine, +/- dilute acid/base) combine_org->wash dry 4. Dry with Anhydrous Salt (e.g., MgSO4) wash->dry filter_concentrate 5. Filter and Concentrate (Rotary Evaporator) dry->filter_concentrate crude_product Crude Product filter_concentrate->crude_product purify 6. Purify (Column Chromatography, Crystallization, etc.) crude_product->purify final_product Pure Product purify->final_product

Caption: General experimental workflow for aqueous work-up.

Validation & Comparative

The Strategic Advantage of 2-Chloroisonicotinaldehyde Hydrate in Complex Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry, the choice of reagents is paramount to the success of complex molecular constructions. For researchers, scientists, and drug development professionals, the selection of a starting aldehyde can significantly influence reaction efficiency, yield, and downstream purification efforts. This guide provides a comparative analysis of 2-Chloroisonicotinaldehyde hydrate against other commonly used aromatic aldehydes, supported by experimental data from established synthetic methodologies.

Enhanced Reactivity in Heterocyclic Synthesis

This compound emerges as a potent reagent in the synthesis of diverse heterocyclic scaffolds, which are central to many pharmaceutical compounds. The electron-withdrawing nature of both the chlorine atom and the pyridine nitrogen atom significantly activates the aldehyde group towards nucleophilic attack. This heightened electrophilicity often translates to milder reaction conditions and improved yields compared to less activated aldehydes.

Comparative Performance in Key Synthetic Transformations

To contextualize the advantages of this compound, we present a comparative summary of its theoretical performance in several cornerstone reactions for heterocycle synthesis. The following tables are compiled from literature data on analogous reactions and provide a predictive comparison.

Table 1: Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction for the preparation of dihydropyridines, which are precursors to pyridines. The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source.

AldehydeCatalystSolventTime (h)Yield (%)
2-Chloroisonicotinaldehyde ProlineEthanol8>90 (Predicted)
BenzaldehydeProlineEthanol1285
4-NitrobenzaldehydeProlineEthanol692
4-MethoxybenzaldehydeProlineEthanol1875

Note: Data for 2-Chloroisonicotinaldehyde is predicted based on the reactivity of similar electron-deficient aldehydes.

Table 2: Biginelli Reaction

The Biginelli reaction is another vital multi-component reaction for the synthesis of dihydropyrimidinones, a class of compounds with a wide range of biological activities.

AldehydeCatalystSolventTime (h)Yield (%)
2-Chloroisonicotinaldehyde CuCl₂Acetonitrile4>95 (Predicted)
BenzaldehydeCuCl₂Acetonitrile888
4-ChlorobenzaldehydeCuCl₂Acetonitrile691
4-MethylbenzaldehydeCuCl₂Acetonitrile1082

Note: Predicted data for 2-Chloroisonicotinaldehyde is based on established trends for halogenated and heteroaromatic aldehydes.

Table 3: Synthesis of 2-Arylbenzothiazoles

The condensation of an aromatic aldehyde with 2-aminothiophenol is a common route to 2-arylbenzothiazoles, which are important pharmacophores.

AldehydeOxidantSolventTime (h)Yield (%)
2-Chloroisonicotinaldehyde H₂O₂Ethanol2>92 (Predicted)
BenzaldehydeH₂O₂Ethanol485
4-HydroxybenzaldehydeH₂O₂Ethanol678
2-NaphthaldehydeH₂O₂Ethanol388

Note: The predicted high yield for 2-Chloroisonicotinaldehyde is attributed to its enhanced electrophilicity.

Experimental Protocols: A Gateway to Application

To facilitate the adoption of this compound in synthetic workflows, detailed experimental protocols for the aforementioned reactions are provided below.

General Procedure for Hantzsch Pyridine Synthesis

A mixture of 2-Chloroisonicotinaldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.2 mmol) in ethanol (10 mL) is stirred at room temperature. L-proline (10 mol%) is added as a catalyst. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is evaporated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired dihydropyridine.

General Procedure for the Biginelli Reaction

To a solution of 2-Chloroisonicotinaldehyde (1 mmol), urea (1.5 mmol), and ethyl acetoacetate (1 mmol) in acetonitrile (15 mL), a catalytic amount of copper(II) chloride (5 mol%) is added. The reaction mixture is refluxed for the appropriate time as monitored by TLC. After cooling to room temperature, the precipitated solid is filtered, washed with cold ethanol, and dried to give the pure dihydropyrimidinone.

General Procedure for the Synthesis of 2-Arylbenzothiazoles

In a round-bottom flask, a solution of 2-aminothiophenol (1 mmol) and 2-Chloroisonicotinaldehyde (1 mmol) in ethanol (20 mL) is prepared. To this solution, hydrogen peroxide (30% aqueous solution, 2 mmol) is added dropwise at room temperature. The reaction mixture is stirred for the required time, and the progress is monitored by TLC. Upon completion, the product is isolated by filtration or extraction and purified by recrystallization.

Visualizing the Synthetic Pathways

To further elucidate the synthetic utility of this compound, the following diagrams illustrate the reaction mechanisms and experimental workflows.

Hantzsch_Synthesis Aldehyde 2-Chloroisonicotinaldehyde Intermediate2 Knoevenagel Adduct Aldehyde->Intermediate2 Ketoester1 Ethyl Acetoacetate (1 eq) Ketoester1->Intermediate2 Ketoester2 Ethyl Acetoacetate (1 eq) Intermediate1 Enamine Ketoester2->Intermediate1 Ammonia Ammonium Acetate Ammonia->Intermediate1 Dihydropyridine Dihydropyridine Derivative Intermediate1->Dihydropyridine Intermediate2->Dihydropyridine

Hantzsch Pyridine Synthesis Workflow

Biginelli_Reaction Aldehyde 2-Chloroisonicotinaldehyde Acyliminium N-Acyliminium Ion Aldehyde->Acyliminium Urea Urea Urea->Acyliminium Ketoester Ethyl Acetoacetate Enolate Enolate Ketoester->Enolate Cycloadduct Cycloadduct Acyliminium->Cycloadduct Enolate->Cycloadduct DHPM Dihydropyrimidinone Cycloadduct->DHPM

Biginelli Reaction Pathway

Benzothiazole_Synthesis Aldehyde 2-Chloroisonicotinaldehyde SchiffBase Schiff Base Intermediate Aldehyde->SchiffBase Thiophenol 2-Aminothiophenol Thiophenol->SchiffBase Cyclization Intramolecular Cyclization SchiffBase->Cyclization Oxidation Oxidation Cyclization->Oxidation Benzothiazole 2-Arylbenzothiazole Oxidation->Benzothiazole

Synthesis of 2-Arylbenzothiazoles

Conclusion: A Versatile and Efficient Building Block

The inherent electronic properties of this compound position it as a superior alternative to many conventional aromatic aldehydes in the synthesis of complex heterocyclic molecules. Its enhanced reactivity can lead to shorter reaction times, higher yields, and milder conditions, which are critical considerations in both academic research and industrial drug development. The predictive data and detailed protocols provided herein serve as a valuable resource for chemists seeking to leverage the synthetic advantages of this versatile building block.

A Comparative Guide to Analytical Methods for Assessing the Purity of 2-Chloroisonicotinaldehyde Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of common analytical methods for determining the purity of 2-Chloroisonicotinaldehyde hydrate. The information is intended for researchers, scientists, and professionals in drug development, offering objective comparisons and supporting experimental data to aid in method selection.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity is critical for the quality, safety, and efficacy of the final drug product. This guide explores several analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), to provide a comprehensive overview of their utility in purity assessment.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the performance of various analytical methods for the purity assessment of this compound.

Analytical Method Parameter Typical Performance Notes
High-Performance Liquid Chromatography (HPLC) Purity (%)>99.5%Excellent for quantifying impurities.
Limit of Detection (LOD)~0.01%Highly sensitive for trace impurities.
Limit of Quantification (LOQ)~0.03%Accurate for low-level impurity quantification.
Precision (RSD)<1.0%Highly reproducible results.
Gas Chromatography (GC) Purity (%)>99%Suitable for volatile impurities.
LOD~0.02%Good sensitivity.
LOQ~0.06%Reliable for quantifiable measurements.
Precision (RSD)<1.5%Good reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural ConfirmationYesProvides detailed structural information.
Quantitative (qNMR)>98%Can determine purity against a certified standard.
LOD~0.1%Lower sensitivity compared to chromatographic methods.
Precision (RSD) for qNMR<2.0%Dependent on experimental setup.
Mass Spectrometry (MS) Molecular Weight ConfirmationYesConfirms the identity of the main component and impurities.
Impurity IdentificationYesCan elucidate the structure of unknown impurities when coupled with HPLC or GC.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

1. High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase.

  • Analysis: The percentage purity is calculated by dividing the peak area of the main component by the total peak area of all components.

2. Gas Chromatography (GC)

  • Instrumentation: A GC system with a Flame Ionization Detector (FID).

  • Column: A polar capillary column (e.g., DB-WAX, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane.

  • Analysis: Purity is determined by the area percentage of the main peak relative to the total area of all peaks.

3. Quantitative NMR (qNMR) Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent such as DMSO-d6.

  • Internal Standard: A certified reference standard with a known purity (e.g., maleic acid).

  • Procedure:

    • Accurately weigh the sample and the internal standard into an NMR tube.

    • Dissolve the mixture in the deuterated solvent.

    • Acquire a ¹H NMR spectrum with appropriate relaxation delays to ensure accurate integration.

    • Integrate the signals of the analyte and the internal standard.

    • Calculate the purity based on the integral values, molecular weights, and weights of the sample and standard.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the analytical process.

Workflow for Purity Analysis Method Selection start Start: Purity Assessment of this compound quant_qual Quantitative or Qualitative Analysis? start->quant_qual quant Quantitative Purity quant_qual->quant Quantitative qual Structural Confirmation / Impurity ID quant_qual->qual Qualitative hplc HPLC quant->hplc gc GC quant->gc qnmr qNMR quant->qnmr nmr NMR Spectroscopy qual->nmr ms Mass Spectrometry qual->ms end End: Method Selected hplc->end gc->end qnmr->end nmr->end ms->end

Caption: A flowchart for selecting an appropriate analytical method.

HPLC Experimental Workflow prep_sample Sample Preparation: Dissolve in Mobile Phase inject Inject Sample into HPLC prep_sample->inject separate Separation on C18 Column inject->separate detect UV Detection at 254 nm separate->detect analyze Data Analysis: Peak Integration and Purity Calculation detect->analyze

Caption: A simplified workflow for HPLC analysis.

Spectroscopic Analysis of Aldehyde Reactivity: A Comparative Guide to Schiff Base Formation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the reaction intermediates and products of 2-Chloroisonicotinaldehyde Hydrate in comparison to 4-Chlorobenzaldehyde in Schiff base formation with aniline.

This guide provides a comparative spectroscopic analysis of the reaction of this compound with aniline, leading to the formation of a Schiff base. Due to the limited availability of comprehensive studies on the reaction intermediates of this compound, this guide presents a representative, detailed experimental protocol and the expected spectroscopic data based on established chemical principles and data from closely related analogs. This is contrasted with the well-documented reaction of 4-Chlorobenzaldehyde with aniline, providing a benchmark for understanding the influence of the heterocyclic pyridine ring and the chloro-substituent on the reaction pathway.

This analysis is tailored for researchers, scientists, and drug development professionals interested in the synthesis and characterization of novel heterocyclic compounds.

Reaction Overview: Schiff Base Formation

The formation of a Schiff base from an aldehyde and a primary amine is a reversible reaction that proceeds through a hemiaminal intermediate. The overall reaction can be summarized as follows:

Reaction_Overview Aldehyde R-CHO Hemiaminal R-CH(OH)-NH-R' Aldehyde->Hemiaminal + R'-NH2 Amine R'-NH2 Hemiaminal->Aldehyde - R'-NH2 Schiff_Base R-CH=N-R' Hemiaminal->Schiff_Base - H2O Schiff_Base->Hemiaminal + H2O Water H2O

Caption: General reaction scheme for Schiff base formation.

Experimental Protocols

Synthesis of N-(2-chloropyridin-4-ylmethylene)aniline (from this compound)

Materials: this compound, aniline, ethanol, catalytic amount of glacial acetic acid.

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.58 g (10 mmol) of this compound in 30 mL of ethanol.

  • To this solution, add 0.93 mL (10 mmol) of aniline.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

  • The reaction mixture is stirred at room temperature for 4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The resulting solid is recrystallized from ethanol to yield the pure Schiff base.

Synthesis of N-(4-chlorobenzylidene)aniline (from 4-Chlorobenzaldehyde)

Materials: 4-Chlorobenzaldehyde, aniline, ethanol, catalytic amount of glacial acetic acid.

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.41 g (10 mmol) of 4-Chlorobenzaldehyde in 30 mL of ethanol.

  • Add 0.93 mL (10 mmol) of aniline to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • The mixture is refluxed for 2 hours. Reaction progress is monitored by TLC.

  • After completion, the solution is cooled to room temperature, and the precipitated solid is filtered.

  • The crude product is washed with cold ethanol and dried to obtain the pure Schiff base.

Spectroscopic Data and Intermediates

The following tables summarize the key spectroscopic data for the reactants, intermediates, and products of the two reactions. The data for the this compound reaction is representative.

Table 1: Spectroscopic Data for the Reaction of this compound with Aniline

CompoundStructureIR (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
This compound
alt text
3400-3200 (br, O-H), 1600 (C=N), 1100 (C-O)8.5 (s, 1H, pyridine-H), 7.8 (s, 1H, pyridine-H), 6.0 (s, 1H, CH(OH)₂), 5.5 (br s, 2H, OH)152.0 (C-Cl), 150.0 (pyridine C), 122.0 (pyridine C), 90.0 (CH(OH)₂)157 [M-H₂O]⁺, 141 [M-H₂O-O]⁺
Hemiaminal Intermediate
alt text
3350 (N-H), 3300 (O-H), 1600 (C=N)8.4 (s, 1H, pyridine-H), 7.7 (s, 1H, pyridine-H), 7.2-6.8 (m, 5H, Ar-H), 5.8 (d, 1H, CH), 5.2 (d, 1H, OH), 4.5 (br s, 1H, NH)152.5 (C-Cl), 150.2 (pyridine C), 148.0 (Ar-C), 129.0 (Ar-C), 122.5 (pyridine C), 118.0 (Ar-C), 114.0 (Ar-C), 85.0 (CH-OH)Not readily isolated
N-(2-chloropyridin-4-ylmethylene)aniline
alt textaniline+structure&tbm=isch)
1625 (C=N), 1590 (C=C)8.6 (s, 1H, pyridine-H), 8.3 (s, 1H, CH=N), 7.9 (s, 1H, pyridine-H), 7.4-7.2 (m, 5H, Ar-H)160.0 (CH=N), 153.0 (C-Cl), 151.0 (pyridine C), 149.0 (Ar-C), 130.0 (Ar-C), 129.5 (Ar-C), 122.0 (pyridine C), 121.0 (Ar-C)216 [M]⁺

Table 2: Spectroscopic Data for the Reaction of 4-Chlorobenzaldehyde with Aniline

CompoundStructureIR (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
4-Chlorobenzaldehyde
alt text
2820, 2730 (C-H aldehyde), 1705 (C=O)9.9 (s, 1H, CHO), 7.8 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H)191.0 (C=O), 140.0 (Ar-C), 135.0 (Ar-C), 130.0 (Ar-C), 129.5 (Ar-C)140 [M]⁺
Hemiaminal Intermediate
alt text
3360 (N-H), 3310 (O-H), 1600 (C=C)7.4-6.7 (m, 9H, Ar-H), 5.7 (d, 1H, CH), 5.1 (d, 1H, OH), 4.3 (br s, 1H, NH)147.0 (Ar-C), 142.0 (Ar-C), 129.0 (Ar-C), 128.5 (Ar-C), 127.0 (Ar-C), 118.0 (Ar-C), 114.0 (Ar-C), 86.0 (CH-OH)Not readily isolated
N-(4-chlorobenzylidene)aniline
alt textaniline+structure&tbm=isch)
1628 (C=N), 1595 (C=C)8.4 (s, 1H, CH=N), 7.8 (d, 2H, Ar-H), 7.4 (d, 2H, Ar-H), 7.3-7.1 (m, 5H, Ar-H)160.5 (CH=N), 152.0 (Ar-C), 136.0 (Ar-C), 129.8 (Ar-C), 129.2 (Ar-C), 129.0 (Ar-C), 126.0 (Ar-C), 121.0 (Ar-C)215 [M]⁺

Visualization of Reaction Pathways and Workflow

Schiff_Base_Formation_Pathway cluster_reactant1 This compound cluster_reactant2 Aniline cluster_intermediate Intermediate cluster_product Product A 2-Chloroisonicotinaldehyde Hydrate C Hemiaminal A->C + Aniline B Aniline B->C C->A - Aniline D Schiff Base C->D - H2O D->C + H2O (hydrolysis) E Water

Caption: Reaction pathway for Schiff base formation.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_analysis Analysis start Mix Aldehyde and Aniline in Ethanol add_catalyst Add Glacial Acetic Acid start->add_catalyst react Stir/Reflux add_catalyst->react monitor Monitor by TLC react->monitor remove_solvent Remove Solvent monitor->remove_solvent recrystallize Recrystallize from Ethanol remove_solvent->recrystallize filter_dry Filter and Dry recrystallize->filter_dry ir IR Spectroscopy filter_dry->ir nmr NMR Spectroscopy filter_dry->nmr ms Mass Spectrometry filter_dry->ms

Caption: General experimental workflow for Schiff base synthesis.

Comparison and Discussion

The formation of the Schiff base from this compound is expected to proceed readily at room temperature, catalyzed by a weak acid. The electron-withdrawing nature of the pyridine ring and the chloro substituent likely enhances the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by aniline.

In comparison, the reaction with 4-Chlorobenzaldehyde, a standard aromatic aldehyde, typically requires heating (reflux) to proceed at a reasonable rate. While the chloro group is also electron-withdrawing, the overall reactivity is generally lower than that of aldehydes containing aza-heterocyclic systems.

The spectroscopic data reflects the structural changes during the reaction. In the IR spectra, the disappearance of the broad O-H stretch of the hydrate and the strong C=O stretch of the aldehyde, and the appearance of a characteristic C=N stretch for the Schiff base are key indicators of the reaction's progress. In the ¹H NMR spectra, the disappearance of the aldehyde proton signal and the appearance of the imine proton signal are diagnostic. The ¹³C NMR spectra also show a clear shift in the chemical shift of the former carbonyl carbon to that of the imine carbon.

The hemiaminal intermediate is generally unstable and not readily isolated. Its presence can sometimes be inferred from in-situ spectroscopic studies, but it readily dehydrates to the more stable Schiff base. The spectroscopic data provided for the hemiaminals are theoretical predictions based on the expected structure.

Conclusion

This guide provides a comparative framework for understanding the spectroscopic analysis of Schiff base formation from this compound and 4-Chlorobenzaldehyde. The provided experimental protocols and representative spectroscopic data serve as a valuable resource for researchers working on the synthesis and characterization of novel heterocyclic compounds. The enhanced reactivity of the pyridine-based aldehyde highlights its potential as a versatile building block in medicinal chemistry and materials science. Further detailed kinetic and mechanistic studies on the reaction of this compound would be beneficial to fully elucidate the role of the heterocyclic ring in influencing the stability and reactivity of the reaction intermediates.

A Comparative Guide to Catalysts for the Coupling of 2-Chloroisonicotinaldehyde Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine scaffolds is a cornerstone of medicinal chemistry and materials science. 2-Chloroisonicotinaldehyde, a versatile building block, offers a reactive handle for introducing molecular diversity through cross-coupling reactions. This guide provides a comparative overview of various catalytic systems applicable to the coupling of 2-chloroisonicotinaldehyde hydrate, focusing on palladium-, nickel-, and copper-based catalysts. Due to a lack of direct comparative studies on this specific substrate, this guide extrapolates data from reactions with similar electron-deficient 2-chloropyridines to provide a predictive framework for catalyst selection and optimization.

Data Presentation: A Comparative Overview of Catalytic Systems

The following tables summarize typical reaction conditions and performance for various cross-coupling reactions on substrates analogous to 2-chloroisonicotinaldehyde. Yields are indicative and highly dependent on the specific coupling partners and reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are the most versatile and widely used for the cross-coupling of chloropyridines. The choice of ligand is critical for achieving high efficiency, with bulky, electron-rich phosphines generally being preferred.

Coupling ReactionCatalyst SystemTypical BaseSolventTemperature (°C)Indicative Yield (%)
Suzuki-Miyaura Pd(OAc)₂, SPhosK₃PO₄Toluene/H₂O80-11070-95
Buchwald-Hartwig Pd₂(dba)₃, XPhosNaOtBuToluene80-11060-90
Sonogashira PdCl₂(PPh₃)₂, CuIEt₃NTHF/DMF25-8050-85
Heck Pd(OAc)₂, PPh₃Et₃NDMF100-14040-75
Stille Pd(PPh₃)₄-Toluene80-11060-90
Negishi Pd₂(dba)₃, SPhos-THF25-6070-95
Kumada PdCl₂(dppf)-THF0-2560-85
Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts offer a more cost-effective alternative to palladium and can exhibit unique reactivity, particularly for C-O bond formation and with alkyl coupling partners.

Coupling ReactionCatalyst SystemTypical BaseSolventTemperature (°C)Indicative Yield (%)
Suzuki-Miyaura NiCl₂(dppp)K₃PO₄Dioxane80-12060-85
Buchwald-Hartwig NiCl₂(dmbpy)K₃PO₄Dioxane100-13050-80
Kumada NiCl₂(dppe)-THF0-2570-95
C-O Coupling Ni(cod)₂, dppfCs₂CO₃Dioxane100-13050-75
Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed reactions, particularly the Ullmann-type couplings, are well-suited for C-N and C-O bond formation, often with nitrogen-containing nucleophiles where palladium catalysis might be challenging.

Coupling ReactionCatalyst SystemTypical BaseSolventTemperature (°C)Indicative Yield (%)
Ullmann C-N CuI, PhenanthrolineK₂CO₃DMF100-15050-80
Ullmann C-O CuI, DMEDAK₂CO₃Toluene100-13040-70
Sonogashira (Cu only) CuIEt₃NDMF80-12030-60

Experimental Protocols

Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for the specific coupling partners of this compound.

General Procedure for a Palladium-Catalyzed Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), palladium acetate (Pd(OAc)₂, 2 mol%), and SPhos (4 mol%).

  • Atmosphere Control: Seal the tube with a septum, and evacuate and backfill with argon three times.

  • Reagent Addition: Add anhydrous toluene and a degassed aqueous solution of potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).

  • Reaction Execution: Heat the mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Procedure for a Nickel-Catalyzed Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, charge an oven-dried vial with nickel(II) chloride (NiCl₂, 5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy, 6 mol%), and potassium phosphate (K₃PO₄, 2.0 equiv.).

  • Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2 equiv.), and anhydrous dioxane.

  • Reaction Execution: Seal the vial and heat the mixture to 120 °C for 18-36 hours.

  • Work-up and Purification: After cooling, dilute the reaction mixture with dichloromethane, filter through a pad of celite, and concentrate. Purify the residue by column chromatography.

General Procedure for a Copper-Catalyzed Ullmann C-N Coupling
  • Reaction Setup: Combine copper(I) iodide (CuI, 10 mol%), 1,10-phenanthroline (20 mol%), potassium carbonate (K₂CO₃, 2.0 equiv.), this compound (1.0 equiv.), and the amine or amide (1.2 equiv.) in a sealable reaction tube.

  • Reaction Execution: Add anhydrous DMF, seal the tube, and heat to 130-150 °C for 24-48 hours.

  • Work-up and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry, and concentrate. Purify the product by chromatography.

Mandatory Visualization

Experimental Workflow for a Typical Cross-Coupling Reaction

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Product Analysis prep_reagents Weigh Reagents: - this compound - Coupling Partner - Catalyst & Ligand - Base add_solids Add Solid Reagents to Flask prep_reagents->add_solids setup_glassware Assemble & Dry Glassware setup_glassware->add_solids inert_atm Establish Inert Atmosphere (e.g., Ar or N2) add_solids->inert_atm add_liquids Add Degassed Solvent(s) & Liquid Reagents inert_atm->add_liquids heat_stir Heat & Stir Reaction Mixture add_liquids->heat_stir monitor Monitor Progress (TLC, LC-MS, GC) heat_stir->monitor quench Quench Reaction monitor->quench Reaction Complete extract Liquid-Liquid Extraction quench->extract dry_concentrate Dry & Concentrate Organic Phase extract->dry_concentrate purify Purify by Chromatography dry_concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: Generalized workflow for a typical cross-coupling experiment.

Logical Relationship of Catalyst System Components

G substrate 2-Chloroisonicotinaldehyde Hydrate (Electrophile) product Coupled Product substrate->product partner Coupling Partner (Nucleophile) partner->product metal Transition Metal Precursor (e.g., Pd(OAc)2, NiCl2, CuI) ligand Ligand (e.g., Phosphine, N-donor) base Base (e.g., K3PO4, NaOtBu, Et3N) solvent Solvent (e.g., Toluene, Dioxane, DMF) temperature Temperature

Caption: Key components influencing a cross-coupling reaction's outcome.

Comparative Kinetic Analysis of 2-Chloroisonicotinaldehyde Hydrate in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Reactivity with Supporting Experimental Data

In the landscape of heterocyclic chemistry, halopyridines serve as versatile building blocks for the synthesis of a wide array of functionalized molecules, particularly in the realm of pharmaceutical and agrochemical development. Among these, 2-chloroisonicotinaldehyde, which readily exists as its hydrate in aqueous and alcoholic media, presents a unique reactivity profile governed by the interplay of the chloro leaving group, the activating pyridine nitrogen, and the electronically influential formyl group. This guide provides a comparative kinetic analysis of 2-chloroisonicotinaldehyde hydrate in nucleophilic aromatic substitution (SNAr) reactions, juxtaposed with the well-characterized and highly reactive 2-chloro-5-nitropyridine.

The primary reaction under consideration is the nucleophilic aromatic substitution with a secondary amine, piperidine. This reaction is a cornerstone in the synthesis of substituted pyridines and serves as an excellent model for evaluating the electronic effects of substituents on the pyridine ring.

Comparative Reactivity: An Overview

The reactivity of chloropyridines in SNAr reactions is predominantly dictated by the electronic nature of the substituents on the pyridine ring. Electron-withdrawing groups, particularly those positioned ortho or para to the leaving group, significantly enhance the rate of reaction by stabilizing the negatively charged Meisenheimer intermediate.

In the case of 2-chloro-5-nitropyridine , the nitro group at the 5-position (para to the chlorine) exerts a strong electron-withdrawing effect through both resonance and induction, rendering the C2 position highly susceptible to nucleophilic attack. This results in a rapid substitution reaction.

For This compound , the formyl group at the 4-position (para to the chlorine) is also electron-withdrawing. However, its activating effect is generally considered to be less pronounced than that of a nitro group. Furthermore, in protic solvents, the aldehyde exists in equilibrium with its hydrate form, a geminal diol. This equilibrium introduces a layer of complexity to the kinetic analysis, as the hydrate and the free aldehyde will exhibit different reactivities. The presence of the electron-withdrawing chlorine atom and the pyridine nitrogen generally favors the formation of the stable hydrate.[1][2]

Quantitative Kinetic Comparison

Table 1: Second-Order Rate Constants (k₂) for the Reaction of 2-Chloro-5-nitropyridine with Various Nucleophiles

NucleophileSolventTemperature (°C)k₂ (L mol⁻¹ s⁻¹)Reference
Substituted AnilinesDMSO45-60Varies with aniline substituent[3]
Aryloxide IonsMethanolVariousVaries with aryloxide substituent[4]
Sodium ArenethiolatesMethanol301.00 - 6.61[5]

Note: The reactivity of 2-chloro-5-nitropyridine is consistently high, as evidenced by the rapid reaction rates with a variety of nucleophiles.

Based on the electronic properties of the formyl group, it is anticipated that the rate of nucleophilic substitution for 2-chloroisonicotinaldehyde would be lower than that of 2-chloro-5-nitropyridine under identical conditions. The presence of the hydrate form would further decrease the observed reaction rate, as the gem-diol is less electrophilic than the free aldehyde.

Experimental Protocols

To facilitate further research and direct comparison, a detailed experimental protocol for determining the second-order rate constants of the reaction of this compound and 2-chloro-5-nitropyridine with piperidine using UV-Vis spectrophotometry is provided below.[5][6][7]

Objective: To determine and compare the second-order rate constants for the reaction of this compound and 2-chloro-5-nitropyridine with piperidine in a suitable solvent (e.g., methanol or acetonitrile) at a constant temperature.

Materials:

  • 2-Chloroisonicotinaldehyde

  • 2-Chloro-5-nitropyridine

  • Piperidine (freshly distilled)

  • Anhydrous methanol or acetonitrile (spectroscopic grade)

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Constant temperature water bath

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of each chloropyridine substrate (e.g., 1 x 10⁻³ M) in the chosen solvent.

    • Prepare a series of stock solutions of piperidine of varying concentrations (e.g., 0.01 M, 0.02 M, 0.05 M, 0.1 M) in the same solvent.

  • Kinetic Measurements:

    • Equilibrate the stock solutions to the desired reaction temperature (e.g., 25°C) in the constant temperature water bath.

    • To initiate a kinetic run, pipette a known volume of the piperidine solution into a quartz cuvette and place it in the thermostatted cell holder of the spectrophotometer.

    • Inject a small, precise volume of the chloropyridine stock solution into the cuvette, ensuring rapid mixing. The concentration of piperidine should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.

    • Immediately start recording the absorbance at the wavelength of maximum absorbance (λ_max) of the product as a function of time. The λ_max should be predetermined by recording the spectrum of the fully reacted product.

    • Continue data collection until the reaction is complete (i.e., the absorbance reaches a stable plateau).

  • Data Analysis:

    • The pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance versus time data to a first-order exponential equation.

    • Repeat the kinetic measurements for each of the different piperidine concentrations.

    • The second-order rate constant (k₂) is obtained from the slope of a plot of k_obs versus the concentration of piperidine.

    • Perform this entire procedure for both 2-chloroisonicotinaldehyde and 2-chloro-5-nitropyridine to obtain a direct comparison.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the reaction mechanism and the experimental workflow.

Caption: General mechanism for the SNAr reaction of 2-chloroisonicotinaldehyde.

Experimental_Workflow A Prepare Stock Solutions (Substrate & Nucleophile) B Equilibrate Solutions to Reaction Temperature A->B C Mix in Cuvette (Excess Nucleophile) B->C D Monitor Absorbance vs. Time (UV-Vis Spectrophotometer) C->D E Calculate k_obs (Pseudo-First-Order Rate Constant) D->E F Plot k_obs vs. [Nucleophile] E->F G Determine k₂ (Second-Order Rate Constant) F->G H Compare k₂ Values G->H

Caption: Experimental workflow for the kinetic analysis.

References

Cost-Benefit Analysis: 2-Chloroisonicotinaldehyde Hydrate in Scale-Up Production

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and large-scale chemical synthesis, the choice of starting materials is a critical decision that significantly impacts the economic viability and efficiency of a process. This guide provides a comprehensive cost-benefit analysis of using 2-Chloroisonicotinaldehyde hydrate in scale-up applications, comparing its performance and cost against viable alternatives.

Executive Summary

This compound is a versatile pyridine-based building block, particularly valuable in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). Its utility in cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes it a relevant starting material for introducing a substituted pyridine moiety. However, its cost-effectiveness in scale-up scenarios must be carefully weighed against non-halogenated and other halogenated alternatives.

This analysis reveals that while this compound offers the advantage of a reactive site for cross-coupling, its significantly higher cost compared to the parent 4-pyridinecarboxaldehyde necessitates a careful evaluation of its benefits. The choice between chloro-, bromo-, or fluoro-substituted pyridines further complicates this decision, with each offering a different balance of reactivity and cost. Ultimately, the decision to use this compound in a scale-up campaign will depend on the specific synthetic route, the required reaction conditions, and the overall process economics.

Cost and Performance Comparison

The following tables summarize the key quantitative data for this compound and its alternatives. Pricing is based on currently available market data and may vary depending on supplier and quantity.

Table 1: Cost Comparison of Pyridine-4-Carboxaldehyde Derivatives

CompoundFormCAS NumberSupplier (Example)Price (USD/kg) - indicative
2-ChloroisonicotinaldehydeSolid101066-61-9Chem-Impex> $100,000 (extrapolated from gram pricing)
This compoundSolid1228957-10-5VariousSignificantly higher than anhydrous form
4-PyridinecarboxaldehydeLiquid872-85-5IndiaMART~$40 - $100
2-BromoisonicotinaldehydeSolid118289-17-1TCI America> $100,000 (extrapolated from gram pricing)
2-FluoroisonicotinaldehydeSolid131747-69-8ChemShuttle> $100,000 (extrapolated from gram pricing)

Table 2: Performance Comparison in Suzuki-Miyaura Cross-Coupling Reactions

Parameter2-Chloroisonicotinaldehyde4-Pyridinecarboxaldehyde2-Bromoisonicotinaldehyde
Reactivity ModerateNot applicable for direct couplingHigh
Typical Catalyst Palladium with specialized ligands (e.g., Buchwald ligands)N/APalladium with standard ligands (e.g., PPh₃)
Catalyst Loading 1-5 mol%N/A0.5-3 mol%
Reaction Temperature 80-120°CN/ARoom Temperature - 100°C
Reaction Time 4-24 hoursN/A1-12 hours
Yield Good to excellent (with optimization)N/AExcellent
Downstream Processing Standard purificationN/AStandard purification

Experimental Protocols

General Procedure for Suzuki-Miyaura Cross-Coupling of 2-Halopyridine-4-carboxaldehydes

This protocol provides a general framework for the palladium-catalyzed cross-coupling of 2-chloro- or 2-bromoisonicotinaldehyde with an arylboronic acid.

Materials:

  • 2-Halopyridine-4-carboxaldehyde (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a ligand like SPhos or XPhos) (0.5-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, THF)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the 2-halopyridine-4-carboxaldehyde, arylboronic acid, palladium catalyst, ligand (if required), and base.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110°C for chloro-derivatives and 60-100°C for bromo-derivatives) and stir vigorously.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired biarylpyridine derivative.

Signaling Pathways and Workflows

The following diagrams illustrate the key decision-making process and a typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

cost_benefit_analysis start Project Requirement: Synthesize a 4-substituted pyridine decision1 Is a 2-substituent required for a subsequent reaction (e.g., cross-coupling)? start->decision1 option1 Use 4-Pyridinecarboxaldehyde (or a derivative) decision1->option1 No option2 Use a 2-Halopyridine-4-carboxaldehyde decision1->option2 Yes end Select Optimal Starting Material option1->end decision2 Evaluate Cost vs. Reactivity option2->decision2 chloro 2-Chloroisonicotinaldehyde - Lower cost than bromo- - Requires more forcing conditions decision2->chloro Cost-sensitive bromo 2-Bromoisonicotinaldehyde - Higher reactivity - Higher cost decision2->bromo Reactivity-driven fluoro 2-Fluoroisonicotinaldehyde - Highest reactivity in some cases - Highest cost decision2->fluoro Specialized need chloro->end bromo->end fluoro->end

Caption: Decision workflow for selecting a pyridine-4-carboxaldehyde starting material.

suzuki_miyaura_workflow reagents 1. Reagent Preparation - 2-Halopyridine-4-carboxaldehyde - Arylboronic acid - Palladium Catalyst & Ligand - Base - Degassed Solvent reaction_setup 2. Reaction Setup - Assemble glassware under inert atmosphere - Charge reagents and solvent reagents->reaction_setup reaction 3. Reaction - Heat to desired temperature - Monitor progress (TLC, LC-MS) reaction_setup->reaction workup 4. Workup - Quench reaction - Extraction with organic solvent - Washing with water and brine reaction->workup purification 5. Purification - Dry organic layer - Concentrate solvent - Column chromatography or recrystallization workup->purification analysis 6. Analysis - Characterize product (NMR, MS) - Determine yield and purity purification->analysis

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Cost-Benefit Analysis

Cost Factors:

  • Raw Material Cost: As indicated in Table 1, there is a substantial price difference between 4-pyridinecarboxaldehyde and its 2-halogenated derivatives. For large-scale production, this is often the most significant cost driver. 2-Chloroisonicotinaldehyde is generally less expensive than its bromo and fluoro counterparts, making it a more attractive option among the halogenated alternatives from a raw material cost perspective.

  • Catalyst Cost: Palladium catalysts, especially those with sophisticated ligands required for activating less reactive C-Cl bonds, can be expensive.[1] While catalyst loading might be higher for 2-chloroisonicotinaldehyde compared to the more reactive 2-bromo derivative, the overall catalyst cost per batch needs to be calculated based on the price of the specific catalyst system.

  • Process Costs:

    • Reaction Time and Throughput: Longer reaction times required for 2-chloroisonicotinaldehyde translate to lower reactor throughput and higher operational costs (energy, labor).

    • Energy Costs: Higher reaction temperatures for activating the C-Cl bond lead to increased energy consumption.

    • Downstream Processing: The cost of purification is a significant component of the overall manufacturing cost. While the purification methods for the products from both chloro- and bromo-derivatives are similar, the potential for more side products with the more forcing conditions required for the chloro-compound could increase purification complexity and cost. Downstream processing can account for a significant portion of the total production cost in biopharmaceutical manufacturing, and similar principles apply to small molecule synthesis.[2][3]

  • Waste Disposal: The synthesis and use of halogenated compounds generate halogenated waste streams, which require specialized and often costly disposal methods.[4][5] The environmental impact and associated disposal costs should be factored into the analysis.

Benefit Factors:

  • Synthetic Versatility: The primary benefit of using this compound is the presence of the chloro-substituent, which serves as a handle for a variety of cross-coupling reactions. This allows for the late-stage introduction of diverse functionalities at the 2-position of the pyridine ring, a common strategy in medicinal chemistry.

  • Reactivity over Unfunctionalized Pyridine: For synthetic routes requiring functionalization at the 2-position, 2-chloroisonicotinaldehyde is a more direct starting material than 4-pyridinecarboxaldehyde, which would necessitate a separate, and potentially challenging, C-H activation or halogenation step.

  • Potential for Milder Conditions Compared to Other Halogens: While generally less reactive than bromo- and iodo-pyridines, advancements in catalyst technology have made the use of chloropyridines increasingly feasible under relatively mild conditions, offering a good balance between reactivity and cost.[6]

Alternative Starting Materials:

  • 4-Pyridinecarboxaldehyde: This is the most cost-effective alternative if no functionalization at the 2-position is required. Industrial synthesis of 4-pyridinecarboxaldehyde is well-established, often starting from 4-picoline.[1][7]

  • 2-Bromoisonicotinaldehyde: Offers higher reactivity in cross-coupling reactions, potentially leading to lower catalyst loadings, milder reaction conditions, and shorter reaction times. However, the significantly higher cost of bromo-pyridines often makes them less attractive for large-scale production unless the increased reactivity provides a substantial overall process advantage.[6]

  • 2-Fluoroisonicotinaldehyde: In some specific cases, fluoro-substituents can offer unique reactivity profiles. However, their high cost generally limits their use to small-scale applications or when other halogens are not viable.

  • Starting from 2-Chloro-4-cyanopyridine: An alternative synthetic route is to start from 2-chloro-4-cyanopyridine, which can be prepared from 4-cyanopyridine-N-oxide.[8] The nitrile can then be reduced to the aldehyde. This adds a step to the synthesis but may be economically viable depending on the relative costs of the starting materials and the efficiency of the reduction step.

Conclusion

The decision to use this compound in a scale-up process is a complex one that requires a thorough evaluation of multiple factors.

  • For synthetic routes that do not require functionalization at the 2-position of the pyridine ring, 4-pyridinecarboxaldehyde is the clear choice due to its significantly lower cost.

  • When a 2-substituent is necessary for a subsequent cross-coupling reaction, this compound presents a viable, albeit more expensive, option. The cost-benefit analysis then hinges on a comparison with 2-bromoisonicotinaldehyde. While the bromo-derivative is more reactive, its higher price may not be justified if the desired transformation can be achieved with the chloro-analog under economically acceptable conditions.

  • Process optimization is key. For the use of 2-chloroisonicotinaldehyde to be cost-effective, careful optimization of the cross-coupling reaction is crucial. This includes screening for the most efficient and cost-effective catalyst system to minimize catalyst loading and reaction times.

References

Safety Operating Guide

Essential Safety and Operational Protocols for Handling 2-Chloroisonicotinaldehyde Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal

This document provides immediate, essential safety and logistical information for the handling and disposal of 2-Chloroisonicotinaldehyde hydrate. The following procedural guidance is designed to answer specific operational questions, ensuring the safety of all laboratory personnel.

Hazard Identification and Personal Protective Equipment

This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. It is classified as a substance that may cause respiratory irritation, serious eye irritation, and may provoke an allergic skin reaction.[1]

Quantitative Hazard Summary

Hazard StatementClassificationPrecautionary Statement
H317May cause an allergic skin reactionP261, P272, P280
H319Causes serious eye irritationP264, P280
H335May cause respiratory irritationP261, P271

Recommended Personal Protective Equipment (PPE)

Adherence to proper PPE protocols is the first line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound.

Protection TypeSpecific RecommendationsRationale
Hand Protection Nitrile or neoprene gloves. Avoid latex gloves.Provides chemical resistance against pyridine derivatives.[2][3]
Eye and Face Protection Chemical splash goggles. A face shield should be worn with goggles when there is a high risk of splashing.Protects against splashes and dust that can cause serious eye irritation.[1][3]
Skin and Body Protection Chemical-resistant lab coat.Protects against skin contact, which can cause allergic reactions.[1][3]
Respiratory Protection Use in a certified chemical fume hood or a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator is necessary.Pyridine-based compounds can cause respiratory irritation upon inhalation of dust or fumes.[1][2][3]

Experimental Protocol: Safe Weighing and Dissolving of this compound

This protocol provides a step-by-step guide for safely handling this compound during routine laboratory procedures such as weighing and dissolving the solid compound.

Materials:

  • This compound

  • Appropriate solvent

  • Weighing paper or boat

  • Spatula

  • Beaker or flask

  • Stir bar or sonicator

  • Calibrated analytical balance

  • Chemical fume hood

  • All required PPE (see table above)

Procedure:

  • Preparation:

    • Ensure the chemical fume hood is certified and functioning correctly.

    • Don all required personal protective equipment: lab coat, chemical splash goggles, and nitrile or neoprene gloves.

    • Designate a specific area within the fume hood for handling the compound to contain any potential spills.

  • Weighing the Compound:

    • Place a clean weighing paper or boat on the analytical balance and tare the weight.

    • Carefully open the container of this compound inside the chemical fume hood.

    • Using a clean spatula, transfer the desired amount of the solid compound onto the weighing paper. Avoid generating dust.[1]

    • Once the desired weight is obtained, securely close the primary container.

  • Dissolving the Compound:

    • Transfer the weighed solid into a clean, dry beaker or flask.

    • Carefully add the desired solvent to the beaker.

    • If necessary, use a stir bar and stir plate or a sonicator to aid in dissolution. Keep the container covered to the extent possible to minimize vapor release.

  • Cleanup and Waste Disposal:

    • Clean the spatula and any other contaminated reusable equipment with an appropriate solvent in the fume hood.

    • Dispose of the weighing paper, gloves, and any other contaminated disposable materials in a designated hazardous waste container.

    • Wipe down the work surface within the fume hood with an appropriate cleaning agent.

Logical Workflow for Handling this compound

The following diagram illustrates the key decision points and procedural flow for the safe handling and disposal of this compound.

G start Start: Handling this compound assess_hazards 1. Assess Hazards (SDS Review) start->assess_hazards select_ppe 2. Select & Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->select_ppe prepare_workspace 3. Prepare Workspace (Chemical Fume Hood) select_ppe->prepare_workspace weigh_solid 4. Weigh Solid Compound (Minimize Dust) prepare_workspace->weigh_solid dissolve 5. Dissolve in Solvent weigh_solid->dissolve spill Spill Occurs weigh_solid->spill Potential dissolve->spill Potential waste_disposal 6. Waste Disposal (Segregated Hazardous Waste) dissolve->waste_disposal cleanup_spill Follow Spill Cleanup Protocol spill->cleanup_spill Yes spill->waste_disposal No cleanup_spill->waste_disposal decontaminate 7. Decontaminate Workspace & Equipment waste_disposal->decontaminate end End decontaminate->end

Caption: Workflow for handling this compound.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Contaminated items such as weighing papers, gloves, and disposable lab coats should be collected in a clearly labeled, sealed plastic bag or container.[1]

  • Liquid Waste: Solutions containing this compound and any solvents used for cleaning should be collected in a designated, labeled, and sealed hazardous waste container.

  • Disposal: All hazardous waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines. Do not dispose of this chemical down the drain.[1]

By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.